molecular formula C25H25N5O4 B15584733 Ocadusertib CAS No. 2382811-41-6

Ocadusertib

Numéro de catalogue: B15584733
Numéro CAS: 2382811-41-6
Poids moléculaire: 459.5 g/mol
Clé InChI: SQBZJKIINNRUFC-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ocadusertib is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

2382811-41-6

Formule moléculaire

C25H25N5O4

Poids moléculaire

459.5 g/mol

Nom IUPAC

5-benzyl-N-[(3S)-7-(3-hydroxy-3-methylbut-1-ynyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C25H25N5O4/c1-25(2,33)12-11-17-9-10-20-19(13-17)30(3)24(32)18(15-34-20)26-23(31)22-27-21(28-29-22)14-16-7-5-4-6-8-16/h4-10,13,18,33H,14-15H2,1-3H3,(H,26,31)(H,27,28,29)/t18-/m0/s1

Clé InChI

SQBZJKIINNRUFC-SFHVURJKSA-N

Origine du produit

United States

Foundational & Exploratory

Ocadusertib: A Technical Guide to its Mechanism of Action in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocadusertib (formerly LY3871801/R552) is an orally bioavailable, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] Developed by Rigel Pharmaceuticals and Eli Lilly, this compound is currently under investigation as a therapeutic agent for rheumatoid arthritis (RA), an autoimmune disease characterized by chronic inflammation and joint destruction.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of RA, detailing its biochemical and cellular activities, preclinical efficacy, and clinical development. The information presented herein is intended to provide researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Introduction to RIPK1 and its Role in Rheumatoid Arthritis

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling node that regulates multiple cellular processes, including inflammation and programmed cell death pathways such as apoptosis and necroptosis. In the context of rheumatoid arthritis, pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) are key drivers of the disease pathology. TNF-α signaling through its receptor, TNFR1, can activate RIPK1, leading to the production of inflammatory mediators and, under certain conditions, necroptotic cell death of synoviocytes and immune cells. This necroptotic cell death releases damage-associated molecular patterns (DAMPs), further amplifying the inflammatory cascade within the synovium and contributing to the progressive joint damage characteristic of RA. By inhibiting the kinase activity of RIPK1, this compound aims to block these downstream inflammatory and cell death pathways, thereby offering a novel therapeutic strategy for RA.

Biochemical and Cellular Mechanism of Action

This compound is a potent and selective inhibitor of RIPK1 kinase activity. Preclinical studies have demonstrated its ability to inhibit RIPK1 enzymatic activity and block necroptotic responses in various in vitro models.[3]

Quantitative Data on this compound's In Vitro Activity
Assay TypeCell Line/SystemEndpointThis compound Potency (IC50/EC50)Reference
RIPK1 Enzymatic ActivityBiochemical AssayInhibition of kinase activity12 to 38 nM[3]
Necroptosis InhibitionIn vitro immortalized and primary cell-based assaysInhibition of necroptotic responses0.4 to 3 nM[3]
TNF/zVAD-induced Cell DeathHuman Whole Blood AssayInhibition of cell death7 to 9 nM[3]
Necroptosis InhibitionMouse L929 cellsInhibition of TNFα-induced cell death< 1 nM[4]
Kinase SelectivityPanel of 105 kinasesInhibition of kinase activityNo significant inhibition at 10 µM[3]
Signaling Pathway of this compound's Action

This compound's primary mechanism of action is the inhibition of RIPK1 kinase activity, which is a critical step in the necroptosis signaling cascade. The following diagram illustrates the TNF-α induced necroptosis pathway and the point of intervention for this compound.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->ComplexI Recruitment RIPK1_ub Polyubiquitinated RIPK1 ComplexI->RIPK1_ub Polyubiquitination ComplexII Complex II (TRADD, FADD, Caspase-8) ComplexI->ComplexII Transition NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) RIPK1_ub->NFkB RIPK1_deub Deubiquitinated RIPK1 ComplexII->RIPK1_deub Deubiquitination RIPK3 RIPK3 RIPK1_deub->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis, Inflammation) pMLKL->Necroptosis This compound This compound This compound->RIPK1_deub Inhibition of kinase activity

Figure 1: this compound's inhibition of the RIPK1-mediated necroptosis pathway.

Preclinical Efficacy in Models of Inflammatory Disease

This compound has demonstrated efficacy in preclinical models of inflammation, supporting its development for rheumatoid arthritis.

Sharpin cpdm Mouse Model of Inflammatory Arthritis

The chronic proliferative dermatitis (cpdm) mouse, which has a spontaneous mutation in the Sharpin gene, develops a severe inflammatory phenotype that includes arthritis. This model is known to be dependent on RIPK1 signaling. Treatment with this compound resulted in a significant reduction in the severity of dermatitis in this model.[3]

Other In Vivo Models of Inflammation
  • TNF-induced Hypothermia: this compound prevented RIPK1-dependent hypothermia in mice following a TNF challenge.[3]

  • Acute Skin Inflammation: The compound was effective in inhibiting necroptosis-induced skin inflammation in an acute mouse model.[3]

Experimental Protocols

While the precise, proprietary protocols used for the development of this compound are not publicly available, this section provides detailed, representative methodologies for the key assays cited, based on established scientific literature.

RIPK1 Kinase Inhibition Assay (General Protocol)

This protocol describes a typical in vitro assay to measure the inhibition of RIPK1 kinase activity.

Start Start PrepareAssayPlate Prepare Assay Plate: - Add RIPK1 enzyme - Add test compound (this compound) - Add kinase buffer Start->PrepareAssayPlate Incubate1 Incubate at room temperature PrepareAssayPlate->Incubate1 AddSubstrate Add ATP and substrate (e.g., myelin basic protein) Incubate1->AddSubstrate Incubate2 Incubate to allow phosphorylation AddSubstrate->Incubate2 Detect Detect phosphorylation (e.g., ADP-Glo assay) Incubate2->Detect Analyze Analyze data and calculate IC50 Detect->Analyze End End Analyze->End

Figure 2: General workflow for a RIPK1 kinase inhibition assay.

Methodology:

  • Reagents: Recombinant human RIPK1, kinase assay buffer, ATP, a suitable substrate (e.g., myelin basic protein), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Serially dilute this compound to various concentrations. b. In a 96-well plate, add RIPK1 enzyme, the diluted this compound, and kinase buffer. Incubate briefly. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the percentage of inhibition at each concentration and determine the IC50 value.

TNF/zVAD-induced Necroptosis Assay (General Protocol)

This protocol outlines a common cell-based assay to assess the ability of a compound to inhibit necroptosis.

Start Start SeedCells Seed cells (e.g., HT-29 or L929) in a multi-well plate Start->SeedCells Pretreat Pre-treat cells with This compound at various concentrations SeedCells->Pretreat InduceNecroptosis Induce necroptosis with TNF-α and a pan-caspase inhibitor (zVAD-fmk) Pretreat->InduceNecroptosis Incubate Incubate for a defined period (e.g., 18-24 hours) InduceNecroptosis->Incubate MeasureViability Measure cell viability (e.g., CellTiter-Glo) Incubate->MeasureViability Analyze Analyze data and calculate EC50 MeasureViability->Analyze End End Analyze->End

Figure 3: Workflow for a TNF/zVAD-induced necroptosis assay.

Methodology:

  • Cell Culture: Culture a cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells) in appropriate media.

  • Procedure: a. Seed cells into a 96-well plate and allow them to adhere overnight. b. Pre-incubate the cells with a serial dilution of this compound for 1-2 hours. c. Add TNF-α and a pan-caspase inhibitor (e.g., zVAD-fmk) to induce necroptosis. d. Incubate the plate for 18-24 hours. e. Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels. f. Calculate the percentage of cell viability at each concentration and determine the EC50 value.

Clinical Development in Rheumatoid Arthritis

This compound has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in humans.

Phase 1 Clinical Trial in Healthy Volunteers

A first-in-human, Phase 1 study (EudraCT: 2019-002520-32) was conducted in healthy adult subjects to assess the safety, tolerability, and pharmacokinetics of this compound.[3] Another Phase 1 study (NCT05960851) investigated the safety, tolerability, and pharmacokinetics of multiple doses in healthy Asian and non-Asian participants.[5]

Pharmacokinetic Profile of this compound in Healthy Volunteers [3]

Pharmacokinetic ParameterValue
Time to Maximum Concentration (Tmax)1 to 4 hours
Half-life (t1/2)13 to 15 hours
Steady State Attainment4 to 6 days after multiple once-daily doses

The results from the Phase 1 studies indicated that this compound was well-tolerated with an acceptable safety profile, supporting its further development.[3]

Phase 2 Clinical Trial in Rheumatoid Arthritis Patients

An adaptive Phase 2a/2b, randomized, double-blind, placebo-controlled study (NCT05848258) is currently ongoing to evaluate the efficacy and safety of this compound in adult participants with moderately-to-severely active rheumatoid arthritis.[5] This trial will provide crucial data on the therapeutic potential of this compound in the target patient population.

Conclusion

This compound is a promising, orally administered, selective RIPK1 inhibitor with a well-defined mechanism of action that targets key inflammatory and cell death pathways implicated in the pathogenesis of rheumatoid arthritis. Its potent in vitro activity, demonstrated efficacy in preclinical models of inflammation, and favorable pharmacokinetic and safety profile in early clinical trials provide a strong rationale for its continued development as a novel therapeutic for RA. The ongoing Phase 2 clinical trial will be instrumental in determining the clinical utility of this compound in this patient population.

References

The Role of RIPK1 Inhibition in Inflammatory Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a master regulator of inflammation and cell death, positioning it at the crossroads of cellular fate decisions.[1][2][3] Its dual function as both a signaling scaffold and an active kinase allows it to control pro-survival pathways, such as NF-κB activation, as well as programmed cell death pathways, including apoptosis and necroptosis.[1][4][5] Dysregulation of RIPK1 kinase activity is a key driver in the pathogenesis of a wide array of autoimmune, inflammatory, and neurodegenerative diseases.[1][6][7] Consequently, the therapeutic inhibition of RIPK1's kinase function presents a promising strategy to mitigate the aberrant inflammation and cell death that characterize these conditions. This technical guide provides an in-depth overview of RIPK1 signaling, its role in disease, and the development of specific inhibitors, offering detailed experimental protocols and data for researchers and drug development professionals.

Introduction: The Dual Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) is a multifaceted protein crucial for regulating cellular responses to stimuli such as tumor necrosis factor (TNF).[1][8] It contains an N-terminal kinase domain, an intermediate domain, and a C-terminal death domain, which allow it to participate in distinct protein complexes that determine a cell's fate.[6] RIPK1 can act as a scaffold to promote cell survival and inflammation or as an active kinase to trigger cell death.[8][9] This functional duality makes RIPK1 a critical checkpoint in cellular stress responses. The complete loss of RIPK1 in humans can lead to immunodeficiency and inflammatory bowel disease (IBD), highlighting its essential role in maintaining homeostasis.[6] Conversely, excessive RIPK1 kinase activity is implicated in the pathology of conditions like rheumatoid arthritis (RA), psoriasis, and Alzheimer's disease.[1][3]

RIPK1 Signaling Pathways

RIPK1's function is determined by the signaling complex it joins following receptor stimulation, most notably by TNF receptor 1 (TNFR1).[1] Its post-translational modifications, particularly ubiquitination and phosphorylation, dictate the downstream signaling cascade.[4]

Pro-survival and Pro-inflammatory Signaling (Complex I)

Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is rapidly assembled.[10] In this complex, RIPK1 functions as a scaffold.[4] It is recruited to the receptor and undergoes K63-linked and M1-linked linear ubiquitination by cellular inhibitors of apoptosis proteins (cIAPs) and the linear ubiquitin chain assembly complex (LUBAC), respectively.[10] This ubiquitinated RIPK1 serves as a platform to recruit and activate the IKK complex (IκB kinase) and TAK1 (transforming growth factor-β-activated kinase 1), leading to the activation of NF-κB and MAPK pathways.[4][5] These pathways drive the transcription of pro-survival and pro-inflammatory genes, including cytokines like IL-6 and TNF itself.[4][11]

G cluster_membrane Plasma Membrane cluster_complex_I Complex I TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 (Scaffold) TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 K63-Ub LUBAC LUBAC RIPK1->LUBAC Recruits TAK1 TAK1 RIPK1->TAK1 Recruits IKK IKK Complex RIPK1->IKK Recruits LUBAC->RIPK1 M1-Ub MAPK MAPK TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Gene Pro-inflammatory & Pro-survival Genes NFkB->Gene Promote Transcription MAPK->Gene Promote Transcription

Caption: RIPK1 in Pro-survival and Inflammatory Signaling (Complex I).
Apoptotic and Necroptotic Signaling (Complex II)

When the ubiquitination of RIPK1 in Complex I is inhibited, for instance by the deubiquitinase CYLD, RIPK1 can dissociate from the membrane and form a secondary cytosolic complex, known as Complex II.[4][12] The composition and activity of this complex determine whether the cell undergoes apoptosis or necroptosis.

  • Complex IIa (Apoptosis): In this complex, RIPK1, FADD, and pro-caspase-8 assemble.[3] This leads to the activation of caspase-8, which initiates the apoptotic cascade. Activated caspase-8 can also cleave and inactivate RIPK1 and RIPK3, thereby preventing necroptosis.[5]

  • Complex IIb (The Necrosome): If caspase-8 activity is blocked or absent, RIPK1's kinase function becomes dominant.[3][12] Activated RIPK1 autophosphorylates and subsequently recruits and phosphorylates RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs), forming an amyloid-like signaling complex called the necrosome.[12][13] Activated RIPK3 then phosphorylates the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis.[8][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death and the release of damage-associated molecular patterns (DAMPs), which further fuels inflammation.[14]

G ComplexI_remnants De-ubiquitinated RIPK1 FADD_a FADD ComplexI_remnants->FADD_a RIPK1_n p-RIPK1 (Kinase Active) ComplexI_remnants->RIPK1_n Casp8_a Caspase-8 FADD_a->Casp8_a Recruits Apoptosis Apoptosis Casp8_a->Apoptosis Activates Casp8_a->RIPK1_n Cleaves & Inhibits RIPK3_n p-RIPK3 RIPK1_n->RIPK3_n Phosphorylates Casp8_inhibited Caspase-8 Inhibited MLKL_n p-MLKL RIPK3_n->MLKL_n Phosphorylates Necroptosis Necroptosis (Inflammatory Cell Death) MLKL_n->Necroptosis Oligomerizes & Forms Pores Casp8_inhibited->RIPK1_n Allows Activation

Caption: RIPK1 in Cell Death Signaling: Apoptosis vs. Necroptosis.

The Role of RIPK1 Kinase Activity in Inflammatory Diseases

The kinase activity of RIPK1 is a critical driver of both cell death and inflammation.[1][8] RIPK1-mediated necroptosis leads to the release of cellular contents and DAMPs, which triggers a potent inflammatory response.[9] This mechanism is implicated in the pathology of numerous human diseases.

  • Rheumatoid Arthritis (RA): RA is an autoimmune disease characterized by chronic joint inflammation.[11] RIPK1 kinase activation is observed in the synovial tissue of RA patients, and inhibiting RIPK1 has been shown to reduce inflammation and joint destruction in animal models.[3][11][15]

  • Inflammatory Bowel Disease (IBD): IBD, including Crohn's disease and ulcerative colitis, involves chronic inflammation of the gastrointestinal tract and epithelial cell loss.[3] While a complete loss of RIPK1 is detrimental, inhibiting its kinase activity is protective in models of colitis.[6][15] Human genetic studies have linked mutations affecting RIPK1 to IBD-like conditions.[11]

  • Psoriasis: This chronic skin condition is associated with hyperproliferation of keratinocytes and inflammation.[3] RIPK1-mediated necroptosis of skin cells is thought to contribute to the inflammatory cycle, and RIPK1 inhibitors are being investigated as a treatment.[1][3]

  • Neurodegenerative Diseases: In conditions like Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and multiple sclerosis (MS), neuroinflammation and neuronal death are key pathological features.[16][17] RIPK1 activation has been demonstrated in post-mortem brain tissue, and preclinical studies show that inhibiting RIPK1 can reduce neuroinflammation and improve outcomes.[3][7][17]

Therapeutic Inhibition of RIPK1

Given the central role of its kinase activity in disease, RIPK1 has become a major therapeutic target.[7] Small molecule inhibitors have been developed to specifically block this function while preserving RIPK1's essential scaffolding roles.[3]

Mechanism of Action of RIPK1 Inhibitors

RIPK1 inhibitors are typically classified based on their binding mode to the kinase domain. The most advanced clinical candidates are highly selective allosteric inhibitors (Type III) that bind to a unique hydrophobic pocket near the ATP-binding site, stabilizing the kinase in an inactive conformation.[9][18] This prevents the autophosphorylation of RIPK1 at key sites like Ser166, which is a critical step for its activation and the subsequent initiation of cell death pathways.[8]

Preclinical and Clinical Efficacy of RIPK1 Inhibitors

Numerous RIPK1 inhibitors have demonstrated efficacy in a wide range of animal models of human disease.[3] Several have advanced into human clinical trials, showing promising safety and target engagement profiles.[17]

Compound Company Disease(s) Investigated Phase Key Findings / Quantitative Data Citations
GSK2982772 GlaxoSmithKlineRheumatoid Arthritis, Psoriasis, Ulcerative ColitisPhase IITarget Engagement: >90% RIPK1 inhibition achieved over 24 hours with 60 mg and 120 mg BID dosing in healthy volunteers. Safety: Generally safe and well-tolerated in Phase I and II studies. Efficacy: No significant clinical efficacy demonstrated in a Phase IIa study for RA, though trends toward improvement were noted in some biomarker subgroups.[5][19][20]
SIR2446M SironaxDegenerative and Inflammatory DiseasesPhase ITarget Engagement: Achieved ~90% target engagement at repeated doses from 30 to 400 mg in healthy participants. Safety: Favorable safety and tolerability profile in healthy participants. PK: Rapid absorption, with a half-life of 10-15 hours. No marked accumulation observed.[21]
Necrostatin-1 (Nec-1s) N/A (Tool Compound)Preclinical models (e.g., Stroke, Neurodegeneration)PreclinicalMechanism: Widely used as a selective, allosteric inhibitor of RIPK1 to demonstrate the role of its kinase activity in various disease models.[3][7]

Key Experimental Protocols

Validating the effect of RIPK1 inhibition requires robust and specific assays. The following sections detail common methodologies.

In Vitro Necroptosis Induction and Analysis

This protocol describes how to induce and detect necroptosis in a cell culture model, such as the human colon adenocarcinoma cell line HT-29.[22]

Methodology:

  • Cell Seeding: Plate HT-29 cells in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the RIPK1 inhibitor of interest (e.g., GSK2982772, Nec-1s) for 1-2 hours.

  • Necroptosis Induction: Add a combination of stimuli to trigger necroptosis. A common cocktail is:

    • T NF-α (e.g., 10-100 ng/mL) - to engage the TNFR1 pathway.

    • S mac mimetic (e.g., birinapant) - to inhibit cIAPs and promote Complex II formation.

    • Z -VAD-FMK (a pan-caspase inhibitor) - to block apoptosis and force the signaling cascade towards necroptosis.[3]

  • Incubation: Incubate the cells for a defined period (e.g., 6-24 hours).

  • Analysis (Western Blot):

    • Harvest cell lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies specific for phosphorylated forms of key necroptotic proteins:

      • Phospho-RIPK1 (Ser166)

      • Phospho-RIPK3 (Ser227)

      • Phospho-MLKL (Ser358)[22][23]

    • Use antibodies against total RIPK1, RIPK3, and MLKL as loading controls.

    • Develop the blot using secondary antibodies and a chemiluminescent substrate. A reduction in the phosphorylated protein signals in the inhibitor-treated lanes indicates successful target engagement.

G Start 1. Seed Cells (e.g., HT-29) Pretreat 2. Pre-treat with RIPK1 Inhibitor Start->Pretreat Induce 3. Induce Necroptosis (TNF + Smac + zVAD) Pretreat->Induce Incubate 4. Incubate (6-24 hours) Induce->Incubate Lyse 5. Harvest Cell Lysates Incubate->Lyse WB 6. Western Blot for p-RIPK1, p-RIPK3, p-MLKL Lyse->WB Analyze 7. Analyze Data WB->Analyze

Caption: Experimental Workflow for In Vitro Necroptosis Assay.
RIPK1 Kinase Activity Assay

This protocol outlines a biochemical assay to measure the direct enzymatic activity of RIPK1 and assess the potency of inhibitors (e.g., IC50 determination) using a technology like the Transcreener® ADP² Kinase Assay.[24][25]

Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 0.05 mM DTT).

    • Dilute recombinant human RIPK1 enzyme to the desired concentration in Assay Buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., Ripk1-IN-16) in Assay Buffer.

    • Prepare a Substrate Mix containing ATP (e.g., 50 µM) in Assay Buffer.

  • Assay Plate Setup (384-well):

    • Add the RIPK1 enzyme to all wells except negative controls.

    • Add the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Incubate for a short period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding the Substrate Mix to all wells.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature to allow for ATP-to-ADP conversion by RIPK1.

  • Detection:

    • Stop the reaction and detect the generated ADP by adding the ADP Detection Mix (containing an ADP-specific antibody and a fluorescent tracer).

    • Incubate for 40-60 minutes.

  • Data Acquisition: Read the plate on a multi-detection microplate reader (e.g., fluorescence polarization). The signal will be inversely proportional to the amount of ADP produced.

  • Analysis: Calculate the percent inhibition for each inhibitor concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis Enzyme RIPK1 Enzyme Mix Combine Enzyme + Inhibitor Enzyme->Mix Inhibitor Inhibitor Dilutions Inhibitor->Mix Substrate ATP Substrate Initiate Add ATP (Start Reaction) Substrate->Initiate Mix->Initiate Incubate Incubate (60 min) Initiate->Incubate Result ATP -> ADP Incubate->Result Detect Add ADP Detection Reagent Result->Detect Read Read Plate (Fluorescence) Detect->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a Biochemical RIPK1 Kinase Inhibition Assay.
Cell Viability Assessment

To assess the cytoprotective effect of a RIPK1 inhibitor against necroptosis, a cell viability assay is essential.

Methodology:

  • Experimental Setup: Seed cells and treat with the inhibitor and necroptotic stimuli as described in Protocol 5.1.

  • Assay Choice: Select a suitable viability assay.

    • Metabolic Assays (e.g., MTT or CellTiter-Glo®): These measure metabolic activity, which correlates with the number of viable cells. For CellTiter-Glo®, add the reagent directly to the wells, incubate for 10 minutes, and measure luminescence.[26]

    • Membrane Integrity Assays (e.g., LDH Release or Propidium Iodide Staining): These directly measure cell death by detecting the release of intracellular components (LDH) or the uptake of a membrane-impermeable dye (PI) by dead cells.

  • Measurement: Follow the manufacturer's protocol to perform the assay and read the results on a microplate reader.

  • Analysis: Normalize the data to untreated controls. A successful inhibitor will show a significant increase in cell viability in the presence of the necroptotic stimulus compared to the stimulus-only control.

Conclusion and Future Directions

RIPK1 is a validated and compelling therapeutic target for a multitude of inflammatory diseases.[18] Its central role in mediating pro-inflammatory cell death provides a clear mechanism for intervention. The development of highly selective, orally available kinase inhibitors has moved this concept from preclinical models into clinical trials, demonstrating safety and robust target engagement in humans.[19][21]

While initial clinical results have been mixed regarding efficacy, they have provided crucial insights into the complex role of RIPK1 in human disease.[20] Future research will need to focus on identifying the patient populations most likely to benefit from RIPK1 inhibition, refining dosing strategies, and exploring combination therapies. The continued investigation into the nuanced biology of RIPK1 signaling will undoubtedly unlock new therapeutic opportunities for managing chronic inflammation and degenerative diseases.

References

Preclinical Profile of Ocadusertib: A Technical Overview for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ocadusertib (also known as LY3871801 and R552) is a potent and selective, orally bioavailable, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[2] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a variety of autoimmune and inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1] By inhibiting the kinase activity of RIPK1, this compound aims to block inflammatory cell death and mitigate the downstream inflammatory cascade.[1] Preclinical studies have demonstrated its potential in preventing joint and skin inflammation in murine models of inflammation.[2] This document provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/ProcessCell Type/SystemIC50 (nM)Reference
Enzymatic AssayRIPK1 Kinase ActivityCell-free12 - 38[1]
Cell-Based AssayNecroptotic ResponsesMultiple immortalized and primary cell lines0.4 - 3[1]
Human Whole Blood AssayTNF/zVAD-induced cell deathHuman Whole Blood7 - 9[1]

Table 2: In Vivo Preclinical Efficacy of this compound

Animal ModelDisease/ConditionKey FindingReference
Mouse ModelTNF ChallengePrevention of RIPK1-dependent hypothermia[1]
Acute Mouse ModelNecroptosis-induced skin inflammationInhibition of skin inflammation[1]
Chronic Proliferative Dermatitis (Sharpincpdm) Mouse ModelChronic DermatitisRobust reduction in dermatitis severity[1]

Note: Detailed quantitative data from in vivo studies, including specific disease scores and statistical analyses, are not yet publicly available in peer-reviewed literature.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the kinase activity of RIPK1, a key regulator of cellular stress and inflammatory responses. The following diagram illustrates the central role of RIPK1 in signaling pathways that lead to inflammation and cell death, and the point of intervention for this compound.

RIPK1_Signaling_Pathway cluster_receptor Cell Surface Receptors cluster_stimuli External Stimuli cluster_outcomes Cellular Outcomes TNFR1 TNFR1 ComplexI Complex I (Survival) TNFR1->ComplexI TRADD, TRAF2, cIAPs, RIPK1 TLR TLRs TLR->ComplexI MyD88/TRIF, RIPK1 TNFa TNF-α TNFa->TNFR1 PAMPs_DAMPs PAMPs/DAMPs PAMPs_DAMPs->TLR ComplexIIa Complex IIa (Apoptosis) ComplexI->ComplexIIa Deubiquitination Necrosome Complex IIb / Necrosome (Necroptosis) ComplexI->Necrosome Caspase-8 Inhibition Survival Cell Survival & Inflammation ComplexI->Survival NF-κB Activation MAPK Activation RIPK1_node RIPK1 Kinase Activity Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis Necrosome->Necroptosis RIPK3 -> MLKL Phosphorylation This compound This compound This compound->RIPK1_node Inhibition RIPK1_node->ComplexIIa Kinase-dependent apoptosis RIPK1_node->Necrosome

Figure 1: this compound Inhibition of the RIPK1 Signaling Pathway.

Experimental Protocols

While the specific protocols for the this compound preclinical studies have not been publicly detailed, this section provides representative methodologies for the key experiments cited. These protocols are based on standard practices in the field.

In Vitro Assay: TNF/zVAD-Induced Necroptosis

Objective: To determine the potency of this compound in inhibiting RIPK1-mediated necroptosis in a cellular context.

Materials:

  • Human monocytic cell line (e.g., U937) or primary human macrophages.

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin.

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α).

  • Pan-caspase inhibitor, z-VAD-FMK.

  • This compound stock solution (in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • 96-well clear-bottom white plates.

Procedure:

  • Cell Plating: Seed U937 cells at a density of 5 x 104 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells and incubate for 1 hour at 37°C.

  • Induction of Necroptosis: Add a pre-determined concentration of TNF-α (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM) to each well, except for the untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated, non-stimulated control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.

In Vivo Model: TNF-Induced Hypothermia in Mice

Objective: To assess the in vivo efficacy of this compound in blocking a systemic RIPK1-dependent inflammatory response.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound formulated for oral gavage.

  • Recombinant murine TNF-α.

  • Sterile saline.

  • Rectal thermometer.

Procedure:

  • Acclimatization: Acclimate mice to the experimental conditions for at least 7 days.

  • Compound Administration: Dose mice orally with either vehicle or this compound at various concentrations (e.g., 1, 3, 10, 30 mg/kg).

  • Baseline Temperature: Measure the baseline rectal temperature of each mouse 1 hour after compound administration.

  • TNF-α Challenge: Administer a single intravenous injection of murine TNF-α (e.g., 50 µg) to induce hypothermia.

  • Temperature Monitoring: Monitor rectal temperature at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-TNF-α injection.

  • Data Analysis: Plot the change in body temperature over time for each treatment group. Calculate the area under the curve (AUC) for the temperature drop and compare the this compound-treated groups to the vehicle control group using statistical analysis (e.g., ANOVA).

In Vivo Model: Chronic Proliferative Dermatitis (Sharpincpdm Mouse)

Objective: To evaluate the therapeutic potential of this compound in a genetic model of chronic skin inflammation.

Materials:

  • Sharpincpdm mice and wild-type littermate controls.

  • This compound formulated for oral administration (e.g., in feed or by daily gavage).

  • Digital calipers.

  • Scoring system for dermatitis severity.

Procedure:

  • Animal Model: Use Sharpincpdm mice which spontaneously develop severe, chronic proliferative dermatitis.

  • Treatment Initiation: Begin treatment with this compound or vehicle at a pre-symptomatic age (e.g., 4-6 weeks of age).

  • Dosing: Administer this compound daily via the chosen route for a specified duration (e.g., 8-12 weeks).

  • Clinical Scoring: Once weekly, assess the severity of dermatitis using a standardized scoring system that evaluates erythema, scaling, and skin thickness on different body regions (e.g., ears, snout, back).

  • Histological Analysis: At the end of the study, collect skin tissue samples for histological analysis. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness, immune cell infiltration, and other pathological features.

  • Data Analysis: Compare the clinical scores and histological parameters between the this compound-treated and vehicle-treated Sharpincpdm mice. Statistical significance can be determined using methods such as a two-way repeated measures ANOVA for clinical scores.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical development workflow for an immunomodulatory compound like this compound.

Preclinical_Workflow cluster_discovery Phase 1: Discovery & In Vitro Screening cluster_invivo Phase 2: In Vivo Proof-of-Concept cluster_preclinical_dev Phase 3: Preclinical Development cluster_clinical Phase 4: Clinical Trials Target_ID Target Identification (RIPK1) Compound_Screen Compound Screening (HTS) Target_ID->Compound_Screen Enzymatic_Assay Enzymatic Assays (IC50 Determination) Compound_Screen->Enzymatic_Assay Cell_Assays Cell-Based Assays (Necroptosis, Cytotoxicity) Enzymatic_Assay->Cell_Assays PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Assays->PK_PD Acute_Model Acute Inflammatory Models (e.g., TNF Challenge) PK_PD->Acute_Model Chronic_Model Chronic Disease Models (e.g., Sharpin cpdm, CIA) Acute_Model->Chronic_Model Tox_Studies Toxicology Studies (GLP) Chronic_Model->Tox_Studies Formulation Formulation Development Tox_Studies->Formulation IND IND-Enabling Studies Formulation->IND Phase_I Phase I Clinical Trial (Safety in Humans) IND->Phase_I

Figure 2: General Preclinical Development Workflow for this compound.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data as of the date of its creation. The experimental protocols provided are representative and may not reflect the exact methodologies used by the developers of this compound. For the most accurate and up-to-date information, please refer to publications and presentations from Rigel Pharmaceuticals and Eli Lilly and Company.

References

Ocadusertib: A Technical Whitepaper on its Modulatory Effects on the Necroptosis Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Necroptosis is a regulated form of necrosis executed by a distinct signaling pathway that plays a critical role in the pathogenesis of various inflammatory diseases. The core of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) axis. Given its pro-inflammatory nature, targeting necroptosis presents a promising therapeutic strategy. Ocadusertib (LY3871801; R552) is a potent and selective, allosteric inhibitor of RIPK1. This document provides an in-depth technical overview of the necroptosis signaling pathway, the mechanism of action of this compound, its preclinical efficacy, and detailed experimental protocols for assessing its activity.

The Necroptosis Signaling Pathway

Necroptosis is a form of programmed cell death characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs) and subsequent inflammation[1][2][3]. The most well-characterized trigger for necroptosis is the activation of tumor necrosis factor receptor 1 (TNFR1) by TNF-α, particularly under conditions where apoptosis is inhibited[1][2].

Upon TNF-α binding, TNFR1 recruits a series of proteins to form Complex I at the membrane, which includes TRADD, TRAF2, cIAP1/2, and RIPK1. In this complex, RIPK1 is typically polyubiquitinated, which signals for cell survival through the activation of NF-κB and MAPK pathways[4]. However, when deubiquitinating enzymes are active and caspase-8 is inhibited, RIPK1 can dissociate from the membrane and form a cytosolic, pro-death complex known as the necrosome[2][5].

The necrosome is a higher-order structure composed of RIPK1 and RIPK3, which interact via their RIP homotypic interaction motifs (RHIM)[2]. This proximity leads to their reciprocal phosphorylation and activation[2]. Activated RIPK3 then phosphorylates the pseudokinase MLKL, the terminal effector of the necroptosis pathway[6][7]. Phosphorylation induces a conformational change in MLKL, causing it to oligomerize and translocate to the plasma membrane. These MLKL oligomers form pores in the membrane, disrupting its integrity and leading to cell lysis[2][3][5].

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol tnfr1 TNFR1 complex1 Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) tnfr1->complex1 Recruits ripk1 RIPK1 complex1->ripk1 Releases survival Survival (NF-κB, MAPK) complex1->survival Activates tnfa TNF-α tnfa->tnfr1 Binds necrosome Necrosome (p-RIPK1, p-RIPK3) ripk1->necrosome Forms ripk3 RIPK3 ripk3->necrosome mlkl MLKL p_mlkl p-MLKL (Oligomer) mlkl->p_mlkl Oligomerizes necrosome->mlkl Phosphorylates lysis Membrane Disruption & Cell Lysis p_mlkl->lysis Translocates & Forms Pores casp8 Caspase-8 (Inhibited) casp8->ripk1 Cleaves/ Inhibits

Figure 1. The TNF-α induced necroptosis signaling pathway.

This compound: Mechanism of Action

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of RIPK1[8][9]. As a critical upstream kinase in the necroptosis cascade, inhibiting RIPK1 is an effective strategy to block the entire downstream pathway. This compound binds to RIPK1 and locks it in an inactive conformation, preventing its autophosphorylation and subsequent kinase activity[8]. This action is crucial because RIPK1's kinase function is essential for the formation and activation of the necrosome and the induction of necroptotic cell death[10][11].

By inhibiting RIPK1, this compound effectively prevents the recruitment and activation of RIPK3. Consequently, MLKL is not phosphorylated, and the final steps of membrane disruption and cell lysis are averted. This targeted intervention not only stops necroptosis but also mitigates the associated inflammation driven by the release of DAMPs and pro-inflammatory cytokines[3][12].

G tnfa TNF-α + Caspase Inhibitor ripk1 RIPK1 tnfa->ripk1 Activates necrosome Necrosome Formation ripk1->necrosome This compound This compound This compound->ripk1 Allosterically Inhibits ripk3 RIPK3 ripk3->necrosome mlkl MLKL Phosphorylation necrosome->mlkl lysis Necroptosis mlkl->lysis

Figure 2. this compound's intervention point in the necroptosis pathway.

Quantitative Preclinical Efficacy

Preclinical studies have demonstrated that this compound is a highly potent inhibitor of RIPK1 and necroptosis. The half-maximal inhibitory concentrations (IC50) from various assays underscore its efficacy and selectivity.

Assay TypeCell Line / SystemStimulusEndpointThis compound IC50 (nM)Reference
Enzymatic Activity Purified RIPK1 EnzymeATPKinase Activity12 - 38[8]
Cell-Based Necroptosis Immortalized & Primary CellsNecroptotic StimuliCell Death0.4 - 3[8]
Human Whole Blood Assay Human Whole BloodTNF-α / z-VAD-FMKCell Death7 - 9[8]
Table 1: Summary of this compound In Vitro Potency

These data confirm that this compound potently inhibits RIPK1 enzymatic activity and translates this inhibition into highly effective blockade of necroptotic cell death in complex biological systems[8].

Experimental Methodologies

Assessing the effect of compounds like this compound on the necroptosis pathway requires specific and validated experimental protocols. Below are methodologies for key in vitro experiments.

General Experimental Workflow

The typical workflow involves culturing a necroptosis-susceptible cell line, pre-treating with the inhibitor, inducing necroptosis, and then measuring specific endpoints like membrane integrity or the presence of pathway-specific phosphoproteins.

G cluster_assays Downstream Assays start Seed Cells (e.g., HT-29, L929) pretreat Pre-treat with this compound or Vehicle (DMSO) for 1 hr start->pretreat induce Induce Necroptosis (e.g., TNFα + SMAC + z-VAD) pretreat->induce incubate Incubate for 6-24 hrs induce->incubate split Harvest Supernatant & Cell Lysate incubate->split ldh LDH Release Assay (Supernatant) split->ldh Supernatant wb Western Blot (Cell Lysate) split->wb Lysate result_ldh Quantify Cytotoxicity ldh->result_ldh result_wb Detect p-MLKL / MLKL wb->result_wb

Figure 3. Standard workflow for in vitro evaluation of necroptosis inhibitors.

Protocol 1: Induction of Necroptosis in Cell Culture

This protocol provides a general framework for inducing necroptosis in a susceptible cell line, such as human HT-29 or murine L929 cells[13].

  • Cell Plating: Seed cells in a multi-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for 30-60 minutes. A positive control inhibitor, such as Necrostatin-1 (20-50 µM), should be included[13].

  • Necroptosis Induction: Add the necroptotic stimulus. A common combination for HT-29 cells is TNF-α (20-100 ng/mL), a SMAC mimetic like BV6 (250 nM), and a pan-caspase inhibitor like z-VAD-FMK (20 µM)[13][14]. The caspase inhibitor is crucial to prevent apoptosis and channel the signaling towards necroptosis[15].

  • Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours), which should be optimized for the specific cell line and assay[13].

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with compromised plasma membranes, which is a hallmark of necroptosis[13].

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the adherent cells.

  • Assay Procedure: Use a commercially available LDH cytotoxicity assay kit. Transfer the supernatant to a new plate and add the reaction mixture as per the manufacturer's instructions.

  • Incubation & Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of LDH release for each condition relative to a maximum LDH release control (cells lysed with a detergent).

Protocol 3: Western Blot for Phosphorylated MLKL (p-MLKL)

This method allows for the specific detection of activated MLKL (phosphorylated at Ser358 in humans), which is considered the most reliable biochemical marker for necroptosis activation[6][15].

  • Cell Lysis: After removing the supernatant, wash the remaining cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[13].

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (p-MLKL) overnight at 4°C. Subsequently, wash the membrane and incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature[13].

  • Detection: Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system. The membrane should be stripped and re-probed for total MLKL or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

Conclusion

This compound is a potent and selective RIPK1 inhibitor that effectively blocks the necroptosis signaling pathway at its apex. By preventing the kinase activity of RIPK1, it abrogates the downstream phosphorylation cascade involving RIPK3 and MLKL, thereby preventing necroptotic cell death and the subsequent inflammatory response. The preclinical data strongly support its mechanism of action, and the established experimental protocols provide a robust framework for its continued investigation. As a targeted therapeutic, this compound holds significant promise for the treatment of a wide range of autoimmune and inflammatory diseases where necroptosis is a key pathological driver.

References

Ocadusertib: A Technical Guide to its Therapeutic Potential as a RIPK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ocadusertib (also known as LY3871801 or R552) is an orally administered, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] As a critical mediator of cellular inflammation and necroptosis, RIPK1 represents a promising therapeutic target for a range of autoimmune and inflammatory diseases.[3] Developed by Eli Lilly and Company in collaboration with Rigel Pharmaceuticals, this compound is currently under investigation in a Phase 2 clinical trial for moderately-to-severely active rheumatoid arthritis.[2][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and key experimental methodologies.

Mechanism of Action: Targeting the RIPK1 Signaling Nexus

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a crucial intracellular signaling node that regulates cellular responses to stimuli such as Tumor Necrosis Factor (TNF).[3] It functions as both a kinase and a scaffold protein, capable of initiating distinct downstream pathways that determine cell fate—survival, apoptosis, or necroptosis (a form of programmed inflammatory cell death).[3]

In inflammatory conditions, the kinase activity of RIPK1 is often upregulated, leading to the activation of the necroptotic pathway. This compound is a potent and selective allosteric inhibitor of RIPK1's kinase function.[1] By binding to RIPK1, this compound blocks its autophosphorylation and subsequent signaling cascade, thereby inhibiting inflammatory cell death and reducing the release of damage-associated molecular patterns (DAMPs) that perpetuate inflammation.[1][3]

The RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-alpha signaling and the point of intervention for this compound. Upon TNF-α binding to its receptor (TNFR1), Complex I is formed, which typically promotes cell survival through NF-κB activation. However, under certain conditions, RIPK1 can dissociate to form secondary complexes that lead to either apoptosis (Complex IIa) or necroptosis (the Necrosome, Complex IIb). This compound specifically inhibits the kinase activity within the necrosome, preventing cell death.

G start Start: Seed L929 Cells in 96-well plates preincubation Pre-incubate cells with varying concentrations of this compound (1 hr) start->preincubation stimulation Add Necroptosis Inducers (e.g., TNF-α + z-VAD-FMK) preincubation->stimulation incubation Incubate for 18 hours stimulation->incubation measurement Measure Cell Viability (e.g., CellTiter-Glo® Assay) incubation->measurement analysis Data Analysis: Calculate EC50 values measurement->analysis end End analysis->end G cluster_screening Phase 1: Screening & Enrollment cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Analysis screening Screening of Healthy Volunteers (Inclusion/Exclusion Criteria) enrollment Enrollment into Dose Cohorts screening->enrollment dosing Administer Single Ascending Doses (SAD) or Multiple Ascending Doses (MAD) of this compound enrollment->dosing monitoring Intensive Monitoring: - Safety (AEs, Vitals, ECGs) - Tolerability dosing->monitoring pk_pd Pharmacokinetic (PK) Sampling (Blood draws at timed intervals) dosing->pk_pd safety_review Review Safety & Tolerability Data monitoring->safety_review data_analysis Analyze PK Parameters (Tmax, t1/2, AUC) pk_pd->data_analysis rpd Determine Recommended Phase 2 Dose (RP2D) data_analysis->rpd safety_review->rpd

References

Ocadusertib: A Selective Allosteric Inhibitor of RIPK1 for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that dictate inflammation and cell death. Its dual function as both a scaffold for survival signals and a kinase driving apoptosis and necroptosis places it at a crucial crossroads in cellular fate. Dysregulation of RIPK1 kinase activity is implicated in the pathogenesis of numerous autoimmune, inflammatory, and neurodegenerative disorders. Ocadusertib (also known as LY3871801 and R552) is a potent, selective, and orally available allosteric inhibitor of RIPK1. By specifically targeting the kinase function of RIPK1, this compound effectively blocks the inflammatory cell death pathways of apoptosis and necroptosis while preserving its scaffolding functions that are essential for cell survival. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and details the key experimental methodologies used in its characterization.

The Central Role of RIPK1 in Cell Fate and Inflammation

RIPK1 is a multifaceted protein that integrates signals from various cellular receptors, most notably Tumor Necrosis Factor Receptor 1 (TNFR1), to control pathways leading to cell survival, apoptosis, or a regulated form of necrosis known as necroptosis.[1][2] The cellular outcome is determined by a series of post-translational modifications and protein-protein interactions centered around RIPK1.

  • Survival Pathway (NF-κB Activation): Upon stimulation by TNF-α, TNFR1 recruits a signaling complex known as Complex I, which includes RIPK1, TRADD, TRAF2/5, and cIAPs.[3] Within this complex, RIPK1 acts as a scaffold and is polyubiquitinated, leading to the activation of downstream kinases that trigger the NF-κB signaling pathway, promoting the transcription of pro-survival and inflammatory genes.[3][4][5]

  • Apoptosis Pathway (RIPK1-Dependent Apoptosis): Under conditions where the formation or stability of Complex I is compromised, RIPK1 can participate in the formation of a cytosolic death-inducing complex called Complex IIa, which consists of TRADD, FADD, and Caspase-8.[1][3] The activation of Caspase-8 within this complex initiates a proteolytic cascade that culminates in apoptosis.[1]

  • Necroptosis Pathway (The Necrosome): When Caspase-8 activity is inhibited (either pharmacologically or by viral proteins), RIPK1's kinase activity becomes dominant.[1][3] Activated RIPK1 recruits and phosphorylates RIPK3 via their respective RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of the "necrosome" (or Complex IIb), which then recruits and phosphorylates the mixed-lineage kinase domain-like (MLKL) protein.[1][3][6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause cell lysis and the release of damage-associated molecular patterns (DAMPs), thereby propagating inflammation.[1][6]

The kinase activity of RIPK1 is indispensable for its ability to induce both apoptosis and necroptosis but is not required for its pro-survival scaffolding function in NF-κB activation.[5] This makes the kinase domain an attractive therapeutic target for diseases driven by excessive cell death and inflammation.

G RIPK1 Signaling Pathways and this compound's Point of Inhibition cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_complexIIa Complex IIa (Apoptosome) cluster_complexIIb Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_I RIPK1 RIPK1_IIa RIPK1 RIPK1_I->RIPK1_IIa Transition (Deubiquitination) RIPK1_IIb RIPK1 RIPK1_I->RIPK1_IIb Transition (Casp8 inhibited) NFkB NF-κB Activation (Survival & Inflammation) RIPK1_I->NFkB Activation TRAF TRAF2/5 cIAP cIAPs cIAP->RIPK1_I Ubiquitination Casp8_a Caspase-8 RIPK1_IIa->Casp8_a FADD_a FADD FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3 RIPK3 RIPK1_IIb->RIPK3 P MLKL MLKL RIPK3->MLKL P Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Translocation TNF TNFα TNF->TNFR1 Binds This compound This compound This compound->RIPK1_IIb Allosteric Inhibition G A 1. Plate Cells (e.g., U937 cells in 96-well plates) B 2. Pre-incubate with this compound (Serial Dilutions) A->B C 3. Induce Necroptosis (Add TNFα + z-VAD-FMK) B->C D 4. Incubate (18-24 hours) C->D E 5. Measure Cell Viability (e.g., ATP-based luminescence assay) D->E F 6. Data Analysis (Calculate IC50) E->F

References

Cellular Pathways Modulated by Ocadusertib Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib (also known as LY3871801 and R552) is an orally available, potent, and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death, making it a key therapeutic target for a range of autoimmune and inflammatory diseases.[3] Developed by Rigel Pharmaceuticals and Eli Lilly and Company, this compound is currently under investigation in clinical trials for the treatment of moderately to severely active rheumatoid arthritis.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, supported by preclinical data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound functions as a selective inhibitor of the kinase activity of RIPK1.[1] RIPK1 is a multifaceted protein that, depending on the cellular context and post-translational modifications, can propagate signals leading to cell survival through the activation of the NF-κB pathway or induce programmed cell death via apoptosis or necroptosis.[5] By inhibiting the enzymatic function of RIPK1, this compound effectively blocks the signaling cascades that lead to inflammation and a specific form of programmed necrosis known as necroptosis.[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and cellular activity.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterValue (nM)Reference
Biochemical Kinase AssayRecombinant Human RIPK1IC5012 - 38[1]
Cellular Necroptosis AssayMultiple in vitro immortalized and primary cell-based assaysIC500.4 - 3[1]
Human Whole Blood AssayTNF/zVAD-induced cell deathIC507 - 9[1]
Cellular Necroptosis AssayL929 cellsEC50< 1

Table 2: Preclinical In Vivo Efficacy of this compound

Animal ModelDescriptionEffect of this compoundQuantitative DataReference
TNF Challenge Model (Mouse)Model of systemic inflammation induced by TNF.Prevention of RIPK1-dependent hypothermia.Data not publicly available.[1]
Acute Skin Inflammation Model (Mouse)Model of necroptosis-induced skin inflammation.Inhibition of skin inflammation.Data not publicly available.[1]
Chronic Proliferative Dermatitis (Sharpincpdm) Model (Mouse)A genetic model of chronic skin inflammation.Robust reduction in dermatitis severity.Specific quantitative data not publicly available.[1]
Murine Model of Inflammation and Tissue DamageRIPK1-mediated model of joint and skin inflammation.Prevention of joint and skin inflammation.Specific quantitative data not publicly available.[3]

Signaling Pathways Modulated by this compound

This compound primarily modulates cellular pathways downstream of RIPK1 activation, most notably the necroptosis and NF-κB signaling pathways.

Inhibition of the Necroptosis Pathway

Necroptosis is a form of programmed cell death that is initiated in response to stimuli such as TNF-α, particularly when apoptosis is inhibited. This pathway is critically dependent on the kinase activity of RIPK1 and RIPK3.

  • Upstream Activation: The pathway is often triggered by the binding of TNF-α to its receptor, TNFR1.

  • Core Signaling Complex (Necrosome): In the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.

  • Downstream Execution: Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.

  • Point of Intervention for this compound: this compound directly inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for the formation and activation of the necrosome, thereby blocking necroptotic cell death.

G cluster_0 Necroptosis Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits Necrosome Necrosome Formation RIPK1->Necrosome RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL Phosphorylated MLKL (Oligomerization) MLKL->pMLKL Necrosome->MLKL Recruits & Phosphorylates MembraneDisruption Plasma Membrane Disruption pMLKL->MembraneDisruption Translocates to membrane Necroptosis Necroptosis MembraneDisruption->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1-mediated necroptosis.

Modulation of the NF-κB Signaling Pathway

RIPK1 also acts as a scaffold protein in the TNF-α induced NF-κB signaling pathway, which promotes cell survival and the expression of pro-inflammatory cytokines. While the primary mechanism of this compound is kinase inhibition, this can indirectly affect NF-κB signaling.

  • Upstream Activation: Upon TNF-α binding to TNFR1, a membrane-bound complex (Complex I) is formed, which includes RIPK1.

  • Signal Transduction: In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to recruit and activate the IKK complex (IκB kinase).

  • Downstream Effects: The IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the NF-κB transcription factor (p50/p65). In the nucleus, NF-κB promotes the transcription of pro-inflammatory and anti-apoptotic genes.

  • Potential Modulation by this compound: While this compound targets the kinase activity of RIPK1, the scaffolding function of RIPK1 in NF-κB activation is generally considered to be independent of its kinase activity. However, by preventing RIPK1-dependent cell death, this compound may indirectly modulate the overall inflammatory environment driven by NF-κB. The direct effects of this compound on the NF-κB pathway require further elucidation.

G cluster_1 NF-κB Signaling Pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds ComplexI Complex I Formation TNFR1->ComplexI RIPK1 RIPK1 (Scaffold) ComplexI->RIPK1 IKK IKK Complex RIPK1->IKK Recruits & Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates GeneTranscription Gene Transcription (Pro-inflammatory & Anti-apoptotic) Nucleus->GeneTranscription This compound This compound This compound->RIPK1 Primarily targets kinase activity, indirect effects on scaffolding to be fully determined

Caption: Potential modulation of NF-κB signaling by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RIPK1 inhibitors like this compound.

RIPK1 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified RIPK1.

  • Principle: The assay measures the amount of ADP produced from ATP during the kinase reaction. The ADP concentration is inversely proportional to the degree of kinase inhibition. The ADP-Glo™ Kinase Assay is a commonly used platform for this purpose.

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP solution

    • This compound at various concentrations

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.

    • Add the RIPK1 enzyme to the wells.

    • Initiate the kinase reaction by adding a solution containing the kinase substrate (e.g., myelin basic protein) and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

TNF-α-Induced Cellular Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by TNF-α.

  • Principle: Certain cell lines, such as the human colon adenocarcinoma cell line HT-29, can be induced to undergo necroptosis by treatment with a combination of TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (to block apoptosis). Cell viability is then measured to determine the protective effect of the test compound.

  • Materials:

    • HT-29 cells

    • Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS

    • Human TNF-α

    • Smac mimetic (e.g., BV6)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • This compound at various concentrations

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

    • 96-well clear-bottom assay plates

  • Procedure:

    • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

    • Measure the luminescence using a plate reader.

    • Calculate the percent protection for each compound concentration and determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for the characterization of a RIPK1 inhibitor like this compound.

G BiochemAssay Biochemical Kinase Assay (IC50 Determination) CellularAssay Cellular Necroptosis Assay (EC50 Determination) BiochemAssay->CellularAssay Selectivity Kinase Selectivity Profiling CellularAssay->Selectivity InVivoModels In Vivo Efficacy Models (e.g., Dermatitis, Arthritis) Selectivity->InVivoModels PKPD Pharmacokinetics & Pharmacodynamics InVivoModels->PKPD Tox Toxicology Studies PKPD->Tox ClinicalCandidate Clinical Candidate Selection Tox->ClinicalCandidate

Caption: Preclinical characterization workflow for this compound.

Conclusion

This compound is a selective RIPK1 inhibitor that demonstrates potent inhibition of the necroptosis pathway in preclinical models. Its mechanism of action, centered on the modulation of inflammatory and cell death signaling, positions it as a promising therapeutic candidate for autoimmune and inflammatory diseases, with ongoing clinical development in rheumatoid arthritis. Further research will continue to elucidate the full spectrum of cellular pathways modulated by this compound and its therapeutic potential in various disease contexts.

References

Ocadusertib's Impact on TNF-Mediated Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ocadusertib (formerly LY3871801/R552) is a potent and selective, orally bioavailable, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). RIPK1 is a critical signaling node in the tumor necrosis factor (TNF) receptor pathway, playing a key role in regulating inflammation and programmed cell death, including apoptosis and necroptosis. Dysregulation of the TNF/RIPK1 signaling axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on TNF-mediated signaling, and a summary of its preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction to TNF-Mediated Inflammation and the Role of RIPK1

Tumor necrosis factor (TNF) is a pleiotropic cytokine that orchestrates a wide range of inflammatory responses.[1] Upon binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to divergent cellular outcomes: cell survival and inflammation, or programmed cell death.[2] RIPK1 is a key upstream kinase that acts as a molecular switch in this pathway.[3]

In the pro-survival and pro-inflammatory pathway, RIPK1 acts as a scaffold, leading to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2] This results in the transcription of genes encoding pro-inflammatory cytokines and cell survival proteins.

Under conditions where components of the pro-survival pathway are inhibited, RIPK1's kinase activity can trigger programmed cell death. In the absence of caspase-8 activity, RIPK1 can phosphorylate and activate RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to a form of programmed necrosis called necroptosis.[4] Necroptosis is a highly inflammatory mode of cell death, characterized by the release of damage-associated molecular patterns (DAMPs) that further amplify the inflammatory response.

Mechanism of Action of this compound

This compound is a potent and selective allosteric inhibitor of the kinase function of RIPK1.[3][5] By binding to an allosteric pocket, it prevents the conformational changes required for RIPK1's catalytic activity.[5] This selective inhibition of the kinase domain is crucial, as it is the kinase activity that is primarily responsible for initiating the necroptotic cell death pathway. The scaffolding function of RIPK1, which is important for the activation of pro-survival NF-κB signaling, is thought to be less affected by this compound. This targeted approach aims to mitigate the inflammatory consequences of necroptosis without completely abolishing the pro-survival signals mediated by TNF.

Quantitative Data on this compound's Potency

The following tables summarize the in vitro potency of this compound from preclinical studies.

Table 1: In Vitro Enzymatic and Cell-Based Potency of this compound

Assay TypeTarget/Cell LineEndpointIC50 (nM)Reference
Enzymatic AssayRecombinant RIPK1 Kinase DomainInhibition of RIPK1 Enzymatic Activity12 - 38[5]
Cell-Based Necroptosis AssayMultiple immortalized and primary cell linesInhibition of Necroptotic Responses0.4 - 3[5]
Human Whole Blood AssayHuman Whole BloodInhibition of TNF/zVAD-induced Cell Death7 - 9[5]

Preclinical Efficacy in Models of TNF-Mediated Inflammation

This compound has demonstrated efficacy in several preclinical mouse models of TNF-mediated inflammation.

Table 2: Summary of this compound's Efficacy in Preclinical Mouse Models

ModelKey FeaturesEffect of this compoundReference
TNF ChallengeSystemic inflammation induced by TNFPrevented RIPK1-dependent hypothermia[5]
Acute Skin InflammationNecroptosis-induced skin inflammationInhibited skin inflammation[5]
Chronic Proliferative Dermatitis (Sharpincpdm)Chronic skin inflammationRobust reduction in dermatitis severity[5]
RIPK1-Mediated Murine ModelJoint and skin inflammationPrevention of joint and skin inflammation and tissue damage[3]

Signaling Pathways

The following diagrams illustrate the TNF signaling pathway and the proposed mechanism of action of this compound.

TNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI RIPK1_scaffold RIPK1 (Scaffold) ComplexI->RIPK1_scaffold ComplexII Complex II / Necrosome (RIPK1, RIPK3, MLKL) ComplexI->ComplexII IKK IKK Complex RIPK1_scaffold->IKK MAPK MAPK (JNK, p38) RIPK1_scaffold->MAPK NFkB NF-κB (p50/p65) IKK->NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes MAPK->Inflammatory_Genes RIPK1_kinase RIPK1 (Kinase) ComplexII->RIPK1_kinase RIPK3 RIPK3 RIPK1_kinase->RIPK3 P MLKL p-MLKL RIPK3->MLKL P Necroptosis Necroptosis (Inflammation) MLKL->Necroptosis This compound This compound This compound->RIPK1_kinase

Caption: TNF Signaling and this compound's Point of Intervention.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's impact on TNF-mediated inflammation.

In Vitro TNF-Induced Necroptosis Assay

This protocol describes a common method to induce and quantify necroptosis in a cell line sensitive to this form of cell death, such as the mouse fibrosarcoma L929 cell line.

Necroptosis_Assay_Workflow cluster_workflow Necroptosis Assay Workflow A 1. Cell Seeding Seed L929 cells in a 96-well plate and allow to adhere overnight. B 2. Compound Treatment Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours. A->B C 3. Necroptosis Induction Add TNFα (e.g., 10-100 ng/mL) and a caspase inhibitor (e.g., z-VAD-fmk, 20 µM) to induce necroptosis. B->C D 4. Incubation Incubate for 18-24 hours. C->D E 5. Viability Measurement Measure cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay. D->E F 6. Data Analysis Calculate IC50 values by plotting cell viability against this compound concentration. E->F

Caption: Workflow for an in vitro TNF-induced necroptosis assay.

Materials:

  • L929 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Recombinant murine TNFα

  • z-VAD-fmk (pan-caspase inhibitor)

  • 96-well cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed L929 cells into a 96-well plate at a density of 1-2 x 104 cells per well and incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium.

  • Compound Treatment: Remove the medium from the cells and add the this compound dilutions. Incubate for 1-2 hours at 37°C.

  • Necroptosis Induction: Add TNFα (final concentration, e.g., 20 ng/mL) and z-VAD-fmk (final concentration, e.g., 20 µM) to the wells. Include control wells with no treatment, TNFα/z-VAD-fmk alone, and this compound alone.

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Viability Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the untreated control (100% viability) and the TNFα/z-VAD-fmk treated control (0% protection). Plot the percentage of protection against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

In Vivo Mouse Model of TNF-Induced Systemic Inflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of TNF-induced systemic inflammation.

InVivo_Model_Workflow cluster_workflow In Vivo TNF Challenge Workflow A 1. Animal Acclimation Acclimate mice to housing conditions for at least one week. B 2. Compound Administration Administer this compound or vehicle control orally at a pre-determined time before TNFα challenge. A->B C 3. TNFα Challenge Inject mice with a lethal or sub-lethal dose of recombinant murine TNFα intraperitoneally or intravenously. B->C D 4. Monitoring Monitor mice for signs of systemic inflammation, such as changes in body temperature and survival. C->D E 5. Endpoint Analysis At a pre-determined endpoint, collect blood and tissues for biomarker analysis (e.g., cytokine levels). D->E

References

Pharmacological Profile of Ocadusertib: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib (also known as LY3871801 and R552) is an orally bioavailable, potent, and selective small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in the regulation of inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of a range of autoimmune, inflammatory, and neurodegenerative disorders. This compound is being developed for the treatment of autoimmune and inflammatory conditions, such as rheumatoid arthritis.[1][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and detailed experimental methodologies.

Mechanism of Action

This compound is a potent and selective allosteric inhibitor of RIPK1.[2] It binds to a hydrophobic pocket adjacent to the ATP-binding site of the RIPK1 kinase domain, stabilizing the kinase in an inactive conformation.[4][5] This allosteric mechanism of inhibition contributes to its high selectivity for RIPK1. By inhibiting the kinase activity of RIPK1, this compound effectively blocks downstream signaling pathways that lead to inflammation and necroptotic cell death.[2]

Signaling Pathway

The binding of tumor necrosis factor (TNF) to its receptor, TNFR1, initiates the formation of a membrane-bound signaling complex (Complex I), which includes RIPK1. In this complex, RIPK1 acts as a scaffold for the activation of pro-survival signaling pathways, primarily NF-κB. However, under certain conditions, such as the inhibition of caspases, RIPK1 can dissociate from Complex I and form a cytosolic complex (Complex IIb or the "necrosome") with RIPK3 and mixed lineage kinase domain-like pseudokinase (MLKL), leading to programmed necrosis, or necroptosis. This compound, by allosterically inhibiting the kinase activity of RIPK1, prevents the auto-phosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3 and MLKL, thereby blocking the necroptotic cascade.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_complex_I Complex I (Pro-survival) cluster_complex_IIb Complex IIb (Necrosome) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_kinase RIPK1 (Kinase Active) TNFR1->RIPK1_kinase Complex IIb Formation TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold NF-κB NF-κB RIPK1_scaffold->NF-κB Activation RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation NF-κB->Inflammation This compound This compound This compound->RIPK1_kinase Allosteric Inhibition

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Data Presentation

In Vitro Potency of this compound
Assay TypeTarget/Cell LineEndpointPotency (IC50/EC50)
Biochemical Assay
RIPK1 Enzymatic ActivityRecombinant Human RIPK1Inhibition of kinase activity12 to 38 nM[2]
Cell-Based Assays
Necroptosis AssayMultiple immortalized and primary cellsInhibition of necroptosis0.4 to 3 nM[2]
TNF/zVAD-induced Cell DeathHuman Whole BloodInhibition of cell death7 to 9 nM[2]
Kinase Selectivity of this compound
Kinase PanelNumber of KinasesThis compound ConcentrationResult
Kinase Selectivity Panel10510 µMNo significant inhibition observed[2]
Pharmacokinetic Profile of this compound in Healthy Adults (Phase 1)
ParameterValue
Time to Maximum Concentration (Tmax)1 to 4 hours[2]
Half-life (t1/2)13 to 15 hours[2]
Steady StateAttained at 4 to 6 days (once-daily dosing)[2]
ExposureDose-proportional[2]
Preclinical Efficacy of this compound

While specific quantitative data with dose-response relationships from in vivo studies are not publicly available, preclinical studies have demonstrated the efficacy of this compound in various mouse models of inflammation.

  • TNF-induced Hypothermia: this compound prevented RIPK1-dependent hypothermia in response to a TNF challenge in mice.[2]

  • Acute Skin Inflammation: The inhibitor was shown to inhibit necroptosis-induced skin inflammation in an acute mouse model.[2]

  • Chronic Proliferative Dermatitis: In the Sharpincpdm mouse model of chronic proliferative dermatitis, treatment with this compound resulted in a robust reduction in the severity of dermatitis.[2]

  • Joint and Skin Inflammation: Preclinical studies have shown that this compound (R552) demonstrated prevention of joint and skin inflammation in a RIPK1-mediated murine model of inflammation and tissue damage.[1]

Experimental Protocols

RIPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • This compound (or other test compounds) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound and Reagents Start->Prepare_Reagents Dispense_Compound Dispense this compound/ DMSO to 384-well Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add RIPK1 Enzyme Dispense_Compound->Add_Enzyme Initiate_Reaction Initiate Reaction with ATP Add_Enzyme->Initiate_Reaction Incubate_1 Incubate (e.g., 60 min) Initiate_Reaction->Incubate_1 Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo_Reagent Incubate_2 Incubate (40 min) Add_ADP_Glo_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30-60 min) Add_Detection_Reagent->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the ADP-Glo™ kinase inhibition assay.
In Vitro Necroptosis Assay

This assay measures the ability of a compound to protect cells from necroptosis induced by specific stimuli.

Materials:

  • A suitable cell line that undergoes necroptosis (e.g., HT-29 human colon adenocarcinoma cells)

  • Complete cell culture medium

  • This compound (or other test compounds) at various concentrations

  • Tumor Necrosis Factor-alpha (TNF-α)

  • A Smac mimetic (e.g., SM-164)

  • A pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom white plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add the cell viability reagent to each well to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Necroptosis_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Pre-treat Pre-treat with this compound Seed_Cells->Pre-treat Induce_Necroptosis Induce Necroptosis (TNFα + Smac Mimetic + z-VAD-fmk) Pre-treat->Induce_Necroptosis Incubate Incubate (24-48 hours) Induce_Necroptosis->Incubate Add_Viability_Reagent Add Cell Viability Reagent Incubate->Add_Viability_Reagent Measure_Luminescence Measure Luminescence Add_Viability_Reagent->Measure_Luminescence Analyze_Data Calculate % Protection and Determine EC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro necroptosis assay.

Conclusion

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of RIPK1 with a well-defined mechanism of action. It has demonstrated significant activity in preclinical models of inflammation, supporting its ongoing clinical development for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis. The favorable pharmacokinetic profile observed in early clinical studies, characterized by a long half-life and dose-proportional exposure, further underscores its potential as a therapeutic agent. Future research and ongoing clinical trials will be crucial in fully elucidating the therapeutic efficacy and safety of this compound in patient populations.

References

Methodological & Application

Ocadusertib In Vitro Assay Protocol for Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in the pathophysiology of a variety of human diseases, including inflammatory and neurodegenerative disorders.[1][2] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling pathway of necroptosis involves the sequential activation and phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][3][4] Upon activation, MLKL translocates to the plasma membrane, leading to membrane disruption and subsequent cell lysis.[5][6]

Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of RIPK1.[7] By inhibiting the kinase activity of RIPK1, this compound can block the downstream signaling cascade that leads to necroptosis.[8] Preclinical studies have demonstrated that this compound effectively inhibits necroptotic responses in various in vitro cell-based assays with high potency, showing a half-maximal inhibitory concentration (IC50) in the range of 0.4 to 3 nM.[7] This application note provides a detailed protocol for an in vitro assay to evaluate the efficacy of this compound in inhibiting necroptosis.

Principle of the Assay

This protocol describes the induction of necroptosis in a suitable cell line using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK). The Smac mimetic sensitizes cells to TNF-α-induced cell death, while the pan-caspase inhibitor ensures that the observed cell death occurs via the necroptotic pathway by blocking apoptosis. The inhibitory effect of this compound on necroptosis is quantified by measuring the release of lactate (B86563) dehydrogenase (LDH), a stable cytoplasmic enzyme that is released into the cell culture medium upon plasma membrane damage.[9][10][11] Additionally, the inhibition of the necroptosis signaling pathway can be confirmed by assessing the phosphorylation of MLKL using Western blotting.[3][12]

Data Presentation

Table 1: Quantitative Parameters for this compound In Vitro Necroptosis Assay

ParameterValue/RangeReference
This compound IC50 (in vitro necroptosis)0.4 - 3 nM[7]
This compound IC50 (RIPK1 enzymatic activity)12 - 38 nM[7]
TNF-α Concentration10 - 100 ng/mLGeneral Knowledge
Smac Mimetic (e.g., Birinapant) Concentration100 - 1000 nMGeneral Knowledge
z-VAD-FMK Concentration10 - 50 µMGeneral Knowledge
Cell Seeding Density (96-well plate)1 x 10^4 - 5 x 10^4 cells/wellGeneral Knowledge
Incubation Time for Necroptosis Induction6 - 24 hoursGeneral Knowledge

Experimental Protocols

Materials and Reagents
  • Human colon adenocarcinoma cell line (e.g., HT-29) or other suitable cell line

  • This compound

  • Recombinant Human TNF-α

  • Smac mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (z-VAD-FMK)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-MLKL, anti-total-MLKL, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • 96-well cell culture plates

  • SDS-PAGE gels and Western blot apparatus

Part 1: Cell Viability Assay (LDH Release)
  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete cell culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM.

  • Treatment:

    • Remove the old medium from the wells.

    • Add 50 µL of fresh medium containing the desired concentration of this compound or vehicle (DMSO) to the appropriate wells. Incubate for 1 hour.

    • Prepare a necroptosis induction cocktail containing TNF-α (final concentration 50 ng/mL), Smac mimetic (final concentration 500 nM), and z-VAD-FMK (final concentration 20 µM) in cell culture medium.

    • Add 50 µL of the necroptosis induction cocktail to the wells.

    • Include the following controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells treated with the vehicle (DMSO) and the necroptosis induction cocktail.

      • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in the LDH kit) 1 hour before the endpoint.

  • Incubation: Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.

  • LDH Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Perform the LDH assay according to the manufacturer's instructions.[9] This typically involves adding a reaction mixture and incubating for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm or 650 nm) using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

    • Plot the percentage of cytotoxicity against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

Part 2: Western Blot for Phospho-MLKL
  • Cell Seeding and Treatment: Seed HT-29 cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound and the necroptosis induction cocktail as described in Part 1.

  • Cell Lysis:

    • After the incubation period (e.g., 8 hours), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification:

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • Western Blot:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-MLKL, total MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MLKL signal to the total MLKL or GAPDH signal to determine the relative levels of MLKL phosphorylation.

Visualizations

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_execution Execution TNFR TNFR1 RIPK1 RIPK1 TNFR->RIPK1 TNFa TNF-α TNFa->TNFR pRIPK1 p-RIPK1 RIPK1->pRIPK1 Autophosphorylation RIPK3 RIPK3 pRIPK3 p-RIPK3 RIPK3->pRIPK3 Phosphorylation MLKL MLKL pMLKL p-MLKL MLKL->pMLKL Phosphorylation pRIPK1->RIPK3 pRIPK3->MLKL Membrane_Disruption Membrane Disruption (Necroptosis) pMLKL->Membrane_Disruption Translocation & Oligomerization This compound This compound This compound->RIPK1 Inhibition

Caption: Necroptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay Assay start Start seed_cells Seed HT-29 Cells (96-well or 6-well plate) start->seed_cells add_this compound Add this compound (or Vehicle) seed_cells->add_this compound induce_necroptosis Induce Necroptosis (TNF-α + Smac Mimetic + z-VAD-FMK) add_this compound->induce_necroptosis incubate Incubate (8-18 hours) induce_necroptosis->incubate ldh_assay LDH Release Assay incubate->ldh_assay western_blot Western Blot for p-MLKL incubate->western_blot analyze_data Data Analysis (IC50 Calculation & Densitometry) ldh_assay->analyze_data western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound in vitro necroptosis assay.

Logical_Relationship This compound This compound RIPK1_Inhibition RIPK1 Inhibition This compound->RIPK1_Inhibition pMLKL_Reduction Reduced p-MLKL RIPK1_Inhibition->pMLKL_Reduction LDH_Reduction Reduced LDH Release RIPK1_Inhibition->LDH_Reduction Necroptosis_Inhibition Inhibition of Necroptosis pMLKL_Reduction->Necroptosis_Inhibition LDH_Reduction->Necroptosis_Inhibition

Caption: Logical relationship of this compound's mechanism of action in the necroptosis assay.

References

Application Notes and Protocols for Ocadusertib in a Cell-Based RIPK1 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 activity has been implicated in a range of inflammatory and neurodegenerative diseases. Ocadusertib (also known as LY3871801 or R552) is a potent and selective, allosteric inhibitor of RIPK1 kinase activity being investigated for the treatment of autoimmune and inflammatory disorders.[1][3][4] These application notes provide detailed protocols for utilizing this compound in a cell-based RIPK1 assay to assess its inhibitory effects on necroptosis.

RIPK1 Signaling Pathway

Under normal physiological conditions, RIPK1 acts as a scaffold protein in the tumor necrosis factor receptor 1 (TNFR1) signaling complex (Complex I), promoting cell survival and pro-inflammatory signaling through the NF-κB pathway. However, under certain conditions, such as the inhibition of caspase-8, RIPK1 can trigger a form of programmed necrosis called necroptosis. This process involves the formation of a secondary complex, the necrosome (Complex IIb), where RIPK1 recruits and activates RIPK3, leading to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL). Activated MLKL then translocates to the plasma membrane, causing membrane disruption and cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling cascade that leads to necroptosis.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex I Complex I TNFR1->Complex I Forms Complex IIb (Necrosome) Complex IIb (Necrosome) TNFR1->Complex IIb (Necrosome) Forms (with Caspase-8 inhibition) RIPK1_scaffold RIPK1 (Scaffold) Complex I->RIPK1_scaffold NF-kB NF-kB RIPK1_scaffold->NF-kB Activates Cell Survival Cell Survival NF-kB->Cell Survival Promotes RIPK1_kinase RIPK1 (Kinase Active) Complex IIb (Necrosome)->RIPK1_kinase RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates & Activates MLKL MLKL RIPK3->MLKL Phosphorylates & Activates p-MLKL p-MLKL MLKL->p-MLKL Necroptosis Necroptosis p-MLKL->Necroptosis Induces This compound This compound This compound->RIPK1_kinase Inhibits

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against RIPK1 has been determined in various assays. The following table summarizes the key quantitative data.

Assay TypeCell Line/SystemParameterValue (nM)Reference
Enzymatic AssayPurified RIPK1 EnzymeIC5012 - 38[3]
Cell-Based Necroptosis AssayImmortalized & Primary CellsIC500.4 - 3[3]
TNF/zVAD-induced Cell DeathHuman Whole BloodIC507 - 9[3]
Anti-necroptosis ActivityL929 Cells (mouse fibrosarcoma)EC50< 1[5]

Experimental Protocols

Protocol 1: Induction of Necroptosis in HT-29 Cells and Inhibition by this compound

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.

Materials:

  • HT-29 cells (ATCC HTB-38)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (prepare stock solution in DMSO)

  • Human TNF-alpha (recombinant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Smac mimetic (e.g., SM-164 or LCL161) (optional, to enhance necroptosis)

  • 96-well, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

Experimental Workflow:

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed HT-29 cells in a 96-well plate incubate_adhere Incubate for 24h to allow adherence seed_cells->incubate_adhere add_this compound Pre-treat with this compound (serial dilutions) for 1-2h incubate_adhere->add_this compound add_inducers Add TNF-alpha and z-VAD-fmk to induce necroptosis add_this compound->add_inducers incubate_treatment Incubate for 18-24h add_inducers->incubate_treatment equilibrate_plate Equilibrate plate to room temperature incubate_treatment->equilibrate_plate add_celltiter_glo Add CellTiter-Glo® reagent equilibrate_plate->add_celltiter_glo incubate_lysis Incubate for 10 min to stabilize signal add_celltiter_glo->incubate_lysis read_luminescence Read luminescence incubate_lysis->read_luminescence plot_data Plot % viability vs. log[this compound] read_luminescence->plot_data calculate_ic50 Calculate IC50 value plot_data->calculate_ic50

Caption: Experimental workflow for the cell-based RIPK1 necroptosis assay.

Procedure:

  • Cell Seeding: Seed HT-29 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 50 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Pre-treat the cells for 1-2 hours.[6]

  • Induction of Necroptosis: Prepare a solution of TNF-alpha and z-VAD-fmk in complete culture medium at 2x the final desired concentration. A common starting point is 20 ng/mL TNF-alpha and 20 µM z-VAD-fmk.[7][8] Add 50 µL of this solution to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[9][10]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[9][10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10]

    • Record the luminescence using a plate reader.

Data Analysis:

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, non-induced control. Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Protocol 2: RIPK1 Target Engagement Assay (General Workflow)

Confirming that this compound directly binds to RIPK1 in a cellular context is a crucial step. Assays like the Cellular Thermal Shift Assay (CETSA) or specific immunoassays can be employed.[12]

Principle of CETSA: The binding of a ligand (this compound) to its target protein (RIPK1) can increase the thermal stability of the protein. This change in stability can be detected by heating cell lysates to various temperatures and then quantifying the amount of soluble RIPK1 remaining.

General Workflow for CETSA:

  • Cell Treatment: Treat cells with this compound at various concentrations.

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Heating: Aliquot the cell lysates and heat them to a range of temperatures.

  • Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.

  • Quantification of Soluble RIPK1: Collect the supernatant and quantify the amount of soluble RIPK1 using methods like Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for each this compound concentration. An increase in the melting temperature indicates target engagement.

target_engagement_logic cluster_condition1 Condition 1: No this compound cluster_condition2 Condition 2: With this compound ripk1_unbound Unbound RIPK1 heat_unbound Apply Heat ripk1_unbound->heat_unbound ripk1_denatured RIPK1 Denatures & Aggregates heat_unbound->ripk1_denatured low_soluble_ripk1 Low Soluble RIPK1 Detected ripk1_denatured->low_soluble_ripk1 ripk1_bound This compound-Bound RIPK1 heat_bound Apply Heat ripk1_bound->heat_bound ripk1_stabilized RIPK1 is Thermally Stabilized heat_bound->ripk1_stabilized high_soluble_ripk1 High Soluble RIPK1 Detected ripk1_stabilized->high_soluble_ripk1

Caption: Logical relationship for a RIPK1 target engagement assay (e.g., CETSA).

Conclusion

The provided protocols offer a robust framework for investigating the inhibitory effects of this compound on RIPK1-mediated necroptosis in a cell-based setting. These assays are essential for characterizing the potency and mechanism of action of RIPK1 inhibitors and can be adapted for screening and lead optimization in drug discovery programs targeting inflammatory and neurodegenerative diseases.

References

Ocadusertib (R552) Administration in Murine Models of Arthritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib, also known as R552 or LY3871801, is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] RIPK1 is a critical signaling protein involved in inflammatory processes and cell death pathways, making it a promising therapeutic target for autoimmune and inflammatory diseases, including rheumatoid arthritis (RA).[1][2][3][4] Preclinical studies have demonstrated that this compound (R552) can prevent joint and skin inflammation in murine models of inflammation and tissue damage.[1][2][3][4] This document provides detailed application notes and standardized protocols for the administration of this compound in murine models of arthritis, intended to guide researchers in evaluating its therapeutic potential.

Mechanism of Action

This compound is an allosteric inhibitor of RIPK1, which plays a key role in tumor necrosis factor (TNF)-mediated signaling.[1] By inhibiting RIPK1, this compound blocks inflammatory cell death (necroptosis) and reduces the production of pro-inflammatory cytokines.[1][4] In the context of rheumatoid arthritis, this inhibition is expected to ameliorate joint inflammation and prevent tissue damage.

Signaling Pathway

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ub NEMO NEMO RIPK1->NEMO RIPK3 RIPK3 RIPK1->RIPK3 IKK IKKα/β NEMO->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB (p65/p50) IKK->NFκB Activation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF, IL-6, IL-1β) NFκB->ProInflammatory_Genes Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleavage Apoptosis Apoptosis Casp8->Apoptosis Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Necroptosis & Inflammation This compound This compound (R552) This compound->RIPK1 Inhibition TNF TNFα TNF->TNFR

Caption: this compound inhibits RIPK1, blocking downstream NF-κB activation and necroptosis.

Experimental Protocols

Two common murine models for studying rheumatoid arthritis are Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA). The following are generalized protocols for administering this compound in these models.

Collagen-Induced Arthritis (CIA) Model

The CIA model is widely used as it shares immunological and pathological similarities with human RA.

Materials:

  • Animals: DBA/1 mice, 8-10 weeks old.

  • Collagen: Bovine or chicken type II collagen.

  • Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).

  • This compound (R552): To be formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Vehicle Control: 0.5% methylcellulose.

Experimental Workflow:

Caption: Workflow for this compound administration in the CIA mouse model.

Procedure:

  • Primary Immunization (Day 0): Emulsify type II collagen with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.

  • Booster Immunization (Day 21): Emulsify type II collagen with IFA. Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Arthritis Assessment: Begin monitoring mice for signs of arthritis (paw swelling, erythema) daily from Day 21. Score each paw on a scale of 0-4.

  • This compound Administration:

    • Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle control from Day 21 (or just before the expected onset of symptoms) until the end of the study.

    • Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle control once arthritis has been established (e.g., clinical score ≥ 4).

  • Endpoint Analysis: At the termination of the study (e.g., Day 42-56), collect paws for histological analysis and blood/tissue samples for cytokine measurement.

Collagen Antibody-Induced Arthritis (CAIA) Model

The CAIA model has a more rapid and synchronized onset of arthritis.

Materials:

  • Animals: BALB/c or C57BL/6 mice, 8-10 weeks old.

  • Antibody Cocktail: A cocktail of monoclonal antibodies against type II collagen.

  • Lipopolysaccharide (LPS): To act as a booster.

  • This compound (R552): Formulated in a suitable vehicle.

  • Vehicle Control: The same vehicle used for this compound.

Experimental Workflow:

Caption: Workflow for this compound administration in the CAIA mouse model.

Procedure:

  • Antibody Injection (Day 0): Administer the anti-collagen antibody cocktail intraperitoneally (i.p.).

  • LPS Boost (Day 3): Administer LPS i.p. to synchronize and enhance the arthritic response.

  • Arthritis Assessment: Monitor for signs of arthritis and score daily from Day 3.

  • This compound Administration:

    • Prophylactic Regimen: Start daily oral gavage of this compound or vehicle on Day 0 or Day 1.

    • Therapeutic Regimen: Begin daily oral gavage once arthritis is evident (e.g., Day 4 or 5).

Data Presentation

Quantitative data should be collected and organized to allow for clear comparison between treatment groups.

Table 1: In Vitro Potency of this compound

AssayPotency (IC50)
RIPK1 Enzymatic Activity12-38 nM
Necroptotic Response (in vitro)0.4-3 nM
TNF/zVAD-induced Cell Death (Human Whole Blood)7-9 nM
Data derived from preclinical findings.[1]

Table 2: Representative Efficacy Data for this compound in a Murine Arthritis Model (Hypothetical)

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling (mm)Serum IL-6 (pg/mL)Serum TNF-α (pg/mL)
Vehicle Control10.2 ± 1.53.5 ± 0.4150 ± 2580 ± 12
This compound (10 mg/kg)5.1 ± 0.82.1 ± 0.375 ± 1542 ± 8
This compound (30 mg/kg)2.5 ± 0.51.5 ± 0.230 ± 820 ± 5
Positive Control (e.g., Dexamethasone)1.8 ± 0.41.3 ± 0.225 ± 615 ± 4
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative data from this compound murine arthritis studies is not publicly available.

Table 3: Histopathological Scoring of Joints (Hypothetical)

Treatment GroupInflammation Score (0-3)Pannus Formation Score (0-3)Cartilage Damage Score (0-3)Bone Erosion Score (0-3)
Vehicle Control2.8 ± 0.22.5 ± 0.32.6 ± 0.32.4 ± 0.4
This compound (10 mg/kg)1.5 ± 0.31.3 ± 0.21.4 ± 0.21.2 ± 0.3
This compound (30 mg/kg)0.8 ± 0.20.7 ± 0.10.8 ± 0.20.6 ± 0.2
Positive Control0.5 ± 0.10.4 ± 0.10.5 ± 0.10.3 ± 0.1
*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.
Note: This table is illustrative and based on typical endpoints for arthritis models.

Conclusion

This compound (R552) is a promising RIPK1 inhibitor with demonstrated anti-inflammatory properties in preclinical models. The protocols outlined above provide a framework for the systematic evaluation of this compound in established murine models of rheumatoid arthritis. Rigorous adherence to these standardized procedures and comprehensive data collection will be crucial for elucidating the therapeutic potential of this compound for the treatment of RA and other inflammatory disorders.

References

Application Notes and Protocols for TNF/zVAD-induced Cell Death Assay with Ocadusertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing and evaluating TNF/zVAD-induced necroptotic cell death and its inhibition by Ocadusertib, a selective RIPK1 inhibitor.[1][2] The protocols are intended for use by researchers in cell biology, immunology, and drug development.

Introduction

Programmed cell death is a crucial physiological process. While apoptosis is a well-characterized form of programmed cell death, necroptosis has emerged as a significant alternative pathway, particularly in inflammatory and neurodegenerative diseases.[3] Necroptosis is a regulated form of necrosis that is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1), in situations where caspase-8 activity is compromised.[4][5] The signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL), culminating in plasma membrane rupture.[5][6]

The combination of Tumor Necrosis Factor (TNF), a potent inflammatory cytokine, and a pan-caspase inhibitor like zVAD-fmk (zVAD) is a well-established method to induce necroptosis in various cell lines.[7][8][9][10] this compound (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of RIPK1 kinase activity and is under investigation for the treatment of chronic inflammatory diseases.[1] This protocol details the use of this compound to inhibit TNF/zVAD-induced necroptosis.

Signaling Pathway

The signaling pathway for TNF/zVAD-induced necroptosis and its inhibition by this compound is depicted below. In the presence of TNF and inhibited caspases (by zVAD), RIPK1 is activated, leading to the formation of the necrosome complex with RIPK3. This results in the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing cell lysis. This compound, as a RIPK1 inhibitor, blocks the initial kinase activity of RIPK1, thereby preventing the downstream signaling cascade and subsequent cell death.

TNF_zVAD_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF TNF TNFR1 TNFR1 TNF->TNFR1 Binding TRADD_TRAF2 TRADD/TRAF2 TNFR1->TRADD_TRAF2 MLKL_p_oligomer p-MLKL (Oligomer) Pore Pore Formation & Membrane Disruption MLKL_p_oligomer->Pore Cell_Death Necroptotic Cell Death Pore->Cell_Death RIPK1 RIPK1 TRADD_TRAF2->RIPK1 cIAP cIAP1/2 TRADD_TRAF2->cIAP Caspase8_inactive Caspase-8 (Inactive) RIPK1->Caspase8_inactive Necrosome Necrosome RIPK1->Necrosome zVAD zVAD-fmk zVAD->Caspase8_inactive Inhibits MLKL MLKL Necrosome->MLKL Phosphorylates RIPK3 RIPK3 RIPK3->Necrosome MLKL->MLKL_p_oligomer Phosphorylation & Oligomerization This compound This compound This compound->RIPK1 Inhibits

Caption: TNF/zVAD-induced necroptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the TNF/zVAD-induced cell death assay with this compound.

Materials and Reagents
ReagentSupplierCatalog Number
Human TNF-alphaPeproTech300-01A
z-VAD-fmkInvivoGentlrl-vad
This compoundMedchemExpressHY-136337
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Annexin V-FITC Apoptosis Detection KitBioLegend640914
Propidium Iodide (PI) Staining SolutionThermo Fisher ScientificP3566
RPMI 1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
96-well opaque-walled platesCorning3917
6-well tissue culture platesCorning3506
Cell Culture

The human colon adenocarcinoma cell line HT-29 is a suitable model for this assay.

  • Culture HT-29 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells every 2-3 days to maintain logarithmic growth.

Experimental Workflow Diagram

The overall workflow for the cell viability and flow cytometry assays is outlined below.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_viability Cell Viability cluster_flow Flow Cytometry A Seed HT-29 cells in 96-well or 6-well plates B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Add TNF (20 ng/mL) and zVAD (20 µM) C->D E Incubate for 24 hours D->E F Add CellTiter-Glo® Reagent E->F H Harvest and wash cells E->H G Measure Luminescence F->G I Stain with Annexin V-FITC and PI H->I J Analyze by Flow Cytometry I->J

Caption: Experimental workflow for the cell death assay.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of cell viability.[11][12][13]

  • Cell Seeding: Seed HT-29 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[7] Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells by adding 10 µL of the this compound dilutions to the respective wells for 1 hour. Include a vehicle control (e.g., DMSO).

    • Prepare a stock solution of TNF (200 ng/mL) and zVAD (200 µM) in culture medium.

    • Add 10 µL of the TNF/zVAD stock solution to each well (final concentrations: 20 ng/mL TNF and 20 µM zVAD).[9]

    • Include control wells with cells only, cells + TNF/zVAD, and cells + this compound only.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.[9]

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[12][14]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14][15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

    • Measure the luminescence using a plate reader.

Protocol 2: Flow Cytometry for Apoptosis/Necroptosis (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.[16][17][18]

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, but use 6-well plates and scale up the volumes accordingly (e.g., 2 mL of medium per well and a cell density of 2 x 10^5 cells/well).

  • Cell Harvesting:

    • After the 24-hour incubation, collect the culture supernatant (containing detached, dead cells).

    • Wash the adherent cells with PBS and detach them using trypsin.

    • Combine the supernatant and the detached cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Distinguish cell populations:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

Data Presentation

The quantitative data from the cell viability and flow cytometry experiments should be summarized in tables for clear comparison.

Table 1: Cell Viability Data (CellTiter-Glo®)
TreatmentThis compound (nM)Luminescence (RLU)% Viability
Untreated Control0[Value]100
TNF/zVAD0[Value][Value]
TNF/zVAD + this compound1[Value][Value]
TNF/zVAD + this compound10[Value][Value]
TNF/zVAD + this compound100[Value][Value]
TNF/zVAD + this compound1000[Value][Value]
This compound only1000[Value][Value]

% Viability = (RLU of treated sample / RLU of untreated control) x 100

Table 2: Flow Cytometry Data (Annexin V/PI Staining)
TreatmentThis compound (nM)% Viable (AnV-/PI-)% Early Apoptotic (AnV+/PI-)% Late Apoptotic/Necrotic (AnV+/PI+)
Untreated Control0[Value][Value][Value]
TNF/zVAD0[Value][Value][Value]
TNF/zVAD + this compound100[Value][Value][Value]
This compound only100[Value][Value][Value]

Troubleshooting

  • High background in CellTiter-Glo® assay: Ensure complete cell lysis by optimizing the mixing step. Check for contamination of reagents or plates.

  • Low signal in CellTiter-Glo® assay: Optimize cell seeding density. Ensure cells are in a logarithmic growth phase.

  • High variability between replicates: Ensure uniform cell seeding. Minimize edge effects in multiwell plates by not using the outer wells or by filling them with PBS.

  • Inconsistent flow cytometry results: Ensure proper compensation settings. Analyze samples promptly after staining.

Conclusion

This document provides a comprehensive protocol for assessing TNF/zVAD-induced necroptosis and the inhibitory effect of this compound. The combination of a cell viability assay and flow cytometry allows for a robust evaluation of this compound's mechanism of action in preventing this form of programmed cell death. These protocols can be adapted for other cell lines and RIPK1 inhibitors.

References

Ocadusertib: Formulation and Preparation for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ocadusertib (also known as LY3871801 or R552) is a potent and selective, orally available small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] As an allosteric inhibitor, this compound blocks inflammatory cell death pathways, making it a significant compound of interest for research in chronic inflammatory diseases such as rheumatoid arthritis.[4][5] This document provides detailed application notes on the solubility and preparation of this compound for in vivo studies, aimed at researchers and professionals in drug development.

Mechanism of Action: RIPK1 Inhibition

This compound functions by inhibiting the enzymatic activity of RIPK1, a key mediator of cellular necroptosis, a form of programmed inflammatory cell death.[4] By blocking RIPK1, this compound can mitigate the inflammatory responses associated with this pathway.

RIPK1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFα TNFα TNFα->TNFR1 TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1 RIPK1 cIAP1/2->RIPK1 Complex_I Complex I (Pro-survival/Pro-inflammatory) RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa Deubiquitination Complex_IIb Necrosome (Necroptosis) Complex_I->Complex_IIb Deubiquitination Caspase-8 Caspase-8 Complex_IIa->Caspase-8 Complex_IIb->RIPK3 Caspase-8->RIPK1 Caspase-8->RIPK3 Apoptosis Apoptosis Caspase-8->Apoptosis MLKL MLKL RIPK3->MLKL Inflammation Inflammation MLKL->Inflammation This compound This compound This compound->RIPK1 Inhibits

Figure 1: Simplified this compound signaling pathway.

This compound Solubility for In Vivo Formulations

This compound is a small molecule that requires specific solvent systems for solubilization for preclinical oral administration.[1] The following table summarizes known formulations that yield a clear solution suitable for in vivo studies.

Formulation ComponentsComposition (%)Resulting ConcentrationSolution AppearanceReference
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%≥ 2.5 mg/mL (5.44 mM)Clear solution[6]
DMSO / SBE-β-CD in Saline10% / 90% (of 20% SBE-β-CD)≥ 2.5 mg/mL (5.44 mM)Clear solution[6]
DMSO / Corn Oil10% / 90%≥ 2.5 mg/mL (5.44 mM)Clear solution[6]

Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]

Experimental Protocol: Preparation of this compound for Oral Gavage

This protocol details the preparation of an this compound formulation for in vivo oral administration using a common vehicle composition.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile conical tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Initial Solubilization: Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution. For example, to prepare a final formulation at 2.5 mg/mL, you can create a 25 mg/mL stock in DMSO.

  • Vehicle Preparation (Step-wise addition):

    • In a sterile conical tube, add the required volume of PEG300.

    • To the PEG300, add the DMSO stock solution of this compound and mix thoroughly by vortexing.

    • Add Tween-80 to the mixture and vortex until a homogenous solution is achieved.

    • Finally, add the saline solution to reach the final volume and concentration. Vortex thoroughly.

  • Example for 1 mL of 2.5 mg/mL solution:

    • Add 400 µL of PEG300 to a tube.

    • Add 100 µL of a 25 mg/mL this compound in DMSO stock solution. Mix evenly.

    • Add 50 µL of Tween-80. Mix evenly.

    • Add 450 µL of Saline to bring the total volume to 1 mL. Mix evenly.[6]

  • Final Check: Ensure the final solution is clear. If any precipitation is observed, the solution can be gently warmed or sonicated until clear.

  • Storage: Prepared solutions should be stored appropriately. For stock solutions in DMSO, storage at -20°C for up to one month or -80°C for up to six months is recommended.[6] It is advisable to prepare fresh working solutions for each experiment.

G_2 cluster_prep Preparation of this compound Formulation start Weigh this compound Powder dissolve Dissolve in DMSO (e.g., to 25 mg/mL) start->dissolve add_peg Add PEG300 dissolve->add_peg mix1 Vortex to Mix add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Vortex to Mix add_tween->mix2 add_saline Add Saline to Final Volume mix2->add_saline mix3 Vortex to Homogenize add_saline->mix3 check Clear Solution? mix3->check sonicate Gentle Heating / Sonication check->sonicate No ready Ready for In Vivo Use check->ready Yes sonicate->check

Figure 2: Workflow for this compound formulation.

Conclusion

This compound's role as a potent RIPK1 inhibitor positions it as a valuable tool for investigating inflammatory disease models.[4] Proper solubilization and formulation are critical for obtaining reliable and reproducible results in in vivo preclinical studies. The protocols and data presented here provide a validated starting point for researchers working with this compound. It is always recommended to perform small-scale formulation tests to ensure stability and solubility before preparing larger batches for animal studies.

References

Application Note: Western Blot Analysis of RIPK1 Pathway Modulation by Ocadusertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a critical signaling protein that functions as a key regulator of cellular stress responses, inflammation, and cell death pathways, including apoptosis and necroptosis.[1][2][3] The kinase activity of RIPK1 is essential for the initiation of necroptosis, a form of regulated necrosis implicated in the pathophysiology of various autoimmune, inflammatory, and neurodegenerative disorders.[4][5] The necroptosis pathway involves the formation of a "necrosome" complex, leading to the sequential phosphorylation and activation of RIPK1, RIPK3, and their downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL).[5][6]

Ocadusertib (also known as LY3871801 or R552) is a potent, selective, and orally available allosteric inhibitor of RIPK1.[1][7][8] By inhibiting the kinase activity of RIPK1, this compound effectively blocks inflammatory cell death and is under investigation as a therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis.[7][9]

This application note provides a detailed protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effects of this compound on the RIPK1 signaling pathway in a cellular context. The protocol outlines methods for inducing necroptosis, preparing cell lysates, and performing immunoblotting to detect changes in the phosphorylation status of key pathway components.

Signaling Pathway

The diagram below illustrates the TNF-α induced necroptosis pathway, highlighting the key phosphorylation events that are inhibited by this compound. Upon stimulation, RIPK1 is recruited to the TNFR1 complex.[10] In the absence of caspase-8 activity, RIPK1 auto-phosphorylates and subsequently recruits and phosphorylates RIPK3.[6] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and eventual cell lysis.[5][11] this compound specifically inhibits the kinase activity of RIPK1, preventing these downstream phosphorylation events.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_necrosome Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_I RIPK1 TRADD->RIPK1_I cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1_I Ubiquitination RIPK1_II p-RIPK1 RIPK1_I->RIPK1_II Transition & Autophosphorylation NFkB NF-κB Activation RIPK1_I->NFkB RIPK3_II p-RIPK3 RIPK1_II->RIPK3_II Phosphorylates MLKL_II p-MLKL RIPK3_II->MLKL_II Phosphorylates Lysis Cell Lysis (Necroptosis) MLKL_II->Lysis Oligomerizes & Translocates TNFa TNF-α TNFa->TNFR1 Binds This compound This compound This compound->RIPK1_II Inhibits

Caption: RIPK1-mediated necroptosis signaling pathway.

Principle of the Assay

Western blotting is an immunoassay technique used to detect and quantify specific proteins in a sample. This protocol uses Western blotting to measure the effect of this compound on the RIPK1 pathway by assessing the phosphorylation status of RIPK1, RIPK3, and MLKL. Cells are treated with a necroptosis-inducing stimulus (e.g., TNF-α, a SMAC mimetic, and a pan-caspase inhibitor) in the presence or absence of this compound. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. The signal from a secondary antibody conjugated to an enzyme (like HRP) is detected, and the band intensities are quantified. A decrease in the ratio of phosphorylated protein to total protein in this compound-treated samples indicates successful target engagement and pathway inhibition.

Materials and Reagents

Cell Culture and Treatment:

  • Human cell line susceptible to necroptosis (e.g., HT-29, U937)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • TNF-α, human/mouse recombinant (20 ng/mL final concentration)

  • SMAC mimetic (e.g., Birinapant, 100 nM final concentration)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM final concentration)

  • This compound (various concentrations, e.g., 0.1 nM to 1000 nM)

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

Lysis and Protein Quantification:

  • RIPA Lysis and Extraction Buffer

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Microplate reader

Western Blotting:

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)

  • SDS-PAGE running buffer (e.g., MOPS or MES)

  • Protein standard (molecular weight marker)

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system (wet or semi-dry)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-phospho-RIPK1 (Ser166)

    • Mouse anti-RIPK1 (Total)

    • Rabbit anti-phospho-RIPK3 (Ser227/232)

    • Rabbit anti-RIPK3 (Total)

    • Rabbit anti-phospho-MLKL (Ser358)

    • Rabbit anti-MLKL (Total)

    • Mouse anti-GAPDH or β-actin (Loading control)

  • Secondary Antibodies:

    • HRP-conjugated Goat anti-Rabbit IgG

    • HRP-conjugated Goat anti-Mouse IgG

  • Chemiluminescent HRP Substrate (ECL)

  • Imaging system (e.g., ChemiDoc)

Experimental Workflow

The workflow provides a high-level overview of the key steps involved in the protocol.

Western_Blot_Workflow start Start cell_culture 1. Cell Seeding & This compound Pre-treatment start->cell_culture end End induce_necroptosis 2. Induce Necroptosis (TNFα/SMAC/zVAD) cell_culture->induce_necroptosis cell_lysis 3. Cell Lysis & Lysate Collection induce_necroptosis->cell_lysis quantification 4. Protein Quantification (BCA Assay) cell_lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer (PVDF Membrane) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Chemiluminescent Detection secondary_ab->detection analysis 11. Image Acquisition & Data Analysis detection->analysis analysis->end

Caption: Standard workflow for Western blot analysis.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α (20 ng/mL), a SMAC mimetic (100 nM), and z-VAD-fmk (20 µM) to the media.

  • Incubate the cells for the predetermined optimal time to observe peak phosphorylation (e.g., 4-8 hours, determined empirically).

2. Lysate Preparation

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing the soluble proteins) to a new clean, pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps. A typical loading amount is 20-30 µg of protein per lane.

4. SDS-PAGE and Protein Transfer

  • Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.

  • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

5. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) diluted in blocking buffer overnight at 4°C with gentle agitation. Use the dilution recommended by the antibody manufacturer (typically 1:1000).

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

6. Data Acquisition and Analysis

  • Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.

  • Quantify the band intensity using image analysis software (e.g., ImageJ).

  • To analyze the data, first normalize the intensity of the phospho-protein band to its corresponding total protein band. Then, normalize this ratio to the loading control (e.g., GAPDH) for each lane.

Expected Results and Data Presentation

Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of RIPK1 (Ser166), RIPK3 (Ser227/232), and MLKL (Ser358) upon stimulation with a necroptotic cocktail. Total protein levels for these kinases should remain relatively unchanged. The quantitative data can be summarized in a table for clear comparison.

Table 1: Effect of this compound on RIPK1 Pathway Phosphorylation

This compound Conc. (nM)Relative p-RIPK1 / Total RIPK1 Intensity (Normalized)Relative p-RIPK3 / Total RIPK3 Intensity (Normalized)Relative p-MLKL / Total MLKL Intensity (Normalized)
0 (Vehicle)1.00 ± 0.081.00 ± 0.091.00 ± 0.11
10.75 ± 0.060.71 ± 0.070.68 ± 0.09
100.31 ± 0.040.28 ± 0.050.25 ± 0.04
1000.09 ± 0.020.07 ± 0.020.06 ± 0.02
10000.02 ± 0.010.01 ± 0.010.01 ± 0.01

Data are presented as mean ± SD from three independent experiments and represent hypothetical values for illustrative purposes.

Troubleshooting

  • No/Weak Signal: Increase protein load, primary/secondary antibody concentration, or ECL exposure time. Check transfer efficiency.

  • High Background: Increase the number or duration of wash steps. Ensure blocking is sufficient. Reduce antibody concentration.

  • Non-specific Bands: Optimize antibody dilution. Use a different blocking reagent (e.g., BSA instead of milk). Ensure lysates are kept cold with inhibitors to prevent degradation.

  • Uneven Loading: Carefully perform protein quantification and ensure equal volumes of normalized samples are loaded. Use a reliable loading control like GAPDH or β-actin to verify.

References

Application Notes and Protocols: Dose-Response Studies of Aurora B Kinase Inhibitors in Primary Human Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aurora B kinase (AURKB) is a critical serine/threonine kinase that functions as the catalytic component of the Chromosomal Passenger Complex (CPC). The CPC, which also includes INCENP, Survivin, and Borealin, plays a pivotal role in ensuring accurate chromosome segregation and cytokinesis during mitosis.[1][2] Overexpression of AURKB is a common feature in various human cancers and is often associated with aneuploidy and poor prognosis, making it a compelling target for anti-cancer drug development.

This document provides detailed application notes and protocols for conducting dose-response studies of selective AURKB inhibitors, using Barasertib (B1683942) (AZD1152) and its active metabolite AZD2811 as primary examples, in primary human cells. These protocols are intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of AURKB inhibitors.

Mechanism of Action of Aurora B Kinase Inhibitors

AURKB inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of AURKB, preventing the phosphorylation of its downstream substrates.[3][4] Inhibition of AURKB disrupts several key mitotic events, leading to:

  • Failed Cytokinesis: Inhibition of AURKB prevents the proper function of the CPC at the central spindle, leading to a failure of the final separation of daughter cells.[1]

  • Endoreduplication and Polyploidy: Cells that fail cytokinesis may re-enter the cell cycle without division, leading to an accumulation of DNA content (>4N) and the formation of large, polyploid cells.[1][5]

  • Apoptosis: The resulting genomic instability and mitotic errors trigger cell cycle checkpoints and can ultimately lead to programmed cell death (apoptosis).[1][5][6]

  • Inhibition of Histone H3 Phosphorylation: A direct and measurable consequence of AURKB inhibition is the reduction of phosphorylation of Histone H3 at Serine 10 (pHH3), a key substrate of AURKB.[5][7]

Data Presentation: Dose-Response of Aurora B Kinase Inhibitors in Primary Human Cells

The following tables summarize quantitative data from studies of Aurora B kinase inhibitors in primary human cells and related cell lines.

InhibitorCell TypeAssayEndpointResultReference
AZD1152Primary AML CellsCell Viability% Reduction in Viable Cells (120h)>50% at 100 nM[7]
AZD1152Primary AML CellsCell Number% Reduction in Cell Number (120h)>50% at 100 nM[7]
AZD1152Human Leukemia Cell Lines (HL-60, NB4, MOLM13, PALL-2, MV4-11, EOL-1, K562)Proliferation (Thymidine Uptake)IC50 (48h)3 - 40 nM[8]
R763Primary Proliferating CellsProliferationIC5031 - 160 nM[9]
ZM447439Canine Malignant Lymphoid Cells (GL-1, B-cell)Cell GrowthIC504.77 µM[10]
ZM447439Canine Malignant Lymphoid Cells (EMA, T-cell)Cell GrowthIC508.03 µM[10]

Table 1: Anti-proliferative and Cytotoxic Effects of Aurora B Kinase Inhibitors.

InhibitorCell TypeAssayEndpointResultReference
AZD1152Human Leukemia Cell LinesCell Cycle AnalysisDNA ContentIncrease in 4N and 8N populations[8]
AZD1152Human Leukemia Cell LinesApoptosis Assay (Annexin V)% Apoptotic CellsIncreased apoptosis following polyploidy[8]
ZM447439Canine Malignant Lymphoid CellsCell Cycle AnalysisDNA ContentIncreased 4N and 8N populations[10]
ZM447439Canine Malignant Lymphoid CellsApoptosis Assay (Annexin V)% Apoptotic CellsIncreased apoptosis[10]

Table 2: Effects of Aurora B Kinase Inhibitors on Cell Cycle and Apoptosis.

Mandatory Visualizations

Caption: Aurora B Kinase signaling pathway and the mechanism of action of its inhibitor, Barasertib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Endpoint Assays cluster_analysis Data Analysis start Isolate Primary Human Cells culture Culture and Expand Primary Cells start->culture seed Seed Cells into Multi-well Plates culture->seed treat Treat with Aurora B Kinase Inhibitor (Dose-Response) seed->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability 72-120h apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis 48-72h cellcycle Cell Cycle Analysis (e.g., PI Staining) treat->cellcycle 24-48h data Acquire Data (Plate Reader, Flow Cytometer) viability->data apoptosis->data cellcycle->data analyze Analyze Dose-Response (IC50, % Apoptosis, etc.) data->analyze

Caption: General experimental workflow for dose-response studies in primary human cells.

Experimental Protocols

Isolation and Culture of Primary Human Keratinocytes

This protocol is adapted for the isolation of keratinocytes from adult skin biopsies.

Materials:

  • Human skin tissue

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • 0.25% Trypsin-EDTA

  • RPMI-1640 medium with 2% Fetal Bovine Serum (FBS)

  • Keratinocyte Serum-Free Medium (KSFM)

  • Sterile gauze, scalpels, forceps, and Petri dishes

  • 100 µm cell strainer

  • Centrifuge

Procedure:

  • Tissue Preparation:

    • Place the skin biopsy in a sterile Petri dish.

    • Clean the tissue with sterile gauze and 70% ethanol (B145695).

    • Using a scalpel, carefully remove the upper epidermal layer and place it in a new Petri dish containing 25 mL of DPBS with 0.25% trypsin.[11]

    • Incubate for 30 minutes at 37°C.[11]

  • Cell Isolation:

    • After incubation, aspirate the trypsin solution and add 10 mL of RPMI-1640 with 2% FBS to inactivate the trypsin.[11]

    • Gently scrape the epidermal sheet to release the cells.

    • Pipette the cell suspension up and down to create a single-cell suspension.

    • Pass the cell suspension through a 100 µm cell strainer into a 50 mL conical tube.[12]

    • Centrifuge the cell suspension at 200 x g for 5 minutes.[12]

  • Cell Culture:

    • Discard the supernatant and resuspend the cell pellet in pre-warmed KSFM.

    • Count the viable cells using a hemocytometer and Trypan Blue exclusion.

    • Seed the cells at a density of 8 x 10^6 cells per 75 cm² culture flask in 12 mL of KSFM.[11]

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

    • Change the medium every 2-3 days.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability in a 96-well format.

Materials:

  • Primary cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, 16% (w/v) sodium dodecyl sulfate, pH 4.7)[13]

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the Aurora B kinase inhibitor for the desired duration (e.g., 72-120 hours). Include vehicle-only controls.

  • MTT Incubation:

    • Following treatment, carefully remove the culture medium.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[14]

    • Incubate the plate at 37°C for 3-4 hours, protected from light.[13][14]

  • Formazan (B1609692) Solubilization and Measurement:

    • After incubation, add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[14]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.[13][15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptotic cells using flow cytometry.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from the culture vessel. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer within one hour.

    • Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of DNA content to determine cell cycle distribution.

Materials:

  • Treated and control primary cells

  • Cold PBS

  • Ice-cold 70% ethanol

  • PI/RNase A Staining Solution

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells as described in the apoptosis assay protocol.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet by vortexing gently. While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours or at -20°C for long-term storage.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 300-500 µL of PI/RNase A Staining Solution.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

References

Application Notes and Protocols for Ocadusertib in a Human Whole Blood Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling protein involved in cellular processes that regulate inflammation and cell death.[2] The kinase activity of RIPK1 is a key driver of necroptosis, a form of programmed inflammatory cell death. By inhibiting RIPK1, this compound blocks this inflammatory cell death pathway, giving it therapeutic potential in a range of autoimmune and inflammatory diseases.[2]

These application notes provide a detailed protocol for evaluating the potency of this compound in a human whole blood assay by measuring its ability to inhibit necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-FMK.

Mechanism of Action: this compound in the RIPK1 Signaling Pathway

Under certain conditions, such as the presence of TNFα, RIPK1 can initiate a cell death signaling cascade. When caspase-8 activity is inhibited (e.g., by z-VAD-FMK), RIPK1 undergoes autophosphorylation and recruits RIPK3 to form a complex known as the necrosome.[4][5][6] This complex then phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization and translocation to the plasma membrane.[7] This ultimately disrupts membrane integrity, resulting in necroptotic cell death. This compound, as a RIPK1 inhibitor, prevents the initial kinase activity of RIPK1, thereby blocking the formation of the necrosome and subsequent necroptosis.

RIPK1_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complexI Complex I cluster_necrosome Necrosome (Complex IIb) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruitment TNF TNFα TNF->TNFR1 Binding RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 RIPK1->cIAP LUBAC LUBAC RIPK1->LUBAC Casp8 Caspase-8 RIPK1->Casp8 RIPK1_p p-RIPK1 RIPK1->RIPK1_p Autophosphorylation NFkB NF-κB Pathway (Survival) LUBAC->NFkB zVAD z-VAD-FMK (Caspase Inhibitor) zVAD->Casp8 Inhibition Apoptosis Apoptosis Casp8->Apoptosis RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p Recruits & Phosphorylates MLKL MLKL RIPK3_p->MLKL Phosphorylates MLKL_p p-MLKL (Oligomerization) MLKL->MLKL_p Necroptosis Necroptosis (Cell Lysis) MLKL_p->Necroptosis Translocates to membrane This compound This compound This compound->RIPK1_p Inhibition

Figure 1. this compound inhibits the RIPK1-mediated necroptosis pathway.

Quantitative Data Summary

Preclinical studies have demonstrated the potency of this compound in various assays. The following table summarizes key quantitative data.

Assay TypeParameterThis compound PotencyReference
Enzymatic AssayRIPK1 IC₅₀12 to 38 nM[8]
In Vitro Cell-Based Necroptosis AssayIC₅₀0.4 to 3 nM[8]
Human Whole Blood Assay (TNF/zVAD-induced cell death) IC₅₀ 7 to 9 nM [8]

Experimental Protocol: this compound in a Human Whole Blood Necroptosis Assay

This protocol details a method to assess the inhibitory activity of this compound on TNFα/z-VAD-FMK-induced necroptosis in human whole blood. The primary readout for cell death can be performed using either a Lactate Dehydrogenase (LDH) release assay or flow cytometry.

Materials and Reagents
  • Freshly drawn human whole blood (anticoagulant: Sodium Heparin)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Recombinant Human TNFα

  • z-VAD-FMK (pan-caspase inhibitor)

  • RPMI 1640 medium

  • Phosphate Buffered Saline (PBS)

  • LDH Cytotoxicity Assay Kit

  • Flow Cytometry Staining Buffer

  • Fixable Viability Dye (e.g., 7-AAD or Propidium Iodide)

  • CD45 Monoclonal Antibody (for leukocyte gating)

  • RBC Lysis Buffer

  • 96-well cell culture plates

  • Flow cytometer

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Readout cluster_ldh LDH Assay cluster_flow Flow Cytometry A Prepare this compound serial dilutions in DMSO C Add this compound dilutions to 96-well plate A->C B Collect fresh human whole blood (Heparin) D Add whole blood to wells B->D C->D E Pre-incubate with this compound D->E F Add TNFα and z-VAD-FMK to induce necroptosis E->F G Incubate for 18-24 hours F->G H1 Centrifuge plate G->H1 H2 Lyse red blood cells G->H2 I1 Transfer supernatant H1->I1 J1 Perform LDH assay (colorimetric) I1->J1 I2 Stain with viability dye and CD45 antibody H2->I2 J2 Acquire on flow cytometer I2->J2 K2 Analyze % dead leukocytes J2->K2

Figure 2. Experimental workflow for the whole blood necroptosis assay.

Step-by-Step Procedure

1. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solutions: Create a serial dilution of this compound in RPMI 1640 medium to achieve the desired final concentrations in the assay. Ensure the final DMSO concentration does not exceed 0.1% in the assay wells.

  • Necroptosis Induction Solution: Prepare a working solution of TNFα and z-VAD-FMK in RPMI 1640. Based on literature for cell lines, suggested starting concentrations to test are in the range of 20-100 ng/mL for TNFα and 20 µM for z-VAD-FMK. These should be optimized for whole blood.

2. Assay Procedure:

  • Blood Collection: Collect human whole blood into tubes containing sodium heparin as the anticoagulant. The assay should be initiated as soon as possible after collection.

  • Assay Plate Setup:

    • Add 10 µL of the diluted this compound working solutions or vehicle control (RPMI with corresponding DMSO concentration) to the wells of a 96-well plate.

    • Include wells for "untreated" (no this compound, no induction), "vehicle control" (DMSO, with induction), and "maximum lysis" (for LDH assay).

  • Pre-incubation:

    • Carefully add 80 µL of whole blood to each well.

    • Mix gently and pre-incubate the plate for 30-60 minutes at 37°C in a 5% CO₂ incubator. This allows for the inhibitor to penetrate the cells.

  • Induction of Necroptosis:

    • Add 10 µL of the necroptosis induction solution (TNFα + z-VAD-FMK) to the appropriate wells.

    • For the "untreated" and "maximum lysis" wells, add 10 µL of RPMI 1640 medium.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

3. Measurement of Cell Death:

Option A: Lactate Dehydrogenase (LDH) Assay

  • Maximum Lysis Control: 30 minutes before the end of the incubation, add 10 µL of the lysis solution provided in the LDH kit to the "maximum lysis" control wells.

  • Sample Preparation: Centrifuge the 96-well plate at 500 x g for 5 minutes to pellet the blood cells.

  • LDH Measurement: Carefully transfer 10-20 µL of the supernatant (plasma) to a new flat-bottom 96-well plate. Proceed with the LDH measurement according to the manufacturer's protocol. The absorbance is typically read at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = 100 x [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

    • Plot the % cytotoxicity against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀.

Option B: Flow Cytometry

  • Sample Preparation: Transfer 50 µL from each well to flow cytometry tubes.

  • RBC Lysis: Add 1 mL of 1X RBC Lysis Buffer to each tube. Vortex immediately and incubate for 10 minutes at room temperature, protected from light.

  • Washing: Centrifuge the tubes at 500 x g for 5 minutes. Discard the supernatant. Wash the cell pellet with 1 mL of Flow Cytometry Staining Buffer and repeat the centrifugation.

  • Staining: Resuspend the cell pellet in 100 µL of staining buffer containing a CD45 antibody and a fixable viability dye (e.g., 7-AAD or PI).

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Final Wash: Add 1 mL of staining buffer, centrifuge, and resuspend the pellet in 300 µL of staining buffer for analysis.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD45-positive leukocyte population.

    • Within the leukocyte gate, determine the percentage of cells positive for the viability dye (necroptotic/dead cells).

    • Plot the percentage of dead cells against the log of this compound concentration and fit a dose-response curve to determine the IC₅₀.

Conclusion

This protocol provides a robust framework for assessing the inhibitory effect of this compound on RIPK1-mediated necroptosis in a physiologically relevant human whole blood matrix. The choice between the LDH assay and flow cytometry will depend on the specific resources and desired endpoints of the study. Both methods are suitable for determining the potency (IC₅₀) of this compound and can be valuable tools in preclinical and clinical development.

References

Application Notes and Protocols for Testing Ocadusertib Efficacy in Animal Models of Dermatitis

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of Ocadusertib's Mechanism of Action

Initial research indicates a common point of confusion regarding the therapeutic agent this compound. While sometimes associated with the investigational drug code MK-1775, this compound (also known as LY3871801 and R552) is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] It is not a WEE1 inhibitor. The WEE1 inhibitor is a distinct compound, also known by the code MK-1775 (Adavosertib).[5][6][7][8][9] This document will detail the application of this compound as a RIPK1 inhibitor for the study of dermatitis.

Introduction

This compound is an orally administered small molecule that selectively inhibits RIPK1, a key signaling protein involved in inflammatory cellular processes.[2] RIPK1 inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions, including dermatitis.[1][10] Preclinical studies have demonstrated this compound's efficacy in preventing joint and skin inflammation in murine models.[2] These application notes provide detailed protocols for utilizing appropriate animal models to assess the therapeutic potential of this compound in dermatitis.

Relevant Signaling Pathway: RIPK1-Mediated Inflammation

RIPK1 is a critical regulator of cellular responses to stimuli such as tumor necrosis factor (TNF). It functions as a scaffold protein and a kinase, mediating signaling pathways that lead to inflammation, apoptosis, and necroptosis.[10] In the context of dermatitis, the kinase activity of RIPK1 is implicated in driving inflammatory responses and cell death, contributing to skin barrier dysfunction and lesion formation. This compound, by inhibiting RIPK1 kinase activity, can block these downstream effects.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR1 TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Complex IIb IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Casp8 Caspase-8 FADD->Casp8 Complex IIa (Apoptosis) MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation This compound This compound This compound->RIPK1 Inhibition TNF TNFα TNF->TNFR

Figure 1: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

Recommended Animal Models for this compound Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of this compound in dermatitis. Based on preclinical data and the known mechanisms of inflammatory skin disease, the following models are recommended.

Chronic Proliferative Dermatitis (cpdm) Model

The Sharpincpdm mouse model spontaneously develops chronic proliferative dermatitis and systemic inflammation, making it a relevant model for certain human inflammatory skin diseases. This compound has shown robust efficacy in reducing dermatitis severity in this model.[1]

Acute Necroptosis-Induced Skin Inflammation Model

Given RIPK1's central role in necroptosis, models that induce this form of cell death in the skin are highly relevant. Acute induction of necroptosis can mimic certain features of inflammatory dermatoses. This compound has demonstrated efficacy in inhibiting necroptosis-induced skin inflammation.[1]

Hapten-Induced Contact Hypersensitivity (CHS) Models

CHS models, such as those induced by 2,4-dinitrofluorobenzene (DNFB) or oxazolone, are widely used to study allergic contact dermatitis.[11][12][13][14] These models involve a sensitization phase followed by an elicitation phase, leading to a T-cell-mediated inflammatory response in the skin.

Experimental Protocols

Protocol 1: Evaluation of this compound in the DNFB-Induced Contact Hypersensitivity Model

This protocol outlines the procedure for inducing CHS in mice using DNFB and assessing the efficacy of this compound.

Materials:

  • 8-10 week old BALB/c or C57BL/6 mice

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water)

  • 2,4-dinitrofluorobenzene (DNFB)

  • Acetone and Olive Oil (4:1 mixture)

  • Digital calipers

  • Punch biopsy tool (4 mm)

  • Materials for histology (formalin, paraffin, H&E stain)

  • Materials for cytokine analysis (ELISA kits for TNF-α, IL-6, etc.)

Experimental Workflow:

DNFB_Workflow Day0 Day 0: Sensitization Apply 0.5% DNFB to shaved abdomen Day5 Day 5: Challenge Apply 0.2% DNFB to right ear Day0->Day5 Day6_11 Days 6-11: Treatment & Measurement Administer this compound/Vehicle daily Measure ear thickness daily Day5->Day6_11 Day12 Day 12: Endpoint Analysis Euthanasia Collect ear tissue for histology and cytokine analysis Day6_11->Day12

Figure 2: Experimental workflow for the DNFB-induced contact hypersensitivity model.

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Sensitization (Day 0):

    • Anesthetize the mice.

    • Shave a small area on the abdomen.

    • Apply 25 µL of 0.5% DNFB in acetone/olive oil to the shaved abdomen.

  • Treatment Groups: On Day 5, randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (low dose, e.g., 10 mg/kg)

    • Group 3: this compound (high dose, e.g., 30 mg/kg)

    • Group 4: Positive control (e.g., topical corticosteroid)

  • Challenge (Day 5):

    • Administer the first dose of this compound or vehicle via oral gavage one hour before the challenge.

    • Apply 20 µL of 0.2% DNFB to both sides of the right ear. The left ear serves as an untreated control.

  • Treatment and Monitoring (Days 6-11):

    • Administer this compound or vehicle daily.

    • Measure the thickness of both ears daily using digital calipers. The change in ear thickness (right ear - left ear) is an indicator of inflammation.

  • Endpoint Analysis (Day 12):

    • Euthanize the mice 24 hours after the final treatment.

    • Collect the right ear and process for:

      • Histology: Fix in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and cellular infiltration.

      • Cytokine Analysis: Homogenize the tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by ELISA.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Ear Swelling in DNFB-Induced CHS Model

Treatment GroupDosePeak Ear Swelling (mm ± SEM)
Vehicle-Insert Data
This compound10 mg/kgInsert Data
This compound30 mg/kgInsert Data
Positive ControlSpecifyInsert Data

Table 2: Histological Scoring of Skin Inflammation

Treatment GroupDoseEpidermal Thickness (µm ± SEM)Cellular Infiltration Score (0-4)
Vehicle-Insert DataInsert Data
This compound10 mg/kgInsert DataInsert Data
This compound30 mg/kgInsert DataInsert Data
Positive ControlSpecifyInsert DataInsert Data

Table 3: Pro-inflammatory Cytokine Levels in Ear Tissue

Treatment GroupDoseTNF-α (pg/mg protein ± SEM)IL-6 (pg/mg protein ± SEM)
Vehicle-Insert DataInsert Data
This compound10 mg/kgInsert DataInsert Data
This compound30 mg/kgInsert DataInsert Data
Positive ControlSpecifyInsert DataInsert Data

Conclusion

These application notes provide a framework for the preclinical evaluation of this compound, a RIPK1 inhibitor, in relevant animal models of dermatitis. By following these detailed protocols and utilizing the suggested data presentation formats, researchers can effectively assess the therapeutic potential of this compound for the treatment of inflammatory skin diseases. It is imperative to correctly identify the molecular target of a compound to design and interpret preclinical studies accurately.

References

Application Notes and Protocols for Immunohistochemistry Staining of RIPK1 Targets Following Ocadusertib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ocadusertib (formerly LY3871801/R552) is a potent and selective, orally bioavailable small-molecule inhibitor of the kinase activity of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling node that regulates multiple cellular processes, including inflammation, apoptosis, and necroptosis, a form of programmed cell death.[3] Dysregulation of RIPK1-mediated signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. This compound is currently under investigation in clinical trials for conditions such as rheumatoid arthritis.[1][4]

By selectively targeting the kinase function of RIPK1, this compound is designed to block the downstream signaling events that lead to inflammation and necroptotic cell death.[3] Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the in-situ effects of this compound on its direct and downstream targets within tissue samples. These application notes provide detailed protocols for the IHC staining of key proteins in the RIPK1 signaling pathway, enabling researchers to assess the pharmacodynamic effects of this compound.

Mechanism of Action of this compound and Key IHC Targets

This compound inhibits the autophosphorylation of RIPK1, a critical step for its kinase activation. Activated RIPK1, in turn, phosphorylates downstream substrates, primarily RIPK3, initiating the formation of the necrosome complex. This complex then leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal effector of the necroptosis pathway.[5] RIPK1 also plays a role in the activation of the NF-κB signaling pathway, which drives the expression of pro-inflammatory cytokines.

Therefore, the primary IHC-detectable consequences of this compound treatment are expected to be a reduction in the phosphorylation of RIPK1, RIPK3, and MLKL. A potential downstream effect could also be a decrease in the activation of the NF-κB pathway, which can be assessed by staining for the phosphorylated form of the p65 subunit (p-p65).

Data Presentation: Expected Effects of this compound on IHC Targets

The following table summarizes the expected quantitative changes in the expression of key phosphorylated proteins in the RIPK1 signaling pathway following treatment with this compound, as detectable by immunohistochemistry.

Target ProteinPhosphorylation SiteCellular Localization of Positive StainingExpected Change with this compound TreatmentRationale
p-RIPK1Ser166CytoplasmDecreaseThis compound directly inhibits RIPK1 kinase activity, preventing its autophosphorylation.
p-RIPK3Thr231/Ser232 (murine)CytoplasmDecreaseRIPK1 kinase activity is required for the phosphorylation and activation of RIPK3.
p-MLKLSer358 (human) / Ser345 (murine)Cytoplasm, translocation to plasma membraneDecreasePhosphorylation of MLKL is downstream of RIPK3 activation in the necroptosis pathway.
p-p65 (NF-κB)Ser536NucleusDecreaseRIPK1 kinase activity can contribute to the activation of the NF-κB pathway.

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_ripk1 RIPK1 Complex cluster_downstream Downstream Pathways TNFα TNFα RIPK1 RIPK1 TNFα->RIPK1 Activates Necroptosis Necroptosis RIPK1->Necroptosis p-RIPK3, p-MLKL Inflammation Inflammation RIPK1->Inflammation p-p65 (NF-κB) This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1 kinase activity, blocking downstream necroptosis and inflammation.

IHC_Workflow Tissue_Processing Tissue Fixation & Paraffin (B1166041) Embedding Sectioning Microtome Sectioning (4-5 µm) Tissue_Processing->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking Non-Specific Binding Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-RIPK1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Dehydration, Mounting & Imaging Counterstain->Imaging

Caption: Standard immunohistochemistry workflow for paraffin-embedded tissues.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific tissues and antibodies. Always refer to the antibody manufacturer's datasheet for specific recommendations.

I. Tissue Preparation
  • Fixation: Immediately fix freshly dissected tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Dehydration and Embedding: Dehydrate the fixed tissue through a graded series of ethanol (B145695) solutions, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.

  • Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

II. Immunohistochemical Staining Protocol

This protocol is for chromogenic detection using a horseradish peroxidase (HRP)-conjugated secondary antibody and 3,3'-Diaminobenzidine (DAB) substrate.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95%, 80%, and 70% ethanol for 3 minutes each.

    • Rinse slides in distilled water.

  • Antigen Retrieval:

    • Immerse slides in a high-pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0).

    • Heat the slides in the buffer using a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides in Tris-buffered saline with 0.05% Tween-20 (TBST).

  • Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides in TBST.

  • Blocking:

    • Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBST) for 30-60 minutes at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution according to the manufacturer's recommended concentration.

    • Recommended Primary Antibodies:

      • Phospho-RIPK1 (Ser166)

      • Phospho-RIPK3 (Thr231/Ser232 for mouse)

      • Phospho-MLKL (Ser358 for human, Ser345 for mouse)

      • Phospho-p65 (Ser536)

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides three times in TBST for 5 minutes each.

    • Incubate slides with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking solution for 30-60 minutes at room temperature.

  • Detection:

    • Rinse slides three times in TBST for 5 minutes each.

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Incubate the slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Rinse slides with distilled water to stop the reaction.

  • Counterstaining:

    • Immerse slides in hematoxylin (B73222) for 30-60 seconds to stain the cell nuclei blue.

    • "Blue" the sections by rinsing in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear the slides in two changes of xylene.

    • Mount a coverslip on each slide using a permanent mounting medium.

III. Image Acquisition and Analysis
  • Acquire high-resolution images of the stained tissue sections using a brightfield microscope equipped with a digital camera.

  • For quantitative analysis, use image analysis software to measure the intensity and area of positive staining for each target protein. This can be expressed as a percentage of positive cells or an H-score, which combines staining intensity and the percentage of positive cells.

  • Compare the quantitative data between this compound-treated and vehicle-treated control groups to determine the in-situ efficacy of the drug.

Conclusion

These application notes provide a framework for assessing the pharmacodynamic effects of this compound using immunohistochemistry. By staining for key phosphorylated proteins in the RIPK1 signaling pathway, researchers can gain valuable insights into the in-situ mechanism of action of this promising therapeutic agent. The provided protocols and expected outcomes will aid in the design and interpretation of preclinical and clinical studies involving this compound.

References

Troubleshooting & Optimization

Preventing Ocadusertib precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ocadusertib. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly regarding compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LY3871801 or R552) is a potent and selective small molecule inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a key enzyme involved in inflammatory processes and cell death pathways, such as necroptosis.[4] By inhibiting RIPK1, this compound blocks these inflammatory signals.[4] It is currently under investigation for its therapeutic potential in chronic inflammatory diseases.[4]

Q2: I observed immediate precipitation when adding my this compound DMSO stock solution to the cell culture medium. What is the cause and how can I prevent it?

Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is introduced into an aqueous cell culture medium.[5] The primary reason is the poor solubility of the compound in the aqueous environment once the DMSO is diluted.[5]

Several factors can contribute to this issue. The final concentration of this compound in the media might be above its aqueous solubility limit.[5] Also, rapid dilution of the DMSO stock into the media can cause a sudden solvent exchange, leading to precipitation.[5] Adding the compound to cold media can also reduce its solubility.[5]

To prevent this, consider the following solutions:

  • Reduce the final concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.[5]

  • Perform serial dilutions: Instead of adding the concentrated stock directly, perform a stepwise dilution in pre-warmed (37°C) culture media.[5]

  • Slow addition and mixing: Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution.[6]

  • Use pre-warmed media: Always use cell culture media that has been pre-warmed to 37°C.[5][6]

Q3: My cell culture media containing this compound appeared clear initially, but a precipitate formed after incubation. What causes delayed precipitation?

Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.[5] Changes in the media's pH during incubation can affect the solubility of the compound. Evaporation of media in long-term cultures can increase the concentration of this compound, potentially exceeding its solubility limit.[5][6] Furthermore, this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[5] Temperature fluctuations from removing the culture vessels from the incubator can also impact solubility.[5]

To mitigate delayed precipitation:

  • Ensure proper humidification: Maintain proper humidity levels in your incubator to minimize media evaporation.[5]

  • Consider media components: If precipitation persists, trying a different basal media formulation might be beneficial.[5]

  • Minimize temperature cycling: Reduce the time that culture vessels are outside the incubator.[5]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is highly soluble in DMSO, with a reported solubility of 100 mg/mL (217.63 mM).[1] It is recommended to use newly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed water can impact the solubility of the compound.[1] For storage, the powder form is stable for 3 years at -20°C and 2 years at 4°C.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare single-use aliquots to avoid multiple freeze-thaw cycles.[7]

Troubleshooting Guides

Issue: this compound Precipitation in Cell Culture Media

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.

Table 1: Troubleshooting this compound Precipitation

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. High final concentration exceeding aqueous solubility.[5]Decrease the final working concentration. Perform a solubility assessment to determine the maximum soluble concentration (see Experimental Protocols).
Rapid dilution and localized high concentration.[5]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) media. Add the stock solution dropwise while gently vortexing.[5][6]
Low temperature of the cell culture medium.[5]Always use media that has been pre-warmed to 37°C.[5][6]
High final DMSO concentration.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[5] This may necessitate preparing a more dilute stock solution.
Precipitate forms after several hours or days of incubation. Media evaporation leading to increased compound concentration.[5][6]Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal the plates.[5]
Interaction with media components (salts, amino acids, etc.).[5]Try a different basal media formulation. Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to see if media components are the primary issue.[5]
Temperature fluctuations during handling.[5]Minimize the time culture vessels are outside the incubator.[5]
pH shift in the media during cell growth.Ensure the media is properly buffered and that the CO2 level in the incubator is correct.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[1]

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.595 mg of this compound (Molecular Weight: 459.50 g/mol ) in 1 mL of DMSO.[1]

    • Vortex or sonicate the solution to ensure complete dissolution.[1][7] If precipitation or phase separation occurs, gentle heating (e.g., 37°C water bath) can be applied.[1][7]

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Materials:

    • This compound DMSO stock solution (e.g., 10 mM)

    • Your specific cell culture medium (pre-warmed to 37°C)

    • 96-well clear-bottom plate

    • Phosphate-Buffered Saline (PBS)

    • Plate reader capable of measuring absorbance at ~600 nm

  • Procedure:

    • Prepare a serial dilution of the this compound DMSO stock in DMSO.

    • In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.

    • Add 2 µL of each this compound DMSO dilution to the corresponding wells of the media-filled plate. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.

    • Mix the contents of the plate thoroughly.

    • Incubate the plate at 37°C and 5% CO2.

    • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[5]

    • For a quantitative measurement, read the absorbance of the plate at 600 nm. An increase in absorbance is indicative of precipitation.[5]

    • The highest concentration that remains clear and does not show a significant increase in absorbance is the maximum working soluble concentration under your experimental conditions.

Visualizations

Signaling Pathway

Ocadusertib_Mechanism_of_Action cluster_stimulus Inflammatory Stimuli (e.g., TNFα) cluster_pathway RIPK1-Mediated Signaling cluster_drug Drug Intervention Stimulus TNFα TNFR TNFR1 Stimulus->TNFR Complex_I Complex I TNFR->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 NFkB NF-κB Activation Complex_I->NFkB Complex_II Complex II (Ripoptosome) RIPK1->Complex_II Caspase8 Caspase-8 Complex_II->Caspase8 MLKL MLKL Complex_II->MLKL Apoptosis Apoptosis Caspase8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation NFkB->Inflammation This compound This compound This compound->RIPK1

Caption: Mechanism of action of this compound in inhibiting RIPK1-mediated signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_dilution Dilution cluster_incubation Incubation & Observation A Prepare this compound Stock Solution in DMSO C Perform Serial Dilution of Stock in Warmed Medium A->C B Warm Cell Culture Medium to 37°C B->C D Add Diluted this compound to Cell Culture C->D E Incubate Cells at 37°C and 5% CO2 D->E F Monitor for Precipitation and Cellular Effects E->F

Caption: Recommended workflow for preparing and using this compound in cell culture experiments.

Troubleshooting Logic

Troubleshooting_Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation Start Precipitation Observed? Immediate Immediate Precipitation Start->Immediate Yes, immediately Delayed Delayed Precipitation Start->Delayed Yes, after incubation No_Precipitate No Precipitation Proceed with Experiment Start->No_Precipitate No Check_Conc Is Final Concentration Too High? Immediate->Check_Conc Reduce_Conc Reduce Concentration Check_Conc->Reduce_Conc Yes Check_Dilution Was Dilution Rapid? Check_Conc->Check_Dilution No Serial_Dilute Use Serial Dilution Check_Dilution->Serial_Dilute Yes Check_Temp Was Medium Cold? Check_Dilution->Check_Temp No Warm_Medium Use Warmed Medium Check_Temp->Warm_Medium Yes Check_Temp->No_Precipitate No Check_Evap Is Evaporation Likely? Delayed->Check_Evap Improve_Humidity Improve Humidification Check_Evap->Improve_Humidity Yes Check_Interaction Possible Media Interaction? Check_Evap->Check_Interaction No Change_Media Try Different Media Check_Interaction->Change_Media Yes Check_Interaction->No_Precipitate No

Caption: A decision tree for troubleshooting this compound precipitation in cell culture.

References

Ocadusertib Stability and Storage: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Ocadusertib. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.

Q2: How should I store this compound once it is in solution?

A2: this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For storage, it is recommended to keep the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My this compound solution appears to have precipitated after storage. What should I do?

A3: If precipitation is observed, gentle warming and/or sonication can be used to help redissolve the compound.[1] To prevent this, ensure that the solvent's capacity has not been exceeded and consider preparing a fresh solution if dissolution is not complete.

Q4: What solvents are recommended for preparing this compound solutions?

A4: this compound is soluble in DMSO at a concentration of 100 mg/mL (217.63 mM) with the aid of ultrasonication. For in vivo experiments, specific solvent systems are recommended, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

Q5: Is this compound sensitive to light?

A5: While specific photostability data for this compound is not publicly available, many small molecules are light-sensitive. As a standard precautionary measure, it is recommended to store this compound, both in solid form and in solution, protected from light.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the storage conditions for both solid and solution forms of this compound align with the recommended temperatures and durations. Ensure solutions are aliquoted to minimize freeze-thaw cycles.
Inaccurate solution concentration.Use a calibrated balance for weighing the solid compound and precise liquid handling techniques. Confirm the complete dissolution of this compound in the chosen solvent.
Precipitation in stock solution Exceeded solubility in the chosen solvent.Review the solubility information for the specific solvent used. Gentle warming or sonication may help to redissolve the compound. If the issue persists, prepare a new solution at a lower concentration.
Improper storage temperature.Ensure the stock solution is stored at the recommended temperature (-80°C or -20°C) and has not been subjected to multiple freeze-thaw cycles.
Suspected degradation of the compound Exposure to harsh conditions (e.g., strong acids/bases, oxidants, light, high temperatures).Handle the compound under controlled laboratory conditions. If degradation is suspected, a stability-indicating analytical method, such as HPLC, should be used to assess the purity of the material.

Stability Data Summary

The following tables summarize the known stability data for this compound.

Table 1: Storage Conditions for Solid this compound

Storage Temperature Duration
-20°C3 years
4°C2 years

Table 2: Storage Conditions for this compound Stock Solutions

Storage Temperature Duration
-80°C6 months
-20°C1 month

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following are general protocols based on ICH guidelines that can be adapted for this compound.

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).

  • For acid hydrolysis, add 0.1 M HCl and incubate at room temperature for a defined period (e.g., 2, 6, 12, 24, 48 hours).

  • For base hydrolysis, add 0.1 M NaOH and incubate under the same conditions.

  • Neutralize the samples before analysis by HPLC.

2. Oxidative Degradation:

  • Treat a solution of this compound with 3% (v/v) H₂O₂.

  • Incubate at room temperature for various time points (e.g., 2, 6, 12, 24, 48 hours).

  • Analyze the samples by HPLC.

3. Thermal Degradation:

  • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.

4. Photolytic Degradation:

  • Expose a solution of this compound and the solid compound to UV light (e.g., 254 nm) in a photostability chamber for different durations.

  • Analyze the samples by HPLC.

Analytical Method: A stability-indicating HPLC method with a Diode Array Detector (DAD) is typically used to separate the parent drug from its degradation products. The method should be validated according to ICH Q2 guidelines.

Visualizations

This compound's Target: The RIPK1 Signaling Pathway

This compound is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[2][3] RIPK1 is a key regulator of cellular stress and is involved in inflammation and programmed cell death pathways, including apoptosis and necroptosis.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I RIPK1 RIPK1 Complex I->RIPK1 TRADD TRADD Complex I->TRADD TRAF2/5 TRAF2/5 Complex I->TRAF2/5 cIAP1/2 cIAP1/2 Complex I->cIAP1/2 LUBAC LUBAC Complex I->LUBAC NF-kB Activation NF-kB Activation Complex I->NF-kB Activation Ubiquitination Complex IIa (Apoptosis) Complex IIa (Apoptosis) RIPK1->Complex IIa (Apoptosis) Complex IIb (Necroptosis) Complex IIb (Necroptosis) RIPK1->Complex IIb (Necroptosis) Cell Survival & Inflammation Cell Survival & Inflammation NF-kB Activation->Cell Survival & Inflammation FADD_C8 FADD/Caspase-8 Complex IIa (Apoptosis)->FADD_C8 Apoptosis Apoptosis FADD_C8->Apoptosis RIPK3 RIPK3 Complex IIb (Necroptosis)->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis This compound This compound This compound->RIPK1

Caption: this compound inhibits RIPK1, a key node in cell survival and death pathways.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a compound like this compound.

Stability_Testing_Workflow cluster_planning Planning & Preparation cluster_testing Stability Testing cluster_analysis Analysis & Reporting Protocol Develop Stability Protocol MethodDev Develop & Validate Stability-Indicating HPLC Method Protocol->MethodDev SamplePrep Prepare this compound Samples (Solid & Solution) MethodDev->SamplePrep LongTerm Long-Term Storage (e.g., 25°C/60% RH, 30°C/65% RH) SamplePrep->LongTerm Accelerated Accelerated Storage (e.g., 40°C/75% RH) SamplePrep->Accelerated ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) SamplePrep->ForcedDeg Timepoints Pull Samples at Defined Timepoints LongTerm->Timepoints Accelerated->Timepoints HPLC Analyze by HPLC ForcedDeg->HPLC Timepoints->HPLC Data Evaluate Data (Purity, Impurities) HPLC->Data Report Generate Stability Report Data->Report

Caption: A typical workflow for assessing the stability of a pharmaceutical compound.

References

Identifying and minimizing Ocadusertib off-target effects in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ocadusertib (also known as LY3871801 or R552). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] RIPK1 is a critical signaling protein involved in cellular processes such as inflammation and programmed cell death (necroptosis).[4]

Q2: How selective is this compound?

A2: this compound has demonstrated high selectivity for RIPK1. In a preclinical study, this compound showed no significant inhibition against a panel of 105 other kinases when tested at a concentration of 10 µM.[3] This high degree of selectivity minimizes the potential for direct off-target effects.

Q3: What are potential off-target effects and why are they a concern?

A3: Off-target effects are unintended interactions of a compound with proteins other than its primary target.[5][6] For kinase inhibitors, this can lead to the modulation of other signaling pathways, resulting in unforeseen biological consequences, cellular toxicity, and potentially misleading experimental outcomes.[5][7] Minimizing off-target effects is crucial for accurately interpreting experimental results and for the development of safe and effective therapeutics.

Q4: What is the difference between direct and indirect off-target effects?

A4: Direct off-target effects occur when the inhibitor binds directly to and modulates the activity of an unintended protein. Indirect off-target effects are downstream consequences of the on-target activity. For instance, inhibiting the primary target may indirectly affect other signaling pathways that are regulated by the primary target's downstream effectors.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action Expected Outcome
High levels of cytotoxicity observed at effective concentrations Off-target kinase inhibition1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Test inhibitors with different chemical scaffolds that target RIPK1 to see if the cytotoxicity is specific to this compound's structure.Identification of any off-target kinases that may be responsible for the cytotoxicity.[5]
Compound precipitation1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Check the solubility of this compound in your specific cell culture medium.Prevention of non-specific effects caused by compound precipitation.[5]
Inconsistent or unexpected experimental results Activation of compensatory signaling pathways1. Use Western blotting to probe for the activation of known compensatory or related signaling pathways (e.g., other cell death pathways). 2. Consider using a combination of inhibitors to block both the primary and potential compensatory pathways.A clearer understanding of the cellular response to RIPK1 inhibition and more consistent results.[5]
Inhibitor instability1. Prepare fresh stock solutions of this compound regularly. 2. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]Consistent inhibitor potency throughout the experiments.
Observed phenotype does not match genetic knockdown/knockout of RIPK1 Significant off-target effects1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. 2. Conduct rescue experiments by transfecting cells with a drug-resistant mutant of RIPK1. This should rescue the on-target effects but not the off-target effects.Confirmation of whether the observed phenotype is due to on-target RIPK1 inhibition or off-target effects.[5][7]

Quantitative Data: this compound Potency and Selectivity

The following table summarizes the inhibitory potency of this compound against its primary target, RIPK1, in various assays.

Assay Type Target/Process Cell Line Potency (IC50/EC50) Reference
Enzymatic AssayRIPK1 Kinase Activity-12 - 38 nM[3]
Cell-Based Necroptosis AssayNecroptotic ResponsesMultiple immortalized and primary cell lines0.4 - 3 nM[3]
Cell-Based Necroptosis AssayTNFα-induced NecroptosisL929< 1 nM[1]
Human Whole Blood AssayTNF/zVAD-induced Cell Death-7 - 9 nM[3]

As noted, this compound displayed no significant inhibition in a panel of 105 kinases at a concentration of 10 µM, highlighting its high selectivity.[3]

Experimental Protocols

In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

Objective: To determine the IC50 values of this compound against a broad range of kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay will typically range from 10 µM down to low nanomolar concentrations.

  • Kinase Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP.

  • Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the kinase reaction mixture.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the vehicle control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to RIPK1 in a cellular context.

Objective: To verify that this compound engages with its target, RIPK1, within intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration. Include a vehicle-treated control.

  • Heating: After treatment, harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Protein Quantification: Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation. Determine the protein concentration of the supernatant.

  • Western Blotting: Perform SDS-PAGE and Western blotting on the soluble fractions using an antibody specific for RIPK1.

  • Data Analysis: Quantify the band intensities for RIPK1 at each temperature point. In the presence of a binding ligand like this compound, the target protein is stabilized, leading to a higher melting temperature. This will be observed as a shift in the melting curve compared to the vehicle-treated control.

Visualizations

RIPK1_Signaling_Pathway TNFR TNFR1 TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP cIAP1/2 TRAF2->cIAP TRAF2->Complex_I cIAP->RIPK1 Ub cIAP->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Activation LUBAC LUBAC LUBAC->RIPK1 Ub LUBAC->Complex_I NFkB NF-κB Activation (Pro-survival) Complex_I->NFkB Complex_II Complex II (Necrosome) Complex_I->Complex_II Transition Complex_II->RIPK1 FADD FADD Complex_II->FADD Casp8 Caspase-8 Complex_II->Casp8 Complex_II->RIPK3 MLKL MLKL RIPK3->MLKL Phosphorylation pMLKL p-MLKL MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibition

Caption: this compound inhibits RIPK1 kinase activity, blocking necroptosis.

Caption: Workflow for investigating potential off-target effects.

References

How to address lot-to-lot variability of Ocadusertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Ocadusertib, a potent and selective RIPK1 inhibitor.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound (also known as LY3871801 or R552) is a small molecule, allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] RIPK1 is a key regulator of cellular pathways involved in inflammation and programmed cell death, including apoptosis and necroptosis.[6][7] this compound blocks the kinase activity of RIPK1, thereby inhibiting inflammatory cell death.[1]

2. What are the potential causes of lot-to-lot variability with this compound?

While specific data on this compound's lot-to-lot variability is not extensively published, general principles for small molecule inhibitors apply. Variability can arise from several factors during manufacturing and handling:

  • Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can affect the compound's activity.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities and dissolution rates, impacting its effective concentration in assays.

  • Residual Solvents: The presence of residual solvents from the manufacturing process can alter the compound's physical and chemical properties.

  • Stability and Storage: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time.[8]

  • Weighing and Dissolution: Inaccurate weighing or incomplete dissolution of the compound can lead to incorrect concentrations in stock solutions.

3. How can I ensure the quality and consistency of the this compound I am using?

To ensure the quality of your this compound lot, it is crucial to:

  • Request a Certificate of Analysis (CoA): Always obtain a detailed CoA from the supplier for each new lot. This document should provide information on the compound's identity, purity (typically determined by HPLC), and other quality control parameters.

  • Perform In-House Quality Control: If possible, perform your own analytical characterization, such as HPLC or LC-MS, to verify the purity and identity of the compound upon receipt.

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically in a dry, dark place at a specified temperature (e.g., -20°C or -80°C for long-term storage) to prevent degradation.[8][9]

  • Careful Handling: Use appropriate personal protective equipment (PPE) and follow standard laboratory safety procedures when handling the compound.

4. What are the recommended solvents for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[9] For in vivo studies, a common formulation involves dissolving the compound in DMSO and then diluting it with other vehicles like PEG300, Tween-80, and saline.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent or weaker than expected inhibitory activity Lot-to-lot variability: Differences in purity, polymorphism, or the presence of impurities in the new lot of this compound.1. Review the Certificate of Analysis (CoA): Compare the purity and other specifications of the new lot with the previous lot. 2. Perform a dose-response experiment: Re-evaluate the IC50 of the new lot to determine if there is a significant shift in potency. 3. Analytical Verification: If available, use techniques like HPLC or LC-MS to confirm the purity and identity of the new lot.
Compound degradation: Improper storage or handling of this compound.1. Verify storage conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture. 2. Prepare fresh stock solutions: Avoid using old stock solutions, as the compound may have degraded over time. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9]
Solubility issues: The compound may not be fully dissolved in the assay buffer.1. Visually inspect the solution: Check for any precipitate in your stock and working solutions. 2. Optimize dissolution: Gentle warming or sonication may aid in dissolving the compound.[9] 3. Solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your assay is not affecting cell viability or enzyme activity.
High background signal or off-target effects Compound impurities: The observed effects may be due to impurities in the this compound lot.1. Check the purity on the CoA. 2. Use a highly purified lot of this compound if available. 3. Test a structurally unrelated RIPK1 inhibitor to see if the same off-target effects are observed.
Non-specific binding: At high concentrations, small molecules can exhibit non-specific binding.1. Perform a thorough dose-response analysis to identify the optimal concentration range. 2. Include appropriate vehicle controls in all experiments.
Cellular toxicity unrelated to RIPK1 inhibition High concentration of this compound or solvent: The observed toxicity may be due to the compound or the solvent used for dissolution.1. Determine the maximum tolerated concentration of this compound and the solvent in your specific cell line. 2. Perform cell viability assays (e.g., MTT or CellTiter-Glo) in parallel with your functional assays.

Data Presentation

Table 1: Key Quality Control Parameters for this compound

This table summarizes the critical quality attributes that should be considered when evaluating a new lot of this compound.

Parameter Analytical Method Typical Specification Importance
Identity 1H-NMR, LC-MSConforms to structureConfirms the correct chemical entity.
Purity HPLC, UPLC≥98%Ensures that the observed biological activity is due to this compound and not impurities.
Appearance Visual InspectionWhite to off-white solidA change in appearance could indicate degradation or contamination.
Solubility Visual InspectionSoluble in DMSOEnsures proper dissolution for accurate dosing in experiments.
Residual Solvents GC-MSWithin acceptable limits (e.g., <0.5%)High levels of residual solvents can affect the compound's properties and may be toxic to cells.
Water Content Karl Fischer Titration<0.5%Excess water can promote hydrolysis and degradation of the compound.

Table 2: this compound Potency in Preclinical Assays [1]

Assay Potency (IC50 / EC50)
RIPK1 Enzymatic Activity12 - 38 nM
Necroptotic Response (in vitro)0.4 - 3 nM
TNF/zVAD-induced Cell Death (human whole blood)7 - 9 nM

Experimental Protocols

1. Protocol for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there is no precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[9] Avoid repeated freeze-thaw cycles.

2. Protocol for In Vitro Necroptosis Inhibition Assay

This is a general protocol and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Plate your cells of interest (e.g., HT-29 or L929 cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from your stock solution. The final DMSO concentration should be consistent across all wells and typically should not exceed 0.1%. Add the diluted this compound or vehicle control (medium with the same concentration of DMSO) to the wells and pre-incubate for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding the appropriate stimuli. For example, a combination of TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Cell Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I RIPK1_ub Ubiquitylated RIPK1 (Scaffold) Complex_I->RIPK1_ub Complex_IIa Complex IIa (TRADD, FADD, Caspase-8, RIPK1) Complex_I->Complex_IIa Complex_IIb Necrosome (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb IKK IKK Complex RIPK1_ub->IKK NFkB NF-κB Activation IKK->NFkB Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis This compound This compound This compound->Complex_IIa This compound->Complex_IIb Inhibits RIPK1 Kinase Activity

Caption: RIPK1 Signaling Pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_CoA Review Certificate of Analysis (CoA) for the specific lot Start->Check_CoA Compare_Lots Compare purity and specifications with previous successful lots Check_CoA->Compare_Lots Re-evaluate_IC50 Perform a dose-response experiment to confirm potency Compare_Lots->Re-evaluate_IC50 Check_Storage Verify compound storage conditions (temperature, light, moisture) Re-evaluate_IC50->Check_Storage Prepare_Fresh Prepare fresh stock solutions and avoid freeze-thaw cycles Check_Storage->Prepare_Fresh Check_Solubility Visually inspect for precipitation in stock and working solutions Prepare_Fresh->Check_Solubility Optimize_Dissolution Use sonication or gentle warming to aid dissolution Check_Solubility->Optimize_Dissolution Control_Experiments Run appropriate vehicle controls and cell viability assays Optimize_Dissolution->Control_Experiments Consult_Supplier Contact the supplier's technical support if issues persist Control_Experiments->Consult_Supplier If problem persists Problem_Resolved Problem Resolved Control_Experiments->Problem_Resolved If problem is identified Consult_Supplier->Problem_Resolved

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Ocadusertib Administration in Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for administering Ocadusertib in animal studies. This resource offers detailed frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as R552 or LY3871801, is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2] RIPK1 is a critical signaling protein involved in inflammatory cellular processes, including necroptosis (a form of programmed cell death) and the production of cytokines.[2] By inhibiting RIPK1, this compound can block inflammatory cell death and is being investigated for the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[1][2]

Q2: What is the recommended route of administration for this compound in animal studies?

A2: this compound is intended for oral administration.[2] In preclinical murine models, it has been shown to be effective when administered orally.[2]

Q3: What are suitable vehicle formulations for preparing this compound for oral administration in animals?

A3: The choice of vehicle is critical for ensuring the solubility and stability of this compound. Several vehicle formulations can be considered for oral gavage in animal studies. The following table summarizes some common options.

ProtocolVehicle CompositionSolubility
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL

Q4: What is the evidence of this compound's efficacy in animal models?

A4: Preclinical studies in mice have demonstrated the efficacy of this compound in various models of inflammation.[1][2] Treatment with this compound has been shown to prevent RIPK1-dependent hypothermia in response to a TNF challenge, inhibit necroptosis-induced skin inflammation, and reduce the severity of chronic proliferative dermatitis.[1]

Experimental Protocols

General Protocol for Oral Gavage Administration in Mice

This protocol provides a general guideline for the oral administration of this compound to mice. It should be adapted based on specific experimental requirements and institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound

  • Appropriate vehicle solution (see table above)

  • Syringes (1 mL or appropriate size)

  • Oral gavage needles (stainless steel or flexible plastic with a ball tip)

  • Animal scale

Procedure:

  • Animal Handling and Restraint: Acclimatize the animals to handling prior to the experiment to reduce stress. Gently but firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

  • Dosage Calculation: Calculate the required dose of this compound based on the animal's body weight. The volume administered should not exceed 10 mL/kg.

  • Preparation of Dosing Solution: Prepare the this compound formulation in the chosen vehicle. Ensure the compound is fully dissolved or homogeneously suspended. Gentle heating or sonication may be used to aid dissolution if precipitation occurs.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach. Gently insert the gavage needle into the esophagus, passing it along the side of the mouth. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, lethargy, or changes in behavior.

Signaling Pathway and Experimental Workflow Diagrams

RIPK1_Signaling_Pathway cluster_upstream Upstream Activators cluster_ripk1_complex RIPK1 Complex cluster_downstream Downstream Effects TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds RIPK1 RIPK1 TNFR1->RIPK1 Recruits FADD FADD RIPK1->FADD Interacts with Caspase-8 Caspase-8 RIPK1->Caspase-8 Interacts with Necroptosis Necroptosis RIPK1->Necroptosis Mediates Inflammation Inflammation RIPK1->Inflammation Promotes FADD->Caspase-8 Recruits Apoptosis Apoptosis Caspase-8->Apoptosis Initiates This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits RIPK1-mediated signaling pathways.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Mouse) Formulation Prepare this compound Formulation Animal_Model->Formulation Administration Oral Gavage Administration Formulation->Administration Monitoring Monitor for Efficacy and Adverse Effects Administration->Monitoring Data_Analysis Analyze Data Monitoring->Data_Analysis

Caption: General experimental workflow for this compound animal studies.

Troubleshooting Guide

This guide addresses potential issues that may arise during the preparation and administration of this compound in animal studies.

IssuePotential CauseRecommended Action
Formulation Preparation
This compound does not dissolve in the vehicle.Insufficient solvent power of the vehicle.- Try a different vehicle formulation from the recommended list.- Gently warm the solution or use sonication to aid dissolution.
The formulation appears cloudy or has precipitates after preparation.The concentration of this compound exceeds its solubility in the chosen vehicle.- Prepare a fresh solution at a lower concentration.- Ensure all components of the vehicle are of high purity and correctly proportioned.
Oral Gavage Administration
The animal struggles excessively during the procedure.- Improper restraint technique.- Animal is stressed.- Ensure the animal is properly restrained with its head and body in a straight line.- Handle animals frequently before the study to acclimate them to the procedure.
Fluid is observed coming from the animal's nose or mouth.The gavage needle may have entered the trachea.- Immediately stop the administration.- Withdraw the needle and allow the animal to recover.- Monitor the animal closely for signs of respiratory distress.
The gavage needle meets resistance during insertion.- Incorrect angle of insertion.- The needle may be too large for the animal.- Do not force the needle. Withdraw and re-insert at a slightly different angle.- Ensure the gavage needle is of the appropriate size for the animal.
Post-Administration Observations
Animals show signs of distress (e.g., lethargy, ruffled fur, weight loss).- Potential adverse effect of the compound.- Complication from the gavage procedure (e.g., esophageal injury).- Reduce the dose in subsequent administrations.- Monitor the animals closely and consult with a veterinarian.- Refine the gavage technique to minimize trauma.

References

Technical Support Center: Overcoming Resistance to ATR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information provided is for research use only. BenchChem makes no warranties, express or implied, regarding the data's completeness or fitness for a specific application.

Initial searches for "Ocadusertib" identify it as a potent and selective allosteric inhibitor of RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), which is being investigated for chronic inflammatory diseases.[1][2][3][4][5] However, the query regarding overcoming resistance in cell lines suggests a focus on oncology and DNA Damage Response (DDR) pathways, where ATR (Ataxia Telangiectasia and Rad3-related) inhibitors are key therapeutic agents. This guide will focus on overcoming resistance to ATR inhibitors, a common challenge in cancer research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ATR inhibitors?

A1: ATR inhibitors are ATP-competitive agents that block the activity of the ATR kinase.[6] ATR is a critical regulator of the DNA Damage Response (DDR), particularly in response to replication stress.[6] By inhibiting ATR, these compounds prevent the downstream phosphorylation of CHK1, which in turn abrogates cell cycle checkpoint activation and hinders DNA repair. This leads to an accumulation of DNA damage, especially in cancer cells with high intrinsic levels of replication stress, ultimately resulting in cell death through apoptosis or mitotic catastrophe.[6]

Q2: Our cell line is showing reduced sensitivity to an ATR inhibitor over time. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to ATR inhibitors can arise through several mechanisms:

  • Loss of Nonsense-Mediated Decay (NMD) Factors: Studies have shown that the loss of the NMD factor UPF2 can lead to resistance to ATR inhibitors in gastric cancer cell lines.[7][8] This is often associated with altered cell-cycle progression and a failure of cells to accumulate in the G1 phase following treatment.[7]

  • Upregulation of Cell Cycle-Associated Genes: Increased expression of genes such as CDK2 and CCNE1 has been linked to ATR inhibitor resistance.[8][9] This suggests that resistant cells may have rewired their cell cycle control mechanisms to bypass the G1/S checkpoint typically enforced by ATR inhibition.[9]

  • Target Alteration: While less common for kinase inhibitors, mutations within the ATR gene that prevent drug binding could theoretically confer resistance.[9]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of the targeted therapy.[10][11]

Q3: What are the leading strategies to overcome resistance to ATR inhibitors in cell lines?

A3: Combination therapy is a primary strategy for overcoming resistance to ATR inhibitors and other targeted cancer drugs.[9][10][11][12][13][14][15][16] Some key combinations include:

  • PARP Inhibitors (PARPi): This is a well-documented synergistic combination.[9] ATR inhibition can re-sensitize PARPi-resistant cells, and vice-versa, by targeting different components of the DNA damage response pathway.[9][17]

  • Chemotherapy: Combining ATR inhibitors with DNA-damaging chemotherapeutic agents like temozolomide (B1682018) can promote sustained DNA damage and cell death in certain cancer models.[18]

  • Other DDR Inhibitors: Combining ATR inhibitors with inhibitors of other DDR proteins like ATM or DNA-PK is an area of active investigation.[8][18]

  • Immune Checkpoint Inhibitors: Preclinical and clinical studies are exploring the combination of ATR inhibitors with immunotherapy to enhance anti-tumor immune responses.[16]

Q4: My ATR inhibitor-resistant cells show elevated levels of p-ERK. What is the significance of this?

A4: The activation of the MAPK pathway, indicated by an increase in phosphorylated ERK (p-ERK), can be a mechanism of resistance. This suggests the activation of a bypass signaling pathway that promotes cell survival despite ATR inhibition. Investigating co-treatment with a MEK inhibitor could be a viable strategy to overcome this resistance.

Troubleshooting Guide

This guide provides troubleshooting for common issues encountered when studying ATR inhibitor resistance.

Issue Potential Cause Suggested Solution
Inconsistent IC50 values for the ATR inhibitor in the parental cell line. Cell passage number variability; inconsistent cell seeding density; reagent variability.Use cells within a consistent, low passage number range. Optimize and standardize cell seeding density. Ensure all reagents are properly stored and within their expiration dates.
Failure to generate a resistant cell line. Insufficient drug concentration or exposure time; cell line is inherently resistant.Gradually increase the drug concentration in a stepwise manner, allowing cells to adapt at each step.[9] Confirm the initial sensitivity of the parental cell line. Consider using a different cell line if resistance does not develop.
Resistant phenotype is lost after thawing cryopreserved cells. Resistance is transient and not genetically stable; improper cryopreservation technique.Maintain a low concentration of the ATR inhibitor in the culture medium for the first few passages after thawing. Ensure proper cryopreservation and thawing procedures are followed.
No clear mechanism of resistance identified (e.g., no change in UPF2, CDK2, or CCNE1 expression). Resistance is mediated by a novel or uninvestigated mechanism.Consider broader screening approaches such as whole-exome or RNA sequencing to identify novel mutations or changes in gene expression. Investigate potential alterations in drug efflux or metabolism.

Experimental Protocols

Protocol 1: Generation of an ATR Inhibitor-Resistant Cancer Cell Line

This protocol describes a common method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[9]

  • Initial Sensitivity Assessment: Determine the half-maximal inhibitory concentration (IC50) of the ATR inhibitor for the parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).

  • Initiation of Resistance Induction: Culture the parental cells in their standard growth medium containing the ATR inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), double the concentration of the ATR inhibitor.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase it again.

  • Repeat Dose Escalation: Repeat the dose escalation process until the cells can proliferate in a concentration of the ATR inhibitor that is at least 10-fold higher than the initial IC50.[9]

  • Characterization of Resistant Cells: Confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Cryopreserve resistant cells at regular intervals to ensure a stable stock.[9]

Protocol 2: Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

This protocol outlines a method to assess changes in cell cycle distribution.

  • Cell Seeding: Seed both parental and resistant cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the ATR inhibitor at relevant concentrations (e.g., the IC50 of the parental line) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellets in 70% ice-cold ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases.

Protocol 3: Western Blotting for DDR and Cell Cycle Proteins

This protocol details the detection of key proteins involved in ATR inhibitor resistance.

  • Protein Extraction: Treat parental and resistant cells with the ATR inhibitor as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, UPF2, CDK2, CCNE1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

ATR_Signaling_Pathway cluster_stress Replication Stress cluster_atr_activation ATR Activation cluster_response Cellular Response ssDNA Single-Strand DNA ATR ATR ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p-CHK1 p-CHK1 (Active) CHK1->p-CHK1 Cell_Cycle_Arrest Cell Cycle Arrest p-CHK1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p-CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Cell_Cycle_Arrest ATR_Inhibitor ATR Inhibitor ATR_Inhibitor->ATR

Caption: ATR signaling pathway in response to replication stress.

Resistance_Workflow cluster_generation Resistance Generation cluster_analysis Mechanism Analysis cluster_overcoming Overcoming Resistance Parental_Cells Parental Cell Line Dose_Escalation Stepwise Dose Escalation with ATR Inhibitor Parental_Cells->Dose_Escalation Resistant_Cells Resistant Cell Line Dose_Escalation->Resistant_Cells Western_Blot Western Blot (p-CHK1, UPF2, CDK2) Resistant_Cells->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Resistant_Cells->Cell_Cycle Sequencing Sequencing (WES/RNA-seq) Resistant_Cells->Sequencing Combination_Tx Combination Therapy (e.g., +PARP Inhibitor) Western_Blot->Combination_Tx Cell_Cycle->Combination_Tx Sequencing->Combination_Tx

Caption: Experimental workflow for developing and analyzing ATR inhibitor resistance.

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms ATR_Inhibition ATR Inhibition Cell_Death Cell_Death ATR_Inhibition->Cell_Death leads to Loss_of_UPF2 Loss of UPF2 Cell_Survival Cell_Survival Loss_of_UPF2->Cell_Survival promotes Upregulation_CDK2_CCNE1 Upregulation of CDK2/CCNE1 Upregulation_CDK2_CCNE1->Cell_Survival promotes Bypass_Signaling Bypass Signaling (e.g., p-ERK) Bypass_Signaling->Cell_Survival promotes

References

Cell viability assay troubleshooting with Ocadusertib treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Ocadusertib in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LY3871801 or R552) is a potent and selective, orally available, allosteric inhibitor of the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4] RIPK1 is a key enzyme involved in the inflammatory cell death pathway known as necroptosis.[4] By inhibiting RIPK1, this compound blocks this inflammatory cell death process.[4] It is currently under investigation for chronic inflammatory diseases such as rheumatoid arthritis.[3][4]

Q2: Which cell viability assays are recommended for use with this compound?

A variety of cell viability assays can be used with this compound. The choice of assay depends on the specific research question. Commonly used assays include:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in metabolically active cells, which is a good indicator of cell viability. The CellTiter-Glo® assay has been used in preclinical studies with this compound.[2]

  • Tetrazolium-based assays (e.g., MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of cells by assessing the reduction of a tetrazolium salt to a colored formazan (B1609692) product.[5][6] However, kinase inhibitors can sometimes interfere with these assays.[5][6][7]

  • Cytotoxicity assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity or cell lysis.

  • Apoptosis assays (e.g., Caspase-Glo® 3/7): These assays measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8][9][10] This can help determine if this compound is inducing apoptosis.

Q3: How can I distinguish between cytotoxic and cytostatic effects of this compound?

To differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effects), you can employ the following strategies:[11]

  • Cell Counting: Perform a direct cell count using a hemocytometer with trypan blue exclusion at the beginning and end of the treatment period.

  • Cytotoxicity Assay: Use an assay that measures markers of cell death, such as the LDH release assay.

  • Cell Cycle Analysis: Perform flow cytometry-based cell cycle analysis to determine if this compound causes an arrest at a specific phase of the cell cycle.[12][13][14][15]

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound on cell viability.

  • Possible Cause 1: Cell line resistance. The chosen cell line may not express RIPK1 or may have a downstream mutation in the necroptosis pathway, rendering it resistant to this compound's effects.

    • Troubleshooting Tip: Confirm the expression of RIPK1 in your cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line known to be sensitive to RIPK1 inhibition.

  • Possible Cause 2: Insufficient incubation time. The treatment duration may be too short to induce a measurable effect on cell viability.

    • Troubleshooting Tip: Perform a time-course experiment, testing various incubation times (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[11]

  • Possible Cause 3: Inappropriate assay. The chosen cell viability assay may not be sensitive enough to detect the specific effects of this compound in your cell model.

    • Troubleshooting Tip: Consider switching to a more sensitive assay. For example, if you are using an MTT assay, try a more sensitive luminescent ATP-based assay like CellTiter-Glo®.[11]

Problem 2: I am observing an increase in cell viability with this compound treatment.

  • Possible Cause 1: Assay interference. this compound might be directly interacting with the assay reagents, leading to a false positive signal. This is a known issue with some kinase inhibitors and tetrazolium-based assays like MTT.[7][16]

    • Troubleshooting Tip: Run a cell-free control by adding this compound to the culture medium without cells and performing the assay. If you observe a signal, it indicates direct interference.[11] In this case, switch to a non-tetrazolium-based assay.

  • Possible Cause 2: Shift in cellular metabolism. At certain concentrations, some kinase inhibitors can induce a stress response that increases cellular metabolic activity, which can be misinterpreted as increased viability by assays that measure metabolic output.[16]

    • Troubleshooting Tip: Use an alternative assay that does not rely on metabolic activity, such as a direct cell counting method or a cytotoxicity assay that measures LDH release.

Problem 3: High variability between replicate wells.

  • Possible Cause 1: Uneven cell seeding. Inconsistent numbers of cells seeded across wells is a common source of variability.

    • Troubleshooting Tip: Ensure your cell suspension is homogenous before and during plating. Gently mix the cell suspension between pipetting steps.[16]

  • Possible Cause 2: Pipetting errors. Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can introduce significant errors.

    • Troubleshooting Tip: Calibrate your pipettes regularly. Use fresh pipette tips for each replicate.

  • Possible Cause 3: Edge effects. Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.

    • Troubleshooting Tip: To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[16]

Problem 4: Precipitate formation in the culture medium.

  • Possible Cause: Poor solubility of this compound. The compound may be precipitating out of the solution at the tested concentrations, especially after dilution in the aqueous culture medium.

    • Troubleshooting Tip: Check the final concentration of the solvent (e.g., DMSO) in the culture medium. Ensure it does not exceed a non-toxic level (typically <0.5%).[11] If solubility is an issue, consider using a different solvent or preparing fresh dilutions for each experiment. This compound is soluble in DMSO up to 100 mg/mL.[2]

Quantitative Data Summary

Table 1: Preclinical Potency of this compound

Assay TypeCell Line/SystemPotency (IC50/EC50)Reference
RIPK1 Enzymatic ActivityIn vitro12 to 38 nM[4]
Necroptotic ResponseIn vitro immortalized and primary cells0.4 to 3 nM[4]
TNF/zVAD-induced Cell DeathHuman whole blood7 to 9 nM[4]
Anti-necroptosis ActivityTNFα-induced mouse L929 cellsNot specified[2]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.1%. Remove the old medium and add the drug-containing medium to the appropriate wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well clear-bottomed plate and allow them to attach overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound as described in the CellTiter-Glo® protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[16]

  • Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of a solubilization buffer (e.g., DMSO) to each well.[16]

    • Pipette gently to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 3: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate and treat cells with this compound in a 96-well opaque-walled plate as described above.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[8]

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well containing 100 µL of cell culture medium.[8][10]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[8]

    • Incubate at room temperature for 30 minutes to 3 hours. The optimal time should be determined empirically.[8]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Visualizations

cluster_pathway Necroptosis Signaling Pathway cluster_complexII Complex II (Necrosome) TNFR TNF Receptor TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1 RIPK1 cIAP->RIPK1 ComplexI Complex I (Pro-survival) RIPK1->ComplexI RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Cell Death) MLKL->Necroptosis This compound This compound This compound->RIPK1 Inhibits

Caption: this compound inhibits the necroptosis pathway by targeting RIPK1.

cluster_workflow Cell Viability Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with this compound (Serial Dilutions) Adhere->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate AddReagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->AddReagent Incubate2 Incubate as per Protocol AddReagent->Incubate2 Read Read Plate (Luminometer/Spectrophotometer) Incubate2->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: A general workflow for performing a cell viability assay.

cluster_troubleshooting Troubleshooting Decision Tree Start Unexpected Viability Result? NoEffect No Effect of This compound? Start->NoEffect Yes IncreasedViability Increased Viability? Start->IncreasedViability Yes HighVariability High Variability? Start->HighVariability Yes CheckResistance Check Cell Line Resistance NoEffect->CheckResistance TimeCourse Perform Time-Course NoEffect->TimeCourse ChangeAssay Change Assay (e.g., to ATP-based) NoEffect->ChangeAssay CellFreeControl Run Cell-Free Control IncreasedViability->CellFreeControl NonMetabolicAssay Use Non-Metabolic Assay (e.g., LDH) IncreasedViability->NonMetabolicAssay CheckSeeding Review Cell Seeding Technique HighVariability->CheckSeeding CalibratePipettes Calibrate Pipettes HighVariability->CalibratePipettes AvoidEdge Avoid Edge Wells HighVariability->AvoidEdge

Caption: A decision tree for troubleshooting common viability assay issues.

References

Validation & Comparative

Ocadusertib vs. Necrostatin-1: A Comparative Guide to RIPK1 Inhibitors in Necroptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. Central to this pathway is the Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), making it a prime target for therapeutic intervention. This guide provides an objective comparison of two prominent RIPK1 inhibitors, ocadusertib and necrostatin-1 (B1678002), focusing on their performance, mechanisms of action, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action: Targeting the Necrosome

Both this compound and necrostatin-1 exert their inhibitory effects on necroptosis by targeting the kinase activity of RIPK1.[1] Upon stimulation by ligands such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 is recruited to the TNFR1 signaling complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and, together with RIPK3, forms a necrosome.[2] This complex then phosphorylates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane rupture.[2]

This compound and necrostatin-1 are allosteric inhibitors that bind to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation.[1] This prevents the autophosphorylation of RIPK1 and the subsequent recruitment and activation of RIPK3, thereby blocking the formation of the necrosome and inhibiting necroptotic cell death.[3]

TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAPs) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 Recruitment & Activation Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1->Necrosome RIPK3->Necrosome MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Rupture Plasma Membrane Rupture & Necroptosis pMLKL->Membrane_Rupture This compound This compound This compound->RIPK1 Inhibition Necrostatin1 Necrostatin-1 Necrostatin1->RIPK1 Inhibition Start Cell Seeding & Treatment Inhibitor Pre-treatment with This compound or Necrostatin-1 Start->Inhibitor Stimulus Induction of Necroptosis (e.g., TNFα + z-VAD-FMK) Inhibitor->Stimulus Endpoint Endpoint Assays Stimulus->Endpoint LDH LDH Release Assay Endpoint->LDH Cell Lysis TUNEL TUNEL Assay Endpoint->TUNEL DNA Fragmentation WB Western Blot Endpoint->WB Protein Phosphorylation Analysis Data Analysis & Interpretation LDH->Analysis TUNEL->Analysis WB->Analysis

References

A Comparative Analysis of the Kinase Selectivity of Ocadusertib and GSK2982772

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 3, 2025 – In the landscape of targeted therapeutics, the precision of kinase inhibitors is paramount to achieving desired efficacy while minimizing off-target effects. This guide provides a detailed comparison of the kinase selectivity of two prominent inhibitors of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): Ocadusertib (also known as LY3871801 and R552) and GSK2982772. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research endeavors.

This compound, developed by Rigel Pharmaceuticals and Eli Lilly, is a potent and selective allosteric inhibitor of RIPK1.[1][2] GSK2982772, from GlaxoSmithKline, is another potent and selective, ATP-competitive inhibitor of RIPK1.[3][4] Both compounds are under investigation for their therapeutic potential in a range of inflammatory and autoimmune diseases.[2][3]

Executive Summary of Kinase Selectivity

Both this compound and GSK2982772 demonstrate high selectivity for their primary target, RIPK1. However, the extent of their selectivity has been characterized against kinase panels of varying sizes. GSK2982772 has been profiled against a larger panel of kinases and has shown a remarkable degree of selectivity.

InhibitorPrimary TargetIC50 for RIPK1Kinase Panel SizeSelectivity Profile
This compound RIPK112-38 nM105 kinasesNo significant inhibition observed at 10 µM.[1]
GSK2982772 RIPK116 nM (human), 20 nM (monkey)>339 kinases>1,000-fold selectivity over other kinases at 10 µM.[5]

Detailed Kinase Selectivity Profiles

This compound (LY3871801/R552)

This compound has been characterized as a highly selective allosteric inhibitor of RIPK1. In a preclinical assessment, it was screened against a panel of 105 kinases at a concentration of 10 µM and showed no significant inhibition of any off-target kinases.[1] This indicates a high degree of specificity for RIPK1.

GSK2982772

GSK2982772 has undergone extensive selectivity profiling and has been shown to be an exquisitely selective inhibitor of RIPK1. In a comprehensive screen against a panel of 339 kinases, GSK2982772 demonstrated greater than 1,000-fold selectivity for RIPK1 when tested at a concentration of 10 µM.[5] Further testing against a panel of 456 kinases using the KINOMEscan™ platform also confirmed its high selectivity, with a TREEspot™ representation showing RIPK1 as the only significant hit.

Signaling Pathways and Experimental Workflows

The inhibition of RIPK1 by this compound and GSK2982772 modulates the necroptosis signaling pathway, a form of programmed cell death. The following diagrams illustrate the RIPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway in Necroptosis cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1 RIPK1 cIAP1/2->RIPK1 Ubiquitination Complex_I Complex I (Survival) RIPK1->Complex_I Scaffolding function RIPK3 RIPK3 RIPK1->RIPK3 Kinase activity Necrosome Necrosome (Complex IIb) RIPK1->Necrosome MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome P_MLKL Phospho-MLKL (Oligomerization) MLKL->P_MLKL Necrosome->MLKL Necroptosis Necroptosis P_MLKL->Necroptosis Membrane Pore Formation This compound This compound This compound->RIPK1 GSK2982772 GSK2982772 GSK2982772->RIPK1 TNFa TNFα TNFa->TNFR1

Caption: RIPK1 Signaling Pathway and Points of Inhibition.

Kinase_Selectivity_Workflow Experimental Workflow for Kinase Selectivity Profiling Compound Test Compound (e.g., this compound, GSK2982772) Assay Kinase Activity/Binding Assay (e.g., KINOMEscan, Radiometric Assay) Compound->Assay Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay Data_Acquisition Data Acquisition (e.g., qPCR, Scintillation Counting) Assay->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50/Kd determination) Data_Acquisition->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

References

Ocadusertib's Kinase Selectivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Ocadusertib (also known as LY3871801 and R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3] Extensive preclinical profiling has demonstrated its high specificity for its primary target, with minimal interaction with a broad range of other kinases. This high selectivity is a critical attribute for a therapeutic candidate, as it can minimize off-target effects and improve the overall safety profile of the drug.

High Selectivity Against a Broad Kinase Panel

In preclinical evaluations, this compound was screened against a panel of 105 different kinases to assess its off-target activity. The results of this screening were remarkably clean, with this compound showing no significant inhibition of any of the 105 kinases when tested at a high concentration of 10 µM.[1] This indicates a very low potential for this compound to interfere with other kinase-mediated signaling pathways, which are numerous and vital for normal cellular function.

Comparison with Other Kinase Inhibitors

The development of highly selective kinase inhibitors is a major goal in modern drug discovery. Many early-generation kinase inhibitors exhibited off-target activities that led to undesirable side effects. The focused activity of this compound on RIPK1, without significant off-target kinase interactions, represents a significant advancement. For researchers and clinicians, this high selectivity is a key differentiator when comparing this compound to other less selective kinase inhibitors that may be used in similar therapeutic areas.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

While the specific protocol used for the 105-kinase panel screen of this compound is not detailed in the available literature, a general methodology for such an assay is described below. These assays are typically performed by specialized contract research organizations.

Objective: To determine the inhibitory activity of a test compound (e.g., this compound) against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases.

  • Specific peptide or protein substrates for each kinase.

  • ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-³³P]ATP).

  • Test compound (this compound).

  • Assay buffer (typically contains a buffer salt like HEPES, MgCl₂, and other components to ensure optimal kinase activity).

  • 96-well or 384-well assay plates.

  • Phosphocellulose or other capture membrane.

  • Scintillation counter or other detection instrument.

Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of this compound add_compound Add this compound to assay wells prep_compound->add_compound prep_reagents Prepare kinase/substrate/ATP master mix add_reagents Add kinase/substrate/ATP mix to initiate reaction prep_reagents->add_reagents incubation Incubate at a controlled temperature add_reagents->incubation stop_reaction Stop the reaction incubation->stop_reaction capture_substrate Capture phosphorylated substrate on a membrane stop_reaction->capture_substrate wash Wash to remove unincorporated ATP capture_substrate->wash measure Measure radioactivity (or other signal) wash->measure calculate_inhibition Calculate percent inhibition relative to control measure->calculate_inhibition determine_ic50 Determine IC50 values (if applicable) calculate_inhibition->determine_ic50

Figure 1. A generalized workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: this compound is serially diluted to a range of concentrations. For a single-point screen, a high concentration like 10 µM is used.

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in an assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding the ATP solution to the wells containing the kinase, substrate, and the test compound.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is measured. In radiometric assays, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). Significant inhibition is typically defined as a reduction in kinase activity above a certain threshold (e.g., >50%).

Signaling Pathway Context

This compound's high selectivity is crucial given the central role of its target, RIPK1, in cellular signaling. RIPK1 is a key regulator of the cellular response to inflammatory stimuli, particularly through the tumor necrosis factor (TNF) receptor pathway. It acts as a critical node, determining whether a cell undergoes programmed cell death (apoptosis or necroptosis) or survives via the activation of pro-inflammatory signaling pathways like NF-κB.

G cluster_upstream Upstream Signaling cluster_complex Complex I Formation cluster_downstream Downstream Pathways TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP cIAP1/2 TRAF2->cIAP cIAP->RIPK1 Ubiquitination NFkB NF-κB Activation (Pro-survival & Inflammation) RIPK1->NFkB ComplexII Complex II Formation (Apoptosis/Necroptosis) RIPK1->ComplexII This compound This compound This compound->RIPK1 Inhibition

Figure 2. Simplified signaling pathway showing the role of RIPK1 and the point of inhibition by this compound.

By selectively inhibiting the kinase activity of RIPK1, this compound can modulate these downstream pathways, reducing inflammation and preventing necroptotic cell death, which are implicated in various inflammatory and autoimmune diseases. The lack of off-target kinase activity ensures that other essential cellular signaling pathways remain unperturbed, contributing to a more favorable therapeutic window.

References

Validating Ocadusertib's On-Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the on-target engagement of Ocadusertib, a selective RIPK1 inhibitor, and objectively contrasts its performance with other well-characterized RIPK1 inhibitors, GSK2982772 and Necrostatin-1.

This compound (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key regulator of inflammation and programmed cell death pathways, including necroptosis.[1][2][3] Validating that this compound effectively engages RIPK1 in cells is paramount for interpreting its biological effects and therapeutic potential. This guide details several robust experimental approaches for confirming target engagement and provides available data to compare this compound with other RIPK1 inhibitors.

Comparative Analysis of RIPK1 Inhibitors

This guide focuses on comparing this compound with two other widely used RIPK1 inhibitors:

  • GSK2982772: A potent and selective, ATP-competitive RIPK1 inhibitor that has been evaluated in clinical trials.[4][5]

  • Necrostatin-1 (Nec-1): A well-established, allosteric inhibitor of RIPK1, widely used as a tool compound in necroptosis research.[6][7]

The following table summarizes the available quantitative data for the enzymatic and cellular activity of these inhibitors.

CompoundTargetAssay TypeIC50 / EC50Reference
This compound RIPK1Enzymatic Activity12 - 38 nM[1]
RIPK1Cellular Necroptosis Inhibition (multiple cell lines)0.4 - 3 nM[1]
RIPK1Cellular Necroptosis Inhibition (human whole blood)7 - 9 nM[1]
GSK2982772 Human RIPK1Enzymatic Activity (ADP-Glo)16 nM[4][8]
Monkey RIPK1Enzymatic Activity (ADP-Glo)20 nM[4][8]
Human RIPK1Cellular Necroptosis Inhibition (U937 cells)6.1 nM[5]
Necrostatin-1 Human RIPK1Cellular Necroptosis Inhibition (U937 cells)490 nM[9]

Experimental Methodologies for On-Target Validation

Several robust methods can be employed to validate the on-target engagement of RIPK1 inhibitors in a cellular context. These techniques range from directly measuring target binding to assessing the modulation of downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm direct target engagement in intact cells. It is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified, providing evidence of target engagement.

Experimental Protocol:

  • Cell Treatment: Treat intact cells with various concentrations of the RIPK1 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified duration.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured protein and quantify the amount of the target protein (RIPK1) using methods such as Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, on-target engagement. An isothermal dose-response curve can be generated by heating the cells at a fixed temperature and varying the inhibitor concentration to determine the EC50 of target engagement.[10][11]

Workflow for Cellular Thermal Shift Assay (CETSA)

Workflow for Cellular Thermal Shift Assay (CETSA) A Treat cells with RIPK1 inhibitor B Heat cells at various temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble RIPK1 (e.g., Western Blot) D->E F Analyze data and plot melt curves E->F

A schematic of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a target protein in living cells. This assay utilizes a target protein fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. When a test compound is introduced, it competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

Experimental Protocol:

  • Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc®-RIPK1 fusion protein.

  • Cell Seeding: Seed the transfected cells into a multi-well plate.

  • Tracer and Compound Addition: Add a specific NanoBRET™ tracer for RIPK1 to the cells, followed by the addition of varying concentrations of the test inhibitor (e.g., this compound).

  • Incubation: Incubate the cells to allow for compound entry and binding to the target.

  • Signal Detection: Add the NanoBRET™ substrate and measure the bioluminescence and fluorescence signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in a cellular environment.

Workflow for NanoBRET™ Target Engagement Assay

Workflow for NanoBRET™ Target Engagement Assay A Transfect cells with NanoLuc-RIPK1 B Add NanoBRET™ tracer and test compound A->B C Incubate B->C D Add substrate and measure BRET signal C->D E Calculate IC50 D->E

A simplified workflow for the NanoBRET™ target engagement assay.

Western Blotting for Downstream Signaling

A common and effective method to indirectly assess on-target engagement is to measure the phosphorylation status of RIPK1 itself and its downstream substrates. Inhibition of RIPK1 kinase activity by an effective compound will lead to a decrease in the phosphorylation of these key signaling molecules.

Key Downstream Markers:

  • p-RIPK1 (Ser166): Autophosphorylation of RIPK1 at Serine 166 is a key marker of its activation.[12]

  • p-MLKL (Ser358): RIPK1 activation leads to the phosphorylation of RIPK3, which in turn phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL) at Serine 358, a critical step in necroptosis execution.

  • p-NF-κB p65 (Ser536): RIPK1 also plays a role in the NF-κB signaling pathway, and its inhibition can affect the phosphorylation of the p65 subunit.

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HT-29, U937) and treat them with a necroptosis-inducing stimulus (e.g., TNFα in combination with a pan-caspase inhibitor like z-VAD-fmk and a Smac mimetic) in the presence of varying concentrations of the RIPK1 inhibitor (e.g., this compound).

  • Cell Lysis: Lyse the cells at a specific time point after treatment to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane (e.g., PVDF or nitrocellulose), and probe with primary antibodies specific for p-RIPK1 (S166), p-MLKL (S358), p-NF-κB p65 (S536), and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins, normalized to the total protein and loading control.

RIPK1 Signaling Pathway

The following diagram illustrates the central role of RIPK1 in necroptosis and inflammatory signaling pathways, highlighting the key phosphorylation events that can be used to monitor its activity.

RIPK1 Signaling and Points of Inhibition

RIPK1 Signaling and Points of Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TNFα NFkB NF-κB Pathway RIPK1->NFkB p_RIPK1 p-RIPK1 (S166) RIPK1->p_RIPK1 RIPK3 RIPK3 p_RIPK3 p-RIPK3 RIPK3->p_RIPK3 MLKL MLKL p_MLKL p-MLKL (S358) MLKL->p_MLKL Inflammation Inflammation NFkB->Inflammation p_RIPK1->RIPK3 p_RIPK3->MLKL Necroptosis Necroptosis p_MLKL->Necroptosis Inhibitor This compound / GSK2982772 / Necrostatin-1 Inhibitor->RIPK1

A simplified diagram of the RIPK1 signaling pathway leading to necroptosis and inflammation.

Conclusion

Validating the on-target engagement of this compound in a cellular context is essential for its development as a therapeutic agent. This guide provides a comparative framework and detailed methodologies for researchers to assess its performance against other RIPK1 inhibitors. While direct comparative data for this compound using advanced target engagement assays like CETSA and NanoBRET™ is not yet widely available in the public domain, the provided protocols for these assays, along with Western Blotting for downstream pathway modulation, offer a robust toolkit for a comprehensive validation strategy. The existing data on this compound's potent inhibition of necroptosis in cellular assays suggests strong on-target activity. By employing the experimental approaches outlined in this guide, researchers can generate the necessary data to rigorously evaluate and compare the cellular on-target engagement of this compound and other RIPK1 inhibitors, thereby advancing our understanding of their therapeutic potential.

References

A Head-to-Head In Vitro Comparison of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life-or-death decisions. Its kinase activity is a key driver of programmed cell death pathways, namely apoptosis and necroptosis, and is implicated in numerous inflammatory and neurodegenerative diseases.[1][2] Consequently, inhibiting RIPK1 kinase activity presents a promising therapeutic strategy.[3] This guide provides an objective, data-driven comparison of various RIPK1 inhibitors evaluated in vitro, summarizing their potency and offering detailed experimental protocols to support further research.

The Central Role of RIPK1 in Cell Fate Signaling

RIPK1 functions as a molecular switch downstream of death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[4][5] Upon TNF-α stimulation, RIPK1 is recruited to the receptor to form a multi-protein complex known as Complex I, which primarily activates the NF-κB signaling pathway, promoting cell survival and inflammation.[6]

However, under conditions where components of Complex I are altered or when caspase activity is inhibited, RIPK1 can dissociate to form distinct cytosolic complexes that trigger cell death.[7]

  • Complex IIa (Apoptosome): Formation of this complex, including FADD and Caspase-8, leads to Caspase-8 activation and subsequent RIPK1-dependent apoptosis.[7]

  • Complex IIb (Necrosome): In the absence of active Caspase-8, RIPK1 interacts with and phosphorylates RIPK3.[1] This leads to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein, the ultimate executioner of necroptosis.[4][5] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its rupture.[1]

The kinase activity of RIPK1 is essential for its ability to induce both apoptosis and necroptosis, making it an attractive target for small molecule inhibitors.[6]

G cluster_membrane Plasma Membrane cluster_complex1 Complex I (Survival) cluster_complex2a Complex IIa (Apoptosis) cluster_complex2b Complex IIb (Necrosome) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_C1 RIPK1 IKK IKK RIPK1_C1->IKK Activates RIPK1_C2a RIPK1 (Kinase Active) RIPK1_C1->RIPK1_C2a Dissociation RIPK1_C2b RIPK1 (Kinase Active) RIPK1_C1->RIPK1_C2b Dissociation (Casp-8 inactive) TRADD->RIPK1_C1 NFkB NF-κB Activation IKK->NFkB FADD_a FADD RIPK1_C2a->FADD_a Casp8_a Caspase-8 FADD_a->Casp8_a Apoptosis Apoptosis Casp8_a->Apoptosis Activates Casp8_a->RIPK1_C2b Inhibits RIPK3 RIPK3 RIPK1_C2b->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes TNFa TNF-α TNFa->TNFR1

Caption: RIPK1 Signaling Pathways.

Comparative Analysis of RIPK1 Inhibitors

A variety of small molecule inhibitors have been developed to target the kinase activity of RIPK1. They are often classified based on their binding mode (Type I, II, or III/allosteric). The table below summarizes the in vitro potency of several representative RIPK1 inhibitors based on published data.

InhibitorInhibitor TypeBiochemical Potency (IC₅₀, nM)Cellular Potency (EC₅₀, nM)Assay / Cell LineReference(s)
Necrostatin-1 (Nec-1) Type III (Allosteric)-494Necroptosis / Jurkat cells[8]
RIPA-56 Type III (Allosteric)1327Necroptosis / L929 cells[8]
GSK2982772 Type III (Allosteric)-12Necroptosis / HT-29 cells[9]
Ponatinib (B1185) Type IIDual RIPK1/RIPK3 inhibitorPotent necroptosis inhibitorVarious[10][11]
RI-962 Not Specified5.9-ADP-Glo Kinase Assay[2]
PK68 Not Specified90-RIPK1 Kinase Assay[8]
Compound 70 Not SpecifiedKd = 9.217 - 30Necroptosis / Human & Mouse cells[12]
GSK'074 Type IIDual RIPK1/RIPK3 inhibitor~10Necroptosis / Human & Mouse cells[8]
Compound 24 Not Specified20106770ADP-Glo / HT-29 Necroptosis[9][13]

Note: IC₅₀ (Half-maximal inhibitory concentration) in biochemical assays measures direct inhibition of the enzyme. EC₅₀ (Half-maximal effective concentration) in cellular assays measures the concentration required to produce 50% of the maximum protective effect against cell death.

Key Experimental Methodologies

Standardized in vitro assays are crucial for the initial characterization and comparison of inhibitor potency and efficacy. Below are detailed protocols for two fundamental assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies the enzymatic activity of purified RIPK1 by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the direct inhibitory effect of a compound on RIPK1 kinase activity (IC₅₀ value).

Principle: The assay is performed in two steps. First, the RIPK1 kinase reaction occurs, producing ADP. Second, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which drives a luciferase reaction to produce a luminescent signal proportional to the initial ADP concentration.

Materials:

  • Purified recombinant human RIPK1 enzyme

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Dithiothreitol (DTT)

  • Test inhibitors dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. Further dilute them in the kinase buffer to the desired final concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

  • Reaction Setup: To each well of the assay plate, add:

    • Test inhibitor or DMSO control.

    • RIPK1 enzyme solution (e.g., final concentration of 0.1-0.5 µM).

    • Incubate for 15-30 minutes at room temperature to allow compound binding.

  • Initiate Kinase Reaction: Add ATP solution to all wells to start the reaction. The final ATP concentration should be at or near its Km value for RIPK1.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][14]

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from a specific necroptotic stimulus.

Objective: To determine the potency of a compound in a cellular context (EC₅₀ value).

Cell Line: Human colon adenocarcinoma HT-29 cells are commonly used as they are sensitive to necroptosis induction.

Materials:

  • HT-29 cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (IAP inhibitor)

  • Z-VAD-FMK (pan-caspase inhibitor)

  • Test inhibitors dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT)

  • Clear-bottom, white-walled 96-well plates

Procedure:

  • Cell Plating: Seed HT-29 cells into the 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells by adding serial dilutions of the test inhibitors. Incubate for 30-60 minutes.

  • Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α, a Smac mimetic, and Z-VAD-FMK (a combination often referred to as "TSZ").[13] Include control wells with cells only (100% viability) and cells with TSZ only (0% protection).

  • Incubation: Incubate the plates for 18-24 hours.

  • Measure Viability: Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Calculate the percentage of cell protection for each inhibitor concentration relative to the TSZ-only control. Plot the percent protection against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

G cluster_biochem Biochemical Screening cluster_cellular Cellular Screening A 1. Prepare Reagents (RIPK1, ATP, Inhibitor) B 2. Kinase Reaction (Incubate) A->B C 3. Add ADP-Glo Reagent (Stop Reaction) B->C D 4. Add Detection Reagent (Generate Signal) C->D E 5. Read Luminescence (Determine IC₅₀) D->E Hits Biochemical Hits E->Hits F 1. Seed HT-29 Cells G 2. Pre-treat with Inhibitor F->G H 3. Induce Necroptosis (TSZ) G->H I 4. Incubate 18-24h H->I J 5. Measure Cell Viability (e.g., CellTiter-Glo) I->J K 6. Analyze Data (Determine EC₅₀) J->K Leads Validated Leads K->Leads Start Inhibitor Library Start->A Hits->F

Caption: In Vitro Workflow for RIPK1 Inhibitor Evaluation.

References

Ocadusertib Combination Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential for ocadusertib in combination with other anti-inflammatory drugs. As direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document serves as a representative framework. It leverages data from studies on other Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors and analogous combination strategies to project the potential efficacy and to delineate the experimental methodologies crucial for future investigations.

This compound, a potent and selective inhibitor of RIPK1, is currently under development for the treatment of autoimmune and inflammatory disorders such as rheumatoid arthritis.[1] RIPK1 is a critical signaling protein involved in a wide array of key inflammatory cellular processes, and its inhibition presents a promising therapeutic avenue for various autoimmune, inflammatory, and neurodegenerative conditions.[1][2] While this compound has shown promise in preclinical monotherapy studies, the complex nature of inflammatory diseases suggests that combination therapy may offer a more comprehensive and effective treatment approach. This guide explores the theoretical and potential practical advantages of combining this compound with other established anti-inflammatory agents.

Rationale for Combination Therapy

Inflammatory diseases are often driven by multiple, redundant signaling pathways. Targeting a single pathway with a monotherapy can be effective, but the disease may adapt or be sustained by alternative inflammatory cascades. By combining this compound, which targets the RIPK1-mediated inflammation and necroptosis pathway, with drugs that act on other key inflammatory mechanisms, it may be possible to achieve synergistic effects, leading to improved efficacy, reduced dosages, and potentially a better safety profile.

Potential Combination Partners for this compound

While specific data for this compound is pending, preclinical and clinical studies on other inflammatory disease treatments suggest potential benefits for combining a RIPK1 inhibitor with the following classes of anti-inflammatory drugs:

  • Tumor Necrosis Factor (TNF) Inhibitors: TNF is a major inflammatory cytokine that signals upstream of RIPK1. A combination could provide a more profound blockade of the TNF signaling pathway.

  • Janus Kinase (JAK) Inhibitors: JAK inhibitors block the signaling of multiple cytokines involved in inflammation. Combining with a RIPK1 inhibitor could target distinct but complementary inflammatory pathways.

  • Methotrexate (B535133): A standard of care for rheumatoid arthritis, methotrexate has broad anti-inflammatory and immunomodulatory effects. A combination with this compound could offer a multi-faceted approach to disease control.

Representative Preclinical Data for RIPK1 Inhibitor Combination Therapies

The following table summarizes representative preclinical data from studies investigating the combination of RIPK1 inhibitors with other anti-inflammatory agents in relevant animal models of inflammatory diseases.

Combination TherapyAnimal ModelKey Efficacy EndpointsRepresentative Outcome
RIPK1 Inhibitor + TNF Inhibitor Collagen-Induced Arthritis (CIA) in MiceArthritis Score, Paw Swelling, Histopathology, Cytokine Levels (e.g., IL-6, TNF-α)Potential for synergistic reduction in clinical scores and joint inflammation compared to monotherapy.
RIPK1 Inhibitor + JAK Inhibitor TNBS-Induced Colitis in RatsDisease Activity Index (DAI), Colon Length, Myeloperoxidase (MPO) Activity, HistopathologyAdditive or synergistic improvement in colitis severity, with reduced inflammatory cell infiltration and mucosal damage.
Vinpocetine (modulates RIPK1) + Methotrexate Methotrexate-induced Duodenal Intoxication in RatsHistological changes, Oxidative stress markers (Nrf2, HO-1), Inflammatory markers (MPO, TNF-α, IL-1β), Necroptosis proteins (RIPK1, RIPK3, MLKL)Vinpocetine attenuated methotrexate-induced intestinal damage by downregulating RIPK1-mediated necroptosis and inflammation.[3]

Signaling Pathways and Mechanisms of Action

The combination of this compound with other anti-inflammatory drugs targets multiple nodes within the complex inflammatory signaling network. The diagram below illustrates the major pathways and the points of intervention for a hypothetical combination of a RIPK1 inhibitor, a TNF inhibitor, and a JAK inhibitor.

Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD Complex_I Complex I TRADD->Complex_I Complex_II Complex II (Apoptosis/Necroptosis) TRADD->Complex_II RIPK1 RIPK1 RIPK1->Complex_I RIPK1->Complex_II NFkB NF-κB Complex_I->NFkB activates Inflammation Inflammation (Gene Expression) NFkB->Inflammation Cell_Death Cell Death Complex_II->Cell_Death Cytokines Cytokines (IL-6, etc.) Cytokine_R Cytokine Receptor Cytokines->Cytokine_R JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT STAT->Inflammation TNF_Inhibitor TNF Inhibitor TNF_Inhibitor->TNFa This compound This compound (RIPK1 Inhibitor) This compound->RIPK1 JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK

Figure 1: Inflammatory Signaling Pathways and Drug Targets. This diagram illustrates the points of intervention for TNF inhibitors, this compound (a RIPK1 inhibitor), and JAK inhibitors within the inflammatory cascade.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the evaluation of combination therapies. Below are representative protocols for two widely used preclinical models of inflammatory diseases.

Collagen-Induced Arthritis (CIA) in Mice

This model is considered the gold standard for preclinical testing of rheumatoid arthritis therapies.

  • Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.[2][4]

  • Induction of Arthritis:

    • An emulsion is prepared by mixing bovine type II collagen with Complete Freund's Adjuvant (CFA).[2][4]

    • On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.[5]

    • A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered on day 21.[4]

  • Treatment:

    • Treatment with this compound, a comparator anti-inflammatory drug, or the combination is initiated at the first signs of arthritis (typically around day 25-28) or prophylactically.

    • Drugs are administered daily or as per their pharmacokinetic profile via oral gavage or other appropriate routes.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling. The maximum score per mouse is 16.[4]

    • Paw Swelling: Paw thickness is measured using a digital caliper.

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with H&E, Safranin O) to assess inflammation, pannus formation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

TNBS-Induced Colitis in Rats

This model is commonly used to study inflammatory bowel disease, particularly Crohn's disease.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250g) are frequently used.

  • Induction of Colitis:

    • Rats are fasted overnight.

    • Under light anesthesia, a solution of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in ethanol (B145695) is instilled into the colon via a catheter.[6]

  • Treatment:

    • Treatment with this compound, a comparator drug, or the combination is typically started 24 hours before or 2 hours after TNBS instillation and continued daily.[6]

  • Assessment of Colitis:

    • Disease Activity Index (DAI): This is a composite score based on weight loss, stool consistency, and the presence of blood in the stool.[7]

    • Macroscopic Scoring: At the end of the study, the colon is removed, and the extent of mucosal damage, ulceration, and inflammation is scored.

    • Colon Length and Weight: Inflammation leads to a shortening and thickening of the colon.

    • Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in the colon tissue is a quantitative measure of inflammation.

    • Histopathology: Colon sections are stained with H&E to evaluate the severity of inflammation, crypt damage, and inflammatory cell infiltration.

Experimental Workflow for Combination Studies

The following diagram outlines a typical workflow for a preclinical study evaluating the combination of this compound with another anti-inflammatory drug.

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., CIA in Mice) Group_Allocation 2. Group Allocation (Vehicle, this compound, Drug B, Combination) Animal_Model->Group_Allocation Disease_Induction 3. Disease Induction (e.g., Collagen Immunization) Group_Allocation->Disease_Induction Treatment_Admin 4. Treatment Administration Disease_Induction->Treatment_Admin Monitoring 5. In-life Monitoring (Clinical Score, Body Weight) Treatment_Admin->Monitoring Termination 6. Study Termination & Sample Collection (Blood, Paws/Colon) Monitoring->Termination Analysis 7. Ex-vivo Analysis Termination->Analysis Histo Histopathology Analysis->Histo Biomarker Biomarker Analysis Analysis->Biomarker Stats 8. Statistical Analysis & Interpretation Histo->Stats Biomarker->Stats

Figure 2: Preclinical Experimental Workflow. This flowchart outlines the key steps in conducting a preclinical study to evaluate a combination therapy.

Conclusion

While definitive data on the combination of this compound with other anti-inflammatory drugs is eagerly awaited, the existing knowledge of RIPK1 signaling and the broader principles of combination therapy in inflammatory diseases provide a strong rationale for such investigations. The experimental frameworks and representative data presented in this guide are intended to facilitate the design and interpretation of future studies. As research in this area progresses, a more refined understanding of the optimal combination strategies for this compound will emerge, potentially leading to more effective treatments for patients with debilitating inflammatory conditions.

References

Ocadusertib: A Potential Alternative in Necrostatin-1 Resistant Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The landscape of necroptosis inhibition is evolving, with novel therapeutic agents offering potential advantages over first-generation inhibitors. This guide provides a comparative analysis of ocadusertib, a potent and selective allosteric RIPK1 inhibitor, and necrostatin-1 (B1678002), the prototypical inhibitor of necroptosis. The focus is on the potential efficacy of this compound in models where necrostatin-1 fails, a critical consideration for the development of next-generation therapies targeting inflammatory and neurodegenerative diseases.

Executive Summary

Necroptosis is a form of regulated cell death implicated in a variety of human pathologies. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis, has emerged as a promising therapeutic strategy. Necrostatin-1, the first-in-class RIPK1 inhibitor, has been instrumental in elucidating the role of necroptosis in disease models. However, its limitations, including off-target effects and the potential for resistance, have driven the search for superior alternatives. This compound (formerly LY3871801/R552) is a clinical-stage, potent, and selective allosteric inhibitor of RIPK1.[1] This guide will compare the preclinical data of this compound and necrostatin-1, with a particular focus on the mechanistic rationale for this compound's potential efficacy in necrostatin-1 resistant settings.

Comparative Analysis of this compound and Necrostatin-1

FeatureThis compoundNecrostatin-1Necrostatin-1s (Improved Analog)
Target Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)Receptor-Interacting Protein Kinase 1 (RIPK1)
Mechanism of Action Allosteric Inhibitor[1]Allosteric Inhibitor[2]Allosteric Inhibitor
Potency (IC50/EC50) In vitro enzymatic IC50: 12-38 nM; Cellular necroptosis EC50: 0.4-3 nM[1]Cellular necroptosis EC50: ~500 nMCellular necroptosis EC50: ~50 nM
Selectivity Highly selective; no significant inhibition of 105 other kinases at 10 µM[1]Known off-target inhibition of indoleamine 2,3-dioxygenase (IDO)[3]More specific than Necrostatin-1; does not inhibit IDO[3]
Development Stage Phase II clinical trials for rheumatoid arthritis[4]Preclinical tool compoundPreclinical tool compound

Efficacy in Necrostatin-1 Resistant Models: A Mechanistic Perspective

Direct comparative studies of this compound in validated necrostatin-1 resistant models are not yet available in the public domain. However, based on the known mechanisms of necrostatin-1 resistance, we can infer the potential advantages of this compound.

1. Resistance due to Off-Target Effects:

Necrostatin-1's inhibition of IDO can confound experimental results and may lead to apparent "resistance" if the observed phenotype is unrelated to RIPK1 inhibition.[3] this compound's high selectivity would circumvent this issue, providing a cleaner tool to probe the role of RIPK1-mediated necroptosis.

2. Resistance due to Altered Binding Site:

As allosteric inhibitors, both this compound and necrostatin-1 bind to pockets on RIPK1 distinct from the ATP-binding site.[1][2] While both are allosteric, they are chemically distinct molecules and likely interact with different residues within their respective allosteric pockets. Therefore, a mutation in the necrostatin-1 binding site that confers resistance may not affect the binding and inhibitory activity of this compound.

3. Resistance due to Downregulation of Necroptosis Pathway Components:

A common mechanism of resistance to necroptosis is the downregulation of key signaling molecules such as RIPK1 or RIPK3.[5] In such scenarios, any RIPK1 inhibitor, including this compound and necrostatin-1, would be rendered ineffective as the target itself is absent or significantly reduced.

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway

TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 ComplexI Complex I RIPK1->ComplexI ComplexIIa Complex IIa (Apoptosis) RIPK1->ComplexIIa FADD FADD RIPK1->FADD ComplexIIb Complex IIb (Necrosome) RIPK1->ComplexIIb RIPK3 RIPK3 RIPK1->RIPK3 NFkB NF-κB Survival ComplexI->NFkB FADD->ComplexIIa Casp8_a Caspase-8 FADD->Casp8_a Casp8_a->ComplexIIa Apoptosis Apoptosis Casp8_a->Apoptosis RIPK3->ComplexIIb MLKL MLKL RIPK3->MLKL MLKL->ComplexIIb pMLKL pMLKL (oligomerization) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis This compound This compound This compound->RIPK1 Nec1 Necrostatin-1 Nec1->RIPK1

Caption: Simplified necroptosis signaling pathway highlighting RIPK1 as the target for both this compound and Necrostatin-1.

Experimental Workflow for In Vitro Necroptosis Assay

cluster_0 Cell Culture and Treatment cluster_1 Analysis start Seed cells (e.g., HT-29, L929) pretreat Pre-treat with This compound or Necrostatin-1 start->pretreat induce Induce necroptosis (TNF-α + SMAC mimetic + zVAD-fmk) pretreat->induce incubate Incubate for defined period induce->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability western Western Blot Analysis (p-RIPK1, p-MLKL) incubate->western microscopy Microscopy (Morphological changes) incubate->microscopy

Caption: A general workflow for assessing the efficacy of inhibitors in an in vitro necroptosis assay.

Experimental Protocols

In Vitro Necroptosis Induction and Inhibition Assay

This protocol is a generalized procedure and may require optimization for specific cell lines and experimental conditions.

  • Cell Lines:

    • Human colorectal adenocarcinoma cells (HT-29)

    • Murine fibrosarcoma cells (L929)

  • Reagents:

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Tumor Necrosis Factor-alpha (TNF-α)

    • SMAC mimetic (e.g., birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • This compound

    • Necrostatin-1 or Necrostatin-1s

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • Lysis buffer for Western blot

    • Primary antibodies against p-RIPK1 (Ser166), RIPK1, p-MLKL (Ser358), MLKL, and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

  • Procedure:

    • Seed cells in 96-well plates for viability assays or larger plates for Western blotting and allow them to adhere overnight.

    • Pre-treat cells with a serial dilution of this compound, necrostatin-1, or vehicle control for 1-2 hours.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM).

    • Incubate for a predetermined time (e.g., 6-24 hours), sufficient to induce cell death in control wells.

    • For Cell Viability: Add the cell viability reagent according to the manufacturer's instructions and measure luminescence.

    • For Western Blotting:

      • Lyse the cells in ice-cold lysis buffer.

      • Determine protein concentration using a BCA assay.

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies overnight.

      • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

Conclusion

This compound represents a promising next-generation RIPK1 inhibitor with high potency and selectivity. While direct evidence in necrostatin-1 resistant models is pending, its distinct chemical structure and allosteric binding mechanism provide a strong rationale for its potential efficacy in overcoming certain forms of resistance, particularly those arising from mutations in the necrostatin-1 binding site or off-target effects of necrostatin-1. Further research is warranted to directly compare the efficacy of this compound and necrostatin-1 in well-characterized resistant models to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies.

References

Cross-reactivity of Ocadusertib with other kinase signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ocadusertib (also known as LY3871801 or R552) is a potent and selective allosteric inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1).[1][2][3][4][5] As a key regulator of cellular necrosis and inflammation, RIPK1 is a promising therapeutic target for a range of autoimmune and inflammatory diseases. A critical aspect of the preclinical evaluation of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and a narrower therapeutic window. This guide provides a comparative overview of the kinase cross-reactivity of this compound and other notable RIPK1 inhibitors, supported by available experimental data and detailed methodologies.

High Selectivity of this compound

Preclinical data on this compound demonstrates its high selectivity for RIPK1. In a broad kinase screening panel, this compound was tested at a concentration of 10 µM against 105 other kinases and showed no significant inhibition.[1] While the specific percentage of inhibition for each of the 105 kinases is not publicly available, this finding underscores the high specificity of this compound for its primary target, RIPK1. The half-maximal inhibitory concentration (IC50) of this compound for RIPK1 enzymatic activity is reported to be in the range of 12 to 38 nM.[1]

Comparative Kinase Selectivity Profiles

To provide a comprehensive perspective on this compound's selectivity, this section compares its cross-reactivity profile with other well-characterized RIPK1 inhibitors.

InhibitorPrimary TargetScreening Panel SizeConcentrationKey Off-Target InformationReference
This compound RIPK1105 Kinases10 µMNo significant inhibition observed.[1]
GSK2982772 RIPK1>339 Kinases10 µMHighly selective, with greater than 1,000-fold selectivity over ERK5.[6][7]
Necrostatin-1s RIPK1Not specifiedNot specifiedA more specific analog of Necrostatin-1, lacking the off-target inhibition of Indoleamine 2,3-dioxygenase (IDO).[8][9]
RIPA-56 RIPK1Not specified10 µMNo inhibition of RIPK3 kinase activity was observed.[10]

Signaling Pathway of RIPK1 Inhibition

The primary signaling pathway affected by this compound is the necroptosis pathway, which is initiated by the activation of death receptors such as the TNF receptor. Upon receptor activation, RIPK1 is recruited and phosphorylated, leading to the formation of the necrosome complex with RIPK3 and MLKL, ultimately resulting in programmed necrotic cell death. This compound, as a RIPK1 inhibitor, blocks this cascade.

TNF-α TNF-α TNFR1 TNFR1 TNF-α->TNFR1 Binds to RIPK1 RIPK1 TNFR1->RIPK1 Recruits & Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates This compound This compound This compound->RIPK1 Inhibits MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes

Figure 1. this compound's mechanism of action in the necroptosis pathway.

Experimental Protocols

The assessment of kinase inhibitor selectivity is crucial for drug development. Below are detailed methodologies for key experiments cited in the evaluation of compounds like this compound.

Kinase Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of a test compound against a broad panel of kinases.

Methodology: A common method for kinase profiling is a competition binding assay, such as the KINOMEscan™ platform.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinases are typically produced as fusions with a DNA tag.

  • Procedure:

    • A library of kinases is individually expressed and tagged.

    • The test compound (e.g., this compound at 10 µM) is incubated with the kinase and the immobilized ligand.

    • The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

  • Data Analysis: The results are often expressed as a percentage of control (vehicle-treated) binding. A lower percentage indicates stronger inhibition.

cluster_0 Assay Well cluster_1 Quantification Kinase-DNA Kinase-DNA Immobilized Ligand Immobilized Ligand Kinase-DNA->Immobilized Ligand Binds qPCR qPCR Kinase-DNA->qPCR Quantified via DNA tag Test Compound Test Compound Test Compound->Kinase-DNA Binds

Figure 2. Workflow for a competition binding-based kinase selectivity assay.
In Vitro RIPK1 Enzymatic Assay

Objective: To determine the potency of an inhibitor against the enzymatic activity of RIPK1.

Methodology: A common method is a radiometric assay that measures the incorporation of radiolabeled phosphate (B84403) into a substrate.

  • Reagents:

    • Recombinant human RIPK1 enzyme.

    • A suitable substrate (e.g., a generic kinase substrate like myelin basic protein).

    • [γ-³³P]ATP.

    • Kinase reaction buffer.

    • Test compound (e.g., this compound) at various concentrations.

  • Procedure:

    • The RIPK1 enzyme is incubated with the test compound for a defined period.

    • The kinase reaction is initiated by the addition of the substrate and [γ-³³P]ATP.

    • The reaction is allowed to proceed for a specific time and then stopped.

    • The reaction mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated substrate.

    • Unincorporated [γ-³³P]ATP is washed away.

    • The amount of radioactivity on the membrane is measured using a scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

The available data strongly suggest that this compound is a highly selective inhibitor of RIPK1. Its lack of significant off-target inhibition in a broad kinase panel is a promising characteristic for a therapeutic candidate, potentially minimizing the risk of mechanism-based side effects. In comparison to other RIPK1 inhibitors, this compound's selectivity profile appears favorable. However, a full, quantitative dataset of its kinome scan would provide a more definitive and comprehensive understanding of its cross-reactivity. The experimental protocols outlined provide a framework for the standardized assessment of kinase inhibitor selectivity, a critical step in the development of targeted therapies.

References

Safety Operating Guide

Personal protective equipment for handling Ocadusertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, logistical, and operational information for the handling of Ocadusertib, a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental procedures. This compound is currently under investigation for the treatment of autoimmune and inflammatory diseases.

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is imperative to handle this potent, biologically active small molecule with a high degree of caution. The following PPE recommendations are based on general safety protocols for handling potent kinase inhibitors and should be considered mandatory.

Laboratory Activity Recommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles.Lab Coat: Disposable or dedicated non-absorbent lab coat.Ventilation: Certified chemical fume hood or powder containment hood.
Solution Preparation and Handling Gloves: Double-gloving with nitrile gloves.Eye Protection: Chemical splash goggles or face shield.Lab Coat: Standard laboratory coat.Ventilation: Chemical fume hood.
In Vitro Assays (e.g., cell culture) Gloves: Nitrile gloves.Eye Protection: Safety glasses with side shields.Lab Coat: Standard laboratory coat.Containment: Class II biological safety cabinet for cell culture work.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is critical to minimize exposure and maintain the compound's stability.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • This compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1]

  • Store in a clearly labeled, designated, and secure location.

Preparation of Solutions:

  • All handling of solid this compound and the preparation of stock solutions must occur within a certified chemical fume hood to prevent inhalation of powder.

  • Use dedicated spatulas and weighing papers.

  • For in vivo studies, this compound can be formulated in various solvents. A common formulation involves dissolving the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 2.5 mg/mL.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Prepare fresh working solutions for in vivo experiments on the day of use.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Contaminated items such as empty vials, gloves, pipette tips, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.
Contaminated Sharps Needles and other sharps contaminated with this compound should be disposed of in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

Disposal of investigational drugs should adhere to institutional guidelines and be conducted in accordance with the Federal Resource Conservation and Recovery Act (RCRA) guidelines.[2] This typically involves incineration by an approved environmental management vendor.[2]

This compound's Mechanism of Action: RIPK1 Signaling Pathway

This compound is a potent and selective allosteric inhibitor of RIPK1, a key signaling protein involved in inflammation and cell death pathways such as necroptosis.[3][4] The following diagram illustrates the RIPK1 signaling pathway and the point of inhibition by this compound.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Pro-survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (Caspase-8 active) ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis (Inflammatory Cell Death) ComplexIIb->Necroptosis This compound This compound This compound->RIPK1_in_ComplexIIb inhibits

Caption: this compound inhibits RIPK1 kinase activity, blocking the necroptosis pathway.

Experimental Protocol: In Vitro TNF/zVAD-Induced Necroptosis Assay

This protocol describes a method to assess the efficacy of this compound in preventing necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) and the pan-caspase inhibitor z-VAD-fmk in a suitable cell line (e.g., HT-29 or L929).

Materials:

  • HT-29 or L929 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Human or mouse TNFα (recombinant)

  • z-VAD-fmk

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH cytotoxicity assay kit)

  • 96-well cell culture plates (white opaque for luminescence assays)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[5]

  • Compound Preparation and Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.

    • Pre-treat the cells with the various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

  • Induction of Necroptosis:

    • Prepare a solution of TNFα and z-VAD-fmk in complete cell culture medium. Final concentrations will need to be optimized for the specific cell line (e.g., 1-100 ng/mL TNFα and 20-50 µM z-VAD-fmk).[5][6]

    • Add the TNFα/z-VAD-fmk solution to the wells containing the this compound-treated cells.

    • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with TNFα/z-VAD-fmk alone.

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]

  • Assessment of Cell Viability:

    • Equilibrate the plate to room temperature.

    • Measure cell viability using a chosen method according to the manufacturer's instructions. For example, for an ATP-based assay like CellTiter-Glo®, add the reagent to each well, incubate briefly, and measure luminescence.[8][9]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Pretreat_this compound Pre-treat with this compound Incubate_Overnight->Pretreat_this compound Induce_Necroptosis Add TNFα + z-VAD-fmk Pretreat_this compound->Induce_Necroptosis Incubate_24h Incubate for 18-24 hours Induce_Necroptosis->Incubate_24h Measure_Viability Measure Cell Viability Incubate_24h->Measure_Viability Analyze_Data Analyze Data (Calculate IC50) Measure_Viability->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound's inhibition of necroptosis.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.